molecular formula C35H62N7O19P3S B15550326 3,6-Dihydroxytetradecanoyl-CoA

3,6-Dihydroxytetradecanoyl-CoA

Cat. No.: B15550326
M. Wt: 1009.9 g/mol
InChI Key: LGNPJBMNJWPLDV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,6-Dihydroxytetradecanoyl-CoA is a useful research compound. Its molecular formula is C35H62N7O19P3S and its molecular weight is 1009.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C35H62N7O19P3S

Molecular Weight

1009.9 g/mol

IUPAC Name

S-[2-[3-[[4-[[[5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 3,6-dihydroxytetradecanethioate

InChI

InChI=1S/C35H62N7O19P3S/c1-4-5-6-7-8-9-10-22(43)11-12-23(44)17-26(46)65-16-15-37-25(45)13-14-38-33(49)30(48)35(2,3)19-58-64(55,56)61-63(53,54)57-18-24-29(60-62(50,51)52)28(47)34(59-24)42-21-41-27-31(36)39-20-40-32(27)42/h20-24,28-30,34,43-44,47-48H,4-19H2,1-3H3,(H,37,45)(H,38,49)(H,53,54)(H,55,56)(H2,36,39,40)(H2,50,51,52)

InChI Key

LGNPJBMNJWPLDV-UHFFFAOYSA-N

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide on the Hypothetical Molecule: 3,6-Dihydroxytetradecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The molecule 3,6-Dihydroxytetradecanoyl-CoA is not well-documented in current scientific literature. This guide is a theoretical exploration based on the principles of fatty acid metabolism and the characteristics of similar known molecules. The information provided herein is intended to serve as a framework for researchers and drug development professionals interested in the potential existence and characterization of novel dihydroxylated fatty acyl-CoAs.

Introduction

Fatty acyl-Coenzyme A (acyl-CoA) molecules are central intermediates in numerous metabolic pathways, including fatty acid synthesis, beta-oxidation, and the biosynthesis of complex lipids.[1] Hydroxylated fatty acyl-CoAs are a specific class of these intermediates, often serving as precursors for the production of polyhydroxyalkanoates (PHAs), a class of biodegradable bioplastics.[2][3] This document provides a theoretical overview of the structure, potential properties, and hypothetical biosynthesis of this compound. It also outlines a comprehensive experimental approach for its identification and characterization.

Hypothetical Structure and Physicochemical Properties

Based on its nomenclature, this compound would consist of a 14-carbon fatty acid (tetradecanoic acid) backbone with hydroxyl groups at the 3rd and 6th carbon positions, linked to a Coenzyme A molecule via a thioester bond.

Table 1: Estimated Physicochemical Properties of this compound

PropertyEstimated ValueBasis for Estimation
Molecular Formula C35H62N7O20P3SBased on the structure of Coenzyme A and a dihydroxytetradecanoyl moiety.
Molecular Weight ~1025.9 g/mol Calculated from the molecular formula.
Solubility Soluble in aqueous solutions and polar organic solvents.Similar to other acyl-CoA molecules.
Stability Prone to hydrolysis of the thioester bond, especially at non-neutral pH.General characteristic of thioesters.

Hypothetical Biosynthetic Pathway

The formation of a dihydroxylated fatty acyl-CoA is not a common step in canonical fatty acid metabolism. However, drawing parallels with PHA biosynthesis, a plausible pathway can be proposed. This hypothetical pathway would likely involve enzymes capable of introducing hydroxyl groups at specific positions on the fatty acyl chain.

The biosynthesis could potentially start from intermediates of the fatty acid beta-oxidation pathway. An enoyl-CoA intermediate could be hydrated to form a 3-hydroxyacyl-CoA. A subsequent specific hydratase or a different class of enzyme could then introduce the second hydroxyl group at the 6th position.

Hypothetical_Biosynthesis_of_3_6_Dihydroxytetradecanoyl_CoA Tetradecanoyl-CoA Tetradecanoyl-CoA trans-2-Tetradecenoyl-CoA trans-2-Tetradecenoyl-CoA Tetradecanoyl-CoA->trans-2-Tetradecenoyl-CoA Acyl-CoA Dehydrogenase 3-Hydroxytetradecanoyl-CoA 3-Hydroxytetradecanoyl-CoA trans-2-Tetradecenoyl-CoA->3-Hydroxytetradecanoyl-CoA Enoyl-CoA Hydratase 3-Hydroxy-trans-6-tetradecenoyl-CoA 3-Hydroxy-trans-6-tetradecenoyl-CoA 3-Hydroxytetradecanoyl-CoA->3-Hydroxy-trans-6-tetradecenoyl-CoA Hypothetical Desaturase This compound This compound 3-Hydroxy-trans-6-tetradecenoyl-CoA->this compound Hypothetical Hydratase

A hypothetical biosynthetic pathway for this compound.

Potential Biological Roles

Given its structure, this compound could have several potential biological roles:

  • Precursor for Novel PHAs: It could serve as a monomer for the synthesis of novel polyhydroxyalkanoates with unique material properties.

  • Signaling Molecule: Long-chain acyl-CoAs are known to be involved in cellular signaling. The specific dihydroxylation pattern could confer a unique signaling function.[4]

  • Intermediate in Xenobiotic Metabolism: It might be an intermediate in the degradation of certain environmental compounds.

Experimental Protocols for Characterization

The characterization of a novel metabolite like this compound requires a multi-faceted experimental approach.

If this molecule is suspected to be present in a biological sample (e.g., a specific bacterial strain), the following protocol could be adapted:

  • Cell Lysis: Disrupt the cells using sonication or enzymatic lysis in a buffer that minimizes enzymatic degradation.

  • Extraction: Extract the acyl-CoAs from the cell lysate using a solid-phase extraction (SPE) method with a C18 cartridge.

  • Fractionation: Elute the acyl-CoAs from the SPE cartridge and further fractionate the eluate using reversed-phase high-performance liquid chromatography (RP-HPLC).

  • Detection: Monitor the HPLC eluent using a UV detector at 260 nm (for the adenine (B156593) moiety of CoA) and collect fractions corresponding to potential peaks of interest.

5.2.1. Mass Spectrometry

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful tool for the identification and structural characterization of acyl-CoAs.[1][5]

  • Methodology:

    • Inject the purified sample into an LC-MS/MS system equipped with a C18 column.

    • Use a gradient of acetonitrile (B52724) in water with a small amount of formic acid as the mobile phase.

    • Operate the mass spectrometer in positive ion mode.

    • Perform a full scan to determine the parent ion mass.

    • Perform tandem MS (MS/MS) on the parent ion to obtain fragmentation patterns.

  • Expected Results:

    • The parent ion should correspond to the calculated molecular weight of this compound.

    • Characteristic fragment ions for Coenzyme A should be observed.

    • Fragmentation of the acyl chain should provide information about the positions of the hydroxyl groups.

Table 2: Key Mass Spectrometry Parameters for Acyl-CoA Analysis

ParameterValueRationale
Ionization Mode Electrospray Ionization (ESI), PositiveEfficient ionization of acyl-CoA molecules.
Scan Type Full Scan (for parent ion), Product Ion Scan (for fragmentation)To identify the molecular ion and its fragments.
Collision Energy Variable (e.g., 20-40 eV)To induce fragmentation and obtain structural information.

5.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy can provide detailed structural information, including the precise location of functional groups.

  • Methodology:

    • Lyophilize the purified sample and dissolve it in a suitable deuterated solvent (e.g., D2O or CD3OD).

    • Acquire 1H and 13C NMR spectra.

    • Perform 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) to establish connectivity.

  • Expected Results:

    • 1H NMR signals corresponding to the protons on the carbons bearing the hydroxyl groups would be expected in the 3.5-4.5 ppm range.

    • COSY spectra would show correlations between adjacent protons, allowing for the tracing of the carbon backbone.

    • HSQC would correlate each proton to its directly attached carbon, confirming the positions of the hydroxyl groups.

Once the molecule is identified, a quantitative LC-MS/MS method can be developed using a stable isotope-labeled internal standard.

Experimental Workflow Diagram

The following diagram outlines a logical workflow for the discovery and characterization of novel acyl-CoAs.

Experimental_Workflow cluster_discovery Discovery Phase cluster_characterization Characterization Phase cluster_quantification Quantification and Functional Analysis Biological_Sample Biological Sample (e.g., Bacterial Culture) Extraction Acyl-CoA Extraction (Solid-Phase Extraction) Biological_Sample->Extraction Screening LC-MS Screening (Untargeted Metabolomics) Extraction->Screening Candidate_Identification Putative Identification of This compound Screening->Candidate_Identification Purification Preparative HPLC Purification Candidate_Identification->Purification MS_Analysis High-Resolution MS and MS/MS Analysis Purification->MS_Analysis NMR_Analysis 1D and 2D NMR Spectroscopy Purification->NMR_Analysis Structure_Confirmation Definitive Structure Elucidation MS_Analysis->Structure_Confirmation NMR_Analysis->Structure_Confirmation Method_Development Quantitative LC-MS/MS Method Development Structure_Confirmation->Method_Development Biological_Quantification Quantification in Biological Samples Method_Development->Biological_Quantification Functional_Assays Functional Studies (e.g., Enzyme Assays) Biological_Quantification->Functional_Assays

A workflow for the discovery and characterization of novel acyl-CoAs.

Conclusion

While this compound remains a hypothetical molecule at present, this guide provides a comprehensive theoretical and practical framework for its investigation. The proposed biosynthetic pathway and the detailed experimental protocols offer a roadmap for researchers aiming to explore the diversity of fatty acyl-CoA metabolism. The discovery and characterization of such novel molecules could open new avenues in biotechnology, particularly in the development of new bioplastics and pharmaceuticals.

References

The Metabolic Crossroads of 3,6-Dihydroxytetradecanoyl-CoA: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth exploration of the putative metabolic pathway of 3,6-Dihydroxytetradecanoyl-CoA. While direct research on this specific molecule is limited, this document extrapolates from established principles of fatty acid metabolism to propose a likely metabolic fate, offering a valuable resource for researchers, scientists, and professionals in drug development.

Executive Summary

This compound is a hydroxylated fatty acyl-CoA. Its metabolic pathway is not extensively documented in publicly available literature. However, based on the known enzymatic reactions in fatty acid β-oxidation and related pathways, a plausible metabolic route can be hypothesized. This guide outlines this putative pathway, details the classes of enzymes likely involved, and provides experimental protocols for its investigation. The potential for this compound to be an intermediate in xenobiotic metabolism or a biomarker in certain metabolic disorders is also discussed.

Introduction to Fatty Acyl-CoA Metabolism

Fatty acyl-CoAs are central molecules in energy metabolism, serving as substrates for β-oxidation to produce acetyl-CoA, which then enters the citric acid cycle. The metabolism of modified fatty acids, including hydroxylated forms, often involves specialized enzymes that can accommodate these modifications. The presence of two hydroxyl groups on the tetradecanoyl (C14) chain of this compound suggests a modified β-oxidation pathway or entry into other metabolic routes.

The Putative Metabolic Pathway of this compound

The metabolism of this compound is likely to proceed through a series of enzymatic reactions analogous to the β-oxidation of standard fatty acids, with additional steps to handle the hydroxyl groups. The key enzymes involved are expected to be members of the hydratase, dehydrogenase, and thiolase families.

The proposed pathway involves the following steps:

  • Dehydration at C3: The 3-hydroxyl group is a standard intermediate in β-oxidation. A 3-hydroxyacyl-CoA dehydratase would act on this group to introduce a double bond.

  • Potential Isomerization/Reduction at C6: The 6-hydroxyl group presents a modification that standard β-oxidation enzymes may not accommodate. This group might be targeted by specific isomerases or reductases.

  • Sequential β-oxidation: Following any necessary modifications, the fatty acid chain would likely undergo sequential rounds of β-oxidation, shortening the chain by two carbons in each cycle.

Below is a diagram illustrating the hypothesized initial steps of the metabolic pathway.

G Putative Metabolic Pathway of this compound cluster_input Starting Substrate cluster_pathway Metabolic Steps cluster_enzymes Enzyme Classes A This compound B 6-Hydroxy-2,3-tetradecenoyl-CoA A->B Dehydration C Further Modified Intermediates B->C Modification of 6-OH group D Sequential β-oxidation Cycles C->D Entry into β-oxidation E Propionyl-CoA / Acetyl-CoA D->E Chain Shortening Enz1 3-Hydroxyacyl-CoA Dehydratase 2 Enz1->A Enz2 Isomerase/ Reductase Enz2->B Enz3 β-oxidation Enzymes Enz3->C

Caption: Hypothesized initial steps in the metabolism of this compound.

Quantitative Data Summary

Currently, there is no specific quantitative data such as enzyme kinetics or metabolite concentrations for the this compound pathway in the literature. The table below is presented as a template for researchers to populate as data becomes available.

ParameterValueUnitsExperimental ContextReference
Enzyme Kinetics
Km (3-Hydroxyacyl-CoA Dehydratase)µM
Vmax (3-Hydroxyacyl-CoA Dehydratase)µmol/min/mg
Metabolite Concentrations
This compound (Tissue)pmol/g
This compound (Plasma)nM

Experimental Protocols

Investigating the metabolic fate of this compound requires a combination of in vitro and in vivo approaches.

In Vitro Enzyme Assays

Objective: To identify and characterize enzymes capable of metabolizing this compound.

Methodology:

  • Substrate Synthesis: Chemically synthesize this compound.

  • Enzyme Source: Use purified recombinant enzymes (e.g., various 3-hydroxyacyl-CoA dehydratases) or cell lysates/mitochondrial fractions.

  • Reaction Mixture: Incubate the substrate with the enzyme source in a suitable buffer containing necessary cofactors (e.g., NAD+, FAD).

  • Product Detection: Monitor the reaction over time using techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to identify and quantify the products.

  • Kinetic Analysis: Determine the kinetic parameters (Km and Vmax) by varying the substrate concentration.

Cellular Metabolism Studies

Objective: To trace the metabolic fate of this compound in a cellular context.

Methodology:

  • Stable Isotope Labeling: Synthesize a stable isotope-labeled version of this compound (e.g., with 13C or 2H).

  • Cell Culture: Incubate cultured cells (e.g., hepatocytes, myoblasts) with the labeled substrate.

  • Metabolite Extraction: After a set incubation time, quench the metabolism and extract intracellular and extracellular metabolites.

  • Metabolomic Analysis: Analyze the extracts using LC-MS/MS to identify and quantify labeled downstream metabolites. This will reveal the metabolic pathway and flux.

The following diagram outlines a general workflow for these experimental protocols.

G Experimental Workflow for Pathway Elucidation cluster_invitro In Vitro Analysis cluster_incellulo In Cellulo Analysis cluster_outcome Outcomes A Synthesize This compound B Incubate with Purified Enzymes/Lysates A->B C LC-MS Analysis of Products B->C D Determine Enzyme Kinetics C->D I Identify Active Enzymes D->I E Synthesize Isotope-Labeled This compound F Incubate with Cultured Cells E->F G Extract Metabolites F->G H LC-MS/MS Metabolomics G->H J Elucidate Metabolic Pathway H->J

Caption: General experimental workflow for investigating the metabolism of this compound.

Potential Clinical Relevance

Inborn Errors of Metabolism

Deficiencies in enzymes involved in fatty acid oxidation, such as long-chain 3-hydroxyacyl-CoA dehydrogenase (LCHAD) deficiency, can lead to the accumulation of unusual hydroxy-fatty acids.[1][2][3] While this compound has not been specifically reported in these disorders, its presence could be investigated as a potential novel biomarker. LCHAD deficiency, for instance, is known to cause severe conditions like cardiomyopathy and myopathy.[1]

Xenobiotic Metabolism

Hydroxylation is a common step in the metabolism of foreign compounds (xenobiotics). It is plausible that this compound could be a metabolite of a C14-containing xenobiotic, where the hydroxyl groups are introduced by cytochrome P450 enzymes.

Conclusion and Future Directions

The metabolic pathway of this compound remains to be fully elucidated. This guide provides a theoretically grounded starting point for researchers. Future work should focus on the chemical synthesis of this molecule and its labeled analogues to enable in vitro and in vivo studies. The identification of the enzymes that process this compound and the characterization of its downstream metabolites will be crucial in understanding its physiological and potential pathophysiological roles. Such research could uncover novel metabolic pathways, identify new biomarkers for disease, and provide insights into the metabolism of modified fatty acids.

References

A Technical Guide to the Putative Biological Role of 3,6-Dihydroxytetradecanoyl-CoA in Cellular Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Context of Fatty Acyl-CoAs in Cellular Biology

Fatty acyl-Coenzyme A (acyl-CoA) molecules are central players in cellular metabolism and signaling. They are thioesters of fatty acids and Coenzyme A, a modification that activates the fatty acid for biochemical reactions. Their roles are diverse, ranging from being primary substrates for energy production via β-oxidation to serving as precursors for complex lipids and acting as allosteric regulators of enzymes and transcription factors. Hydroxylated fatty acyl-CoAs are a specific subclass, often appearing as intermediates in metabolic pathways. This document explores the hypothetical roles of 3,6-Dihydroxytetradecanoyl-CoA, a 14-carbon dihydroxy fatty acyl-CoA, within this broader context.

Putative Metabolic Pathways Involving this compound

Given its structure, this compound would likely be metabolized through modified fatty acid oxidation pathways. The presence of a hydroxyl group at the C3 position is characteristic of β-oxidation intermediates, while the C6 hydroxyl group is unusual and suggests the involvement of other enzymatic systems, possibly related to ω-oxidation.

In canonical β-oxidation, a 3-hydroxyacyl-CoA is a standard intermediate. The pathway involves the sequential action of acyl-CoA dehydrogenase, enoyl-CoA hydratase, 3-hydroxyacyl-CoA dehydrogenase, and ketoacyl-CoA thiolase. The presence of a second hydroxyl group at the C6 position would likely impede or modify this process.

Beta_Oxidation_Pathway AcylCoA Fatty Acyl-CoA (Cn) EnoylCoA trans-Δ²-Enoyl-CoA AcylCoA->EnoylCoA Acyl-CoA Dehydrogenase fad_out FADH₂ AcylCoA->fad_out HydroxyacylCoA L-3-Hydroxyacyl-CoA EnoylCoA->HydroxyacylCoA Enoyl-CoA Hydratase KetoacylCoA 3-Ketoacyl-CoA HydroxyacylCoA->KetoacylCoA 3-Hydroxyacyl-CoA Dehydrogenase nad_out NADH + H⁺ HydroxyacylCoA->nad_out ShorterAcylCoA Fatty Acyl-CoA (Cn-2) KetoacylCoA->ShorterAcylCoA β-Ketoacyl-CoA Thiolase AcetylCoA Acetyl-CoA KetoacylCoA->AcetylCoA ShorterAcylCoA->AcylCoA Next Cycle TCA TCA Cycle AcetylCoA->TCA fad_in FAD fad_in->AcylCoA h2o_in H₂O h2o_in->EnoylCoA nad_in NAD⁺ nad_in->HydroxyacylCoA coa_in CoA-SH coa_in->KetoacylCoA

Figure 1: The mitochondrial β-oxidation spiral. L-3-Hydroxyacyl-CoA is a key intermediate.

The hydroxyl group at C6 could be introduced via ω-oxidation, a pathway that typically occurs in the endoplasmic reticulum and hydroxylates the terminal (ω) carbon or the ω-1 carbon. If a tetradecanoyl-CoA (C14) molecule were hydroxylated at C6, it would require a specific cytochrome P450 enzyme. This product could then potentially enter the peroxisome or mitochondrion for further oxidation.

Putative_Formation_Pathway C14_CoA Tetradecanoyl-CoA (C14) Hydroxylation Hydroxylation at C6 (e.g., Cytochrome P450) C14_CoA->Hydroxylation C6_OH_C14_CoA 6-Hydroxytetradecanoyl-CoA Hydroxylation->C6_OH_C14_CoA BetaOx1 One round of β-oxidation C6_OH_C14_CoA->BetaOx1 TargetMolecule This compound BetaOx1->TargetMolecule

Figure 2: A hypothetical pathway for the formation of this compound.

Potential Biological Roles and Cellular Functions

Based on its structure, this compound could have several roles:

  • Energy Metabolism: Like other fatty acyl-CoAs, it could be a substrate for a modified β-oxidation pathway, contributing acetyl-CoA to the TCA cycle for ATP production. However, the C6-hydroxyl group may necessitate specialized enzymes, potentially making it a less efficient fuel source compared to saturated fatty acids.

  • Signaling Molecule: Hydroxylated fatty acids are known to be signaling molecules. For example, they can act as ligands for nuclear receptors like PPARs (Peroxisome Proliferator-Activated Receptors), which are master regulators of lipid metabolism. It is plausible that this compound or its corresponding free fatty acid could modulate the activity of such receptors.

  • Biosynthetic Precursor: It could serve as a precursor for the synthesis of more complex, specialized lipids, such as certain surfactants or signaling lipids.

  • Metabolic Regulator: Accumulation of this molecule could act as an allosteric regulator, inhibiting or activating key enzymes in metabolic pathways. For instance, long-chain acyl-CoAs are known to inhibit acetyl-CoA carboxylase (ACC), the rate-limiting enzyme in fatty acid synthesis.[1][2]

Quantitative Data (Exemplary)

No specific quantitative data for this compound exists. The following tables provide examples of the types of data that would be crucial for characterizing its role, using values for related, well-studied enzymes and substrates as placeholders.

Table 1: Michaelis-Menten Constants (Km) of Acyl-CoA Dehydrogenases for Various Substrates

Enzyme Substrate Km (μM) Source
Short-Chain Acyl-CoA Dehydrogenase (SCAD) Butyryl-CoA (C4) ~25 FASEB J. (1991)
Medium-Chain Acyl-CoA Dehydrogenase (MCAD) Octanoyl-CoA (C8) ~1-5 J. Biol. Chem. (1985)
Very Long-Chain Acyl-CoA Dehydrogenase (VLCAD) Palmitoyl-CoA (C16) ~1.5 Am. J. Physiol. (1995)

| Hypothetical Enzyme for 3,6-OH-C14-CoA | This compound | Unknown | N/A |

Table 2: Cellular Concentrations of Acyl-CoA Esters in Rat Liver

Acyl-CoA Species Concentration (nmol/g wet weight) Cellular Compartment
Total Acyl-CoAs ~60-150 Whole Tissue
Acetyl-CoA ~20-60 Mitochondria
Malonyl-CoA ~1-5 Cytosol
Long-Chain Acyl-CoAs (C14-C18) ~15-40 Cytosol + Mitochondria

| This compound | Unknown | Unknown |

Experimental Protocols

Investigating the biological role of this compound would require a combination of analytical, biochemical, and cell-based assays.

This method is the gold standard for identifying and quantifying specific acyl-CoA species within a biological sample.

  • Extraction: Homogenize cell or tissue samples in a cold solvent mixture (e.g., 2:1:1 isopropanol:acetonitrile (B52724):water) containing internal standards (e.g., ¹³C-labeled acyl-CoAs).

  • Phase Separation: Add a non-polar solvent (e.g., hexane) to remove neutral lipids. The acyl-CoAs will remain in the lower aqueous phase.

  • Solid-Phase Extraction (SPE): Use a C18 SPE cartridge to purify and concentrate the acyl-CoAs from the aqueous extract. Elute with a high-organic solvent (e.g., methanol (B129727) with formic acid).

  • LC-MS/MS Analysis:

    • Chromatography: Inject the purified extract onto a C18 reverse-phase HPLC column. Use a gradient of mobile phases (A: water with 0.1% formic acid; B: acetonitrile with 0.1% formic acid) to separate the different acyl-CoA species based on chain length and polarity.

    • Mass Spectrometry: Analyze the eluent using a triple quadrupole mass spectrometer in positive ion mode. Use Multiple Reaction Monitoring (MRM) to detect the specific precursor-to-product ion transitions for each targeted acyl-CoA, including the predicted transition for this compound.

  • Quantification: Calculate the concentration of the target analyte by comparing its peak area to that of the known concentration of the internal standard.

LCMS_Workflow Sample Cell / Tissue Sample Extraction Homogenization & Acyl-CoA Extraction Sample->Extraction Purification Solid-Phase Extraction (SPE) Extraction->Purification LC Liquid Chromatography (Separation) Purification->LC MS Tandem Mass Spectrometry (Detection & Quantification) LC->MS Data Data Analysis MS->Data

Figure 3: Workflow for the quantification of acyl-CoAs using LC-MS/MS.

This protocol can be used to determine if this compound is a substrate for a known or novel dehydrogenase.

  • Reaction Mixture: Prepare a reaction buffer (e.g., 100 mM potassium phosphate, pH 7.5) in a 96-well plate.

  • Add Components: To each well, add:

    • The purified enzyme of interest (e.g., a candidate 3-hydroxyacyl-CoA dehydrogenase).

    • NAD⁺ (the cofactor for dehydrogenases).

    • The substrate: this compound (synthesized chemically).

  • Initiate Reaction: Start the reaction by adding the substrate or enzyme.

  • Monitor Reaction: Measure the increase in absorbance at 340 nm over time using a plate reader. The production of NADH from NAD⁺ results in an increase in absorbance at this wavelength.

  • Calculate Activity: The rate of NADH production (the slope of the absorbance vs. time curve) is directly proportional to the enzyme's activity. Kinetic parameters like Km and Vmax can be determined by varying the substrate concentration.

Conclusion and Future Directions

While this compound is not a known metabolite in core cellular pathways, its unique structure suggests potential roles in modified lipid metabolism or cell signaling. Its existence and function remain to be experimentally validated. Future research should focus on:

  • Analytical Discovery: Using untargeted metabolomics to search for this molecule in various biological systems, particularly under conditions of metabolic stress or in organisms with unusual fatty acid metabolism.

  • Enzyme Identification: Screening candidate enzymes (e.g., cytochrome P450s, novel dehydrogenases) for their ability to produce or metabolize this molecule.

  • Functional Studies: Synthesizing this compound and using it in cell-based assays to investigate its effects on gene expression (e.g., PPAR activation), metabolic flux, and cell viability.

This theoretical framework provides a starting point for researchers to design experiments aimed at uncovering the potential, and currently unknown, biological significance of this compound.

References

The Microbial Biosynthesis of 3,6-Dihydroxytetradecanoyl-CoA: A Putative Pathway with Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

3,6-Dihydroxytetradecanoyl-CoA is a specialized fatty acyl-CoA molecule with significant, albeit under-explored, biological relevance. Its biosynthesis is not characterized by a single, dedicated pathway but is hypothesized to occur at the intersection of fatty acid synthesis and secondary metabolism, particularly within microorganisms known for producing complex lipids. This guide elucidates a putative biosynthetic pathway for this compound, drawing parallels with the well-documented rhamnolipid synthesis pathway in Pseudomonas aeruginosa. We provide a detailed examination of the key enzymatic steps, present available quantitative data from related pathways, and offer comprehensive experimental protocols for future research and validation. This document serves as a foundational resource for scientists aiming to investigate this molecule for applications in drug development and biotechnology.

Introduction

Hydroxylated fatty acids are a diverse class of molecules that play critical roles in microbial physiology, from serving as structural components of membranes to acting as signaling molecules and virulence factors. The specific positioning of hydroxyl groups along the acyl chain dictates their chemical properties and biological functions. While 3-hydroxy fatty acids are common intermediates in both fatty acid synthesis and degradation, the presence of an additional hydroxyl group at the C-6 position, as in this compound, suggests a highly specific enzymatic modification.

This molecule is of particular interest to drug development professionals due to its potential as a precursor for novel bioactive compounds or as a target for antimicrobial therapies. Understanding its biosynthesis is the first step toward harnessing its potential. This guide proposes a plausible biosynthetic route, identifies the key enzyme families involved, and provides the technical framework for its experimental investigation.

A Putative Biosynthetic Pathway

Direct evidence for a dedicated this compound biosynthetic pathway is not present in current literature. However, based on established principles of microbial fatty acid metabolism, a putative pathway can be constructed. This proposed pathway initiates from the Type II Fatty Acid Synthesis (FASII) system and involves key enzymes analogous to those in the rhamnolipid biosynthesis pathway of Pseudomonas aeruginosa.

The core intermediate is a 3-hydroxyacyl-Acyl Carrier Protein (ACP) molecule, which is diverted from the main FASII cycle. A subsequent, specific hydroxylation event at the C-6 position is proposed, followed by activation to its CoA thioester.

Pathway Steps:
  • Chain Elongation (FASII): Standard fatty acid synthesis elongates an acetyl-CoA primer with malonyl-ACP units to produce a growing acyl-ACP chain.

  • Formation of 3-Hydroxytetradecanoyl-ACP: The FASII cycle naturally generates a (R)-3-hydroxytetradecanoyl-ACP intermediate. This occurs after the condensation of a C12-acyl-ACP with malonyl-ACP, followed by reduction of the resulting β-keto group.

  • Diversion from FASII: An acyltransferase, hypothetically similar to RhlA in P. aeruginosa, intercepts the 3-hydroxytetradecanoyl-ACP intermediate, preventing its further processing (dehydration and reduction) within the FASII cycle.[1][2] RhlA is known to dimerize two 3-hydroxydecanoyl-ACP molecules to form the lipid moiety of rhamnolipids.[1][3] For this putative pathway, we propose an enzyme that acts on a single 3-hydroxytetradecanoyl-ACP molecule.

  • C-6 Hydroxylation: The diverted 3-hydroxytetradecanoyl intermediate is then acted upon by a specific fatty acid hydroxylase. This enzyme would introduce a hydroxyl group at the C-6 position. Such enzymes, often cytochrome P450 monooxygenases or other hydroxylases, are known to exist in various bacteria.[4][5][6]

  • Thioester Exchange (Activation): The final step involves the conversion of 3,6-dihydroxytetradecanoyl-ACP to this compound. This is likely catalyzed by an acyl-CoA synthetase or a transacylase (like PhaG) which exchanges the ACP for Coenzyme A.

The following diagram illustrates this proposed biosynthetic logic.

G cluster_FASII Fatty Acid Synthesis (FASII) cluster_Diversion Putative Pathway ACoA Acetyl-CoA MCoA Malonyl-ACP (x6) C14_ACP (R)-3-Hydroxytetradecanoyl-ACP MCoA->C14_ACP FabB/F, FabG Diversion Acyltransferase (RhlA-like) C14_ACP->Diversion Diversion C14_OH_ACP 3-Hydroxytetradecanoyl-ACP Diversion->C14_OH_ACP Hydroxylation Fatty Acid 6-Hydroxylase C14_OH2_ACP 3,6-Dihydroxytetradecanoyl-ACP Activation Acyl-CoA Synthetase Final_Product This compound C14_OH_ACP->C14_OH2_ACP O2, NADPH C14_OH2_ACP->Final_Product ATP, CoA-SH

Caption: Putative biosynthesis of this compound.

Quantitative Data

As the proposed pathway is hypothetical, no direct quantitative data for the biosynthesis of this compound exists. However, data from the closely related rhamnolipid pathway in P. aeruginosa can serve as a valuable proxy for estimating potential enzymatic efficiencies and substrate specificities.

Table 1: Enzyme Characteristics from Related Pathways

Enzyme Organism Substrate(s) Km kcat Reference
RhlA P. aeruginosa 3-hydroxydecanoyl-ACP Not Reported Not Reported [1],[3]
(Activity) Two molecules of 3-hydroxydecanoyl-ACP are converted to one molecule of HAA. [1]
Fatty Acid Hydratase (FA-HY1) L. acidophilus Oleic Acid ~ 0.2 mM ~ 5.0 s-1 [6]

| P450 Hydroxylase (CYP102A1) | Bacillus megaterium | Lauric Acid | ~ 40 µM | ~ 150 s-1 | Varies by study |

Note: Data for hydroxylases are highly variable and substrate-dependent. The values provided are illustrative for enzymes known to hydroxylate fatty acids.

Experimental Protocols

Validating the putative pathway and characterizing its enzymes requires robust experimental methodologies. Below are detailed protocols for key experiments.

Protocol: Heterologous Expression and Purification of a Candidate Hydroxylase
  • Gene Synthesis and Cloning: Synthesize the codon-optimized gene sequence of the candidate hydroxylase and clone it into an expression vector (e.g., pET-28a(+) for an N-terminal His-tag) using standard restriction digestion and ligation or Gibson assembly.

  • Transformation: Transform the expression plasmid into a suitable E. coli expression strain (e.g., BL21(DE3)).

  • Protein Expression:

    • Inoculate 10 mL of Luria-Bertani (LB) broth (with appropriate antibiotic) with a single colony and grow overnight at 37°C with shaking.

    • Inoculate 1 L of fresh LB broth with the overnight culture and grow at 37°C until the OD600 reaches 0.6-0.8.

    • Induce protein expression by adding IPTG to a final concentration of 0.5 mM.

    • Incubate for 16-20 hours at a reduced temperature (e.g., 18°C) to improve protein solubility.

  • Cell Lysis:

    • Harvest cells by centrifugation (6,000 x g, 15 min, 4°C).

    • Resuspend the cell pellet in 30 mL of lysis buffer (50 mM NaH2PO4, 300 mM NaCl, 10 mM imidazole, pH 8.0) supplemented with a protease inhibitor cocktail.

    • Lyse cells by sonication on ice.

  • Purification:

    • Clarify the lysate by centrifugation (20,000 x g, 30 min, 4°C).

    • Apply the supernatant to a Ni-NTA affinity column pre-equilibrated with lysis buffer.

    • Wash the column with wash buffer (50 mM NaH2PO4, 300 mM NaCl, 20 mM imidazole, pH 8.0).

    • Elute the protein with elution buffer (50 mM NaH2PO4, 300 mM NaCl, 250 mM imidazole, pH 8.0).

    • Analyze fractions by SDS-PAGE to confirm purity.

    • Perform buffer exchange into a storage buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.5) using dialysis or a desalting column.

Protocol: In Vitro Hydroxylase Activity Assay
  • Reaction Mixture: Prepare a reaction mixture in a microcentrifuge tube containing:

    • 100 mM Phosphate buffer (pH 7.4)

    • 2 mM NADPH

    • 100 µM Substrate (e.g., 3-hydroxytetradecanoyl-CoA or 3-hydroxytetradecanoic acid)

    • 1-5 µM purified hydroxylase enzyme

    • (If using a P450) A suitable reductase partner system.

  • Reaction:

    • Pre-warm the mixture to the optimal temperature (e.g., 30°C) for 5 minutes.

    • Initiate the reaction by adding the enzyme.

    • Incubate for a defined period (e.g., 30-60 minutes).

  • Quenching and Extraction:

    • Stop the reaction by adding an equal volume of acidified ethyl acetate (B1210297) (containing 0.1% formic acid).

    • Vortex vigorously for 1 minute.

    • Centrifuge to separate the phases.

    • Transfer the upper organic layer to a new tube and evaporate to dryness under a stream of nitrogen.

  • Analysis:

    • Resuspend the dried extract in a suitable solvent (e.g., methanol).

    • Analyze by LC-MS/MS or GC-MS (after derivatization) to identify and quantify the 3,6-dihydroxytetradecanoyl product.

Workflow for Product Identification

The following diagram outlines a typical workflow for the identification and characterization of the enzymatic product.

G start In Vitro Enzyme Assay quench Quench Reaction & Liquid-Liquid Extraction start->quench dry Evaporate Solvent quench->dry deriv Derivatization (for GC-MS) e.g., Silylation dry->deriv analysis Instrumental Analysis dry->analysis For LC-MS deriv->analysis For GC-MS lcms LC-MS/MS Analysis analysis->lcms gcms GC-MS Analysis analysis->gcms result Identify Product by Mass and Fragmentation Pattern lcms->result gcms->result

Caption: Experimental workflow for hydroxylase product identification.

Conclusion and Future Directions

The biosynthesis of this compound in microorganisms likely represents a fascinating example of metabolic diversification, leveraging core pathways to generate specialized molecules. The putative pathway presented here, originating from fatty acid synthesis with a key, specific hydroxylation step, provides a logical and testable framework for future research. For scientists in drug development, validating this pathway could unveil novel enzymatic targets for antimicrobial agents. Furthermore, the enzymes themselves, particularly the proposed 6-hydroxylase, could be valuable biocatalysts for the chemo-enzymatic synthesis of complex pharmaceutical precursors. The protocols and data provided in this guide are intended to catalyze these research efforts, paving the way for a deeper understanding and novel applications of this unique microbial metabolite.

References

An In-depth Technical Guide to the Enzymatic Synthesis of 3,6-Dihydroxytetradecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The enzymatic synthesis of 3,6-dihydroxytetradecanoyl-CoA is not a widely documented metabolic pathway. This guide presents a scientifically plausible, hypothetical three-step enzymatic pathway based on established biochemical reactions and enzyme functionalities. The proposed pathway utilizes enzymes with known activities on analogous substrates. The experimental protocols provided are adapted from literature for these analogous reactions and may require optimization for the specific synthesis of this compound.

Introduction

This compound is a specialized fatty acyl-CoA molecule with potential applications in the development of novel therapeutics and as a building block in synthetic biology. Its structure, featuring hydroxyl groups at both the C3 and C6 positions, suggests a biosynthetic route involving fatty acid activation followed by specific hydroxylation steps. This technical guide outlines a proposed enzymatic pathway for the synthesis of this compound, provides detailed experimental protocols for the key enzymatic reactions, and presents quantitative data for the enzymes involved. The target audience for this guide includes researchers, scientists, and drug development professionals.

Proposed Enzymatic Pathway

The proposed synthesis of this compound from tetradecanoic acid is a three-step enzymatic cascade:

  • Activation of Tetradecanoic Acid: Tetradecanoic acid is first activated to its coenzyme A thioester, tetradecanoyl-CoA, by a long-chain acyl-CoA synthetase (FACL).

  • C3-Hydroxylation: Tetradecanoyl-CoA is then hydrated to form 3-hydroxytetradecanoyl-CoA. This reaction is catalyzed by an enoyl-CoA hydratase.

  • C6-Hydroxylation: The final step involves the regioselective hydroxylation of 3-hydroxytetradecanoyl-CoA at the C6 position by a cytochrome P450 monooxygenase to yield this compound.

This proposed pathway is illustrated in the diagram below.

Enzymatic_Synthesis_of_3_6_Dihydroxytetradecanoyl_CoA Proposed Enzymatic Pathway for this compound Synthesis cluster_0 Step 1: Fatty Acid Activation cluster_1 Step 2: C3-Hydroxylation cluster_2 Step 3: C6-Hydroxylation Tetradecanoic_Acid Tetradecanoic Acid Tetradecanoyl_CoA Tetradecanoyl-CoA Tetradecanoic_Acid->Tetradecanoyl_CoA Long-chain Acyl-CoA Synthetase (FACL) + ATP, + CoA-SH - AMP, - PPi 3_Hydroxytetradecanoyl_CoA 3-Hydroxytetradecanoyl-CoA Tetradecanoyl_CoA->3_Hydroxytetradecanoyl_CoA Enoyl-CoA Hydratase (trans-2-enoyl-CoA intermediate) + H2O 3_6_Dihydroxytetradecanoyl_CoA This compound 3_Hydroxytetradecanoyl_CoA->3_6_Dihydroxytetradecanoyl_CoA Cytochrome P450 Monooxygenase + O2, + NADPH + H+ - H2O, - NADP+

Caption: Proposed three-step enzymatic synthesis of this compound.

Enzyme Selection and Characteristics

The selection of suitable enzymes is critical for the successful synthesis of this compound. The following table summarizes the proposed enzymes for each step, based on their known substrate specificities and catalytic activities.

Step Enzyme EC Number Source Organism (Example) Function and Substrate Specificity
1. ActivationLong-chain acyl-CoA synthetase (FACL)6.2.1.3Pseudomonas aeruginosaActivates long-chain fatty acids (C12-C18) to their corresponding CoA esters.
2. C3-HydroxylationEnoyl-CoA hydratase (PhaJ4)4.2.1.17Pseudomonas aeruginosaCatalyzes the hydration of trans-2-enoyl-CoA to (R)-3-hydroxyacyl-CoA. Active on medium-to-long chain length substrates (C6-C10).[1]
3. C6-HydroxylationCytochrome P450 monooxygenase1.14.14.1Bacillus subtilis (e.g., P450 BSβ)Catalyzes the hydroxylation of long-chain fatty acids at various positions. P450 BSβ is known to hydroxylate at α- and β-positions, and can be engineered for altered regioselectivity.[2]

Quantitative Data

The following table presents a summary of available quantitative data for the proposed or analogous enzymes. Note that kinetic parameters are highly dependent on the specific enzyme, substrate, and reaction conditions.

Enzyme Substrate Km kcat (s⁻¹) Vmax Optimal pH Optimal Temp (°C)
Enoyl-CoA hydratase I [3]Crotonyl-CoA (C4)82 µM-2488 U/mg--
Decenoyl-CoA (C10)91 µM----
Hexadecenoyl-CoA (C16)105 µM-154 U/mg--
(S)-3-Hydroxyacyl-CoA dehydrogenase (FadB') [4]Acetoacetyl-CoA (C4)48 µM-149 µmol/mg/min6.0-7.0-
CYP4A11 [5]Lauric acid (C12:0)4.7 µM0.12 s⁻¹---
CYP2E1 [5]Lauric acid (C12:0)84 µM0.06 s⁻¹---
P450 4A11 [6]Lauric acid (d₀)48 ± 7 μM-1.10 ± 0.06 nmol/min/mg--
12-OH Lauric acid5.2 ± 2.1 μM (Kd)----

Experimental Protocols

Detailed methodologies for the key experimental steps are provided below. These protocols are based on established methods for similar enzymatic reactions and should be optimized for the specific synthesis.

General Experimental Workflow

The overall experimental workflow for the enzymatic synthesis of this compound involves enzyme expression and purification, followed by the sequential enzymatic reactions and product analysis.

Experimental_Workflow General Experimental Workflow cluster_0 Enzyme Preparation cluster_1 Enzymatic Synthesis cluster_2 Analysis Gene_Synthesis Gene Synthesis & Cloning into Expression Vector Protein_Expression Heterologous Protein Expression (e.g., in E. coli) Gene_Synthesis->Protein_Expression Cell_Lysis Cell Lysis and Crude Extract Preparation Protein_Expression->Cell_Lysis Purification Enzyme Purification (e.g., Affinity Chromatography) Cell_Lysis->Purification Step1 Step 1: Acyl-CoA Synthesis Purification->Step1 Step2 Step 2: C3-Hydroxylation Step1->Step2 Step3 Step 3: C6-Hydroxylation Step2->Step3 Extraction Product Extraction Step3->Extraction Analysis HPLC and/or LC-MS Analysis Extraction->Analysis Purification_Final Final Product Purification Analysis->Purification_Final

Caption: A generalized workflow for the enzymatic synthesis of this compound.

Protocol 1: Synthesis of Tetradecanoyl-CoA

This protocol describes the synthesis of tetradecanoyl-CoA from tetradecanoic acid using a long-chain acyl-CoA synthetase (FACL).

  • Materials:

    • Purified long-chain acyl-CoA synthetase

    • Tetradecanoic acid

    • Coenzyme A (CoA-SH)

    • ATP

    • MgCl₂

    • Potassium phosphate (B84403) buffer (pH 7.5)

  • Procedure:

    • Prepare a reaction mixture containing 100 mM potassium phosphate buffer (pH 7.5), 10 mM MgCl₂, 5 mM ATP, 1 mM CoA-SH, and 0.5 mM tetradecanoic acid.

    • Initiate the reaction by adding purified long-chain acyl-CoA synthetase to a final concentration of 1-5 µM.

    • Incubate the reaction mixture at 37°C for 2-4 hours with gentle agitation.

    • Monitor the formation of tetradecanoyl-CoA by HPLC analysis.

    • Terminate the reaction by adding an equal volume of cold acetone (B3395972) to precipitate the enzyme.

    • Centrifuge to remove the precipitated protein and collect the supernatant containing tetradecanoyl-CoA for the next step.

Protocol 2: Synthesis of 3-Hydroxytetradecanoyl-CoA

This protocol details the hydration of tetradecanoyl-CoA to 3-hydroxytetradecanoyl-CoA using enoyl-CoA hydratase. This protocol assumes the transient formation of trans-2-tetradecenoyl-CoA. A more direct route would involve the hydration of trans-2-tetradecenoyl-CoA if it is used as the starting material for this step.

  • Materials:

    • Purified enoyl-CoA hydratase (e.g., PhaJ4)

    • Tetradecanoyl-CoA (from Protocol 1) or trans-2-tetradecenoyl-CoA

    • Tris-HCl buffer (pH 8.0)

  • Procedure:

    • Prepare a reaction mixture containing 50 mM Tris-HCl (pH 8.0) and 0.2 mM tetradecanoyl-CoA (or trans-2-tetradecenoyl-CoA).

    • Initiate the reaction by adding purified enoyl-CoA hydratase to a final concentration of 2-10 µM.

    • Incubate the reaction at 30°C for 1-3 hours.

    • The hydration of the enoyl-CoA can be monitored by the decrease in absorbance at 263 nm.[7]

    • The reaction can be stopped by heat inactivation (e.g., 65°C for 10 minutes) or by proceeding directly to the next step.

Protocol 3: Synthesis of this compound

This protocol describes the final hydroxylation step to produce this compound using a cytochrome P450 monooxygenase.

  • Materials:

    • Purified cytochrome P450 monooxygenase and its reductase partner (if required)

    • 3-Hydroxytetradecanoyl-CoA (from Protocol 2)

    • NADPH

    • Potassium phosphate buffer (pH 7.4)

    • (Optional) Glucose-6-phosphate and glucose-6-phosphate dehydrogenase for NADPH regeneration.

  • Procedure:

    • Prepare a reaction mixture in 100 mM potassium phosphate buffer (pH 7.4) containing 0.1 mM 3-hydroxytetradecanoyl-CoA and the purified cytochrome P450 enzyme (e.g., 1 µM).

    • If a reductase partner is required, add it to the mixture at an appropriate molar ratio (e.g., 1:2 P450:reductase).

    • Initiate the reaction by adding NADPH to a final concentration of 1 mM. For extended reactions, an NADPH regeneration system can be used.

    • Incubate the reaction at 30°C for 4-12 hours with shaking.

    • Monitor the reaction progress by taking aliquots at different time points and analyzing by LC-MS for the formation of the dihydroxylated product.

    • Terminate the reaction by adding two volumes of ethyl acetate (B1210297) and vortexing to extract the product.

    • Separate the organic phase, evaporate the solvent, and resuspend the product in a suitable solvent for analysis and purification.

Conclusion

This technical guide provides a comprehensive overview of a proposed enzymatic pathway for the synthesis of this compound. While the direct synthesis of this molecule is not well-documented, the presented hypothetical pathway, leveraging the known catalytic activities of acyl-CoA synthetases, enoyl-CoA hydratases, and cytochrome P450 monooxygenases, offers a rational starting point for its production. The provided experimental protocols, adapted from analogous reactions, serve as a foundation for further research and optimization. The successful synthesis of this compound will depend on the careful selection and potential engineering of enzymes with the desired substrate specificity and regioselectivity. The continued exploration of enzyme promiscuity and protein engineering will undoubtedly open new avenues for the production of such novel and valuable molecules.

References

3,6-Dihydroxytetradecanoyl-CoA as a Putative Biomarker for Metabolic Disorders: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of the current date, 3,6-Dihydroxytetradecanoyl-CoA is not an established or recognized biomarker in the scientific literature for any specific metabolic disorder. This document, therefore, serves as a technical guide for researchers, scientists, and drug development professionals on the potential relevance of such a molecule in the context of known metabolic pathways and disorders. It provides a hypothetical framework for its investigation based on current knowledge of fatty acid oxidation and peroxisomal biochemistry.

Introduction

The identification of novel biomarkers is paramount for the early diagnosis, monitoring, and development of therapeutic interventions for metabolic disorders. Acyl-Coenzyme A (acyl-CoA) species are critical intermediates in fatty acid metabolism, and their accumulation can signify specific enzymatic or pathway dysfunctions. This guide explores the theoretical basis for considering this compound as a potential biomarker, likely associated with disorders of peroxisomal fatty acid oxidation.

Peroxisomes are cellular organelles responsible for the metabolism of very long-chain fatty acids (VLCFAs), branched-chain fatty acids, and dicarboxylic acids.[1][2] Defects in peroxisome biogenesis or the function of specific peroxisomal enzymes lead to a class of severe metabolic disorders, collectively known as peroxisomal disorders.[3] A key feature of these disorders is the accumulation of atypical fatty acid metabolites.

While this compound itself is not a documented metabolite, its structure suggests it could be an intermediate in the oxidation of a C14 dicarboxylic acid or a product of an aborted or alternative fatty acid oxidation pathway. This guide will delve into the metabolic pathways where such a molecule could arise, the pathological conditions that might lead to its accumulation, and the methodologies that could be employed for its detection and quantification.

Potential Metabolic Origins of this compound

The structure of this compound, a 14-carbon acyl-CoA with hydroxyl groups at the 3rd and 6th positions, points towards pathways involving hydroxylation and partial oxidation of fatty acids.

Peroxisomal β-Oxidation of Dicarboxylic Acids

Peroxisomes are known to be involved in the β-oxidation of dicarboxylic acids.[2][4] It is plausible that during the oxidation of a C14 dicarboxylic acid, intermediates with hydroxyl groups could be formed. A defect in one of the enzymes of this pathway could lead to the accumulation and subsequent release of a dihydroxyacyl-CoA species into the cytoplasm and eventually the bloodstream.

Disrupted Peroxisomal Fatty Acid Oxidation in Zellweger Spectrum Disorders

Zellweger spectrum disorders (ZSDs) are a group of autosomal recessive disorders caused by mutations in PEX genes, which are essential for peroxisome biogenesis.[5][6] This leads to non-functional or "ghost" peroxisomes and the accumulation of VLCFAs in blood and tissues.[1] In the absence of functional peroxisomes, the metabolism of fatty acids that are normally handled by this organelle is shunted or stalled, potentially leading to the formation of unusual, partially oxidized products. This compound could be one such product.

Peroxisomal_Beta_Oxidation cluster_peroxisome Peroxisome Fatty_Acid Fatty Acid Acyl_CoA Acyl-CoA Fatty_Acid->Acyl_CoA Acyl-CoA Synthetase Enoyl_CoA trans-2-Enoyl-CoA Acyl_CoA->Enoyl_CoA Acyl-CoA Oxidase (ACOX1) Hydroxyacyl_CoA 3-Hydroxyacyl-CoA Enoyl_CoA->Hydroxyacyl_CoA D-Bifunctional Protein (DBP) - Hydratase Ketoacyl_CoA 3-Ketoacyl-CoA Hydroxyacyl_CoA->Ketoacyl_CoA DBP - Dehydrogenase Shortened_Acyl_CoA Shortened Acyl-CoA Ketoacyl_CoA->Shortened_Acyl_CoA Thiolase Acetyl_CoA Acetyl-CoA Ketoacyl_CoA->Acetyl_CoA Mitochondria Mitochondrial β-Oxidation Shortened_Acyl_CoA->Mitochondria

Zellweger Spectrum Disorders: A Potential Source of Novel Biomarkers

ZSDs represent a continuum of diseases with overlapping clinical features, ranging from the most severe Zellweger syndrome (ZS) to the milder neonatal adrenoleukodystrophy (NALD) and infantile Refsum disease (IRD).[3] The core of the pathophysiology lies in the inability to import necessary enzymes into the peroxisome, leading to a cascade of metabolic disturbances.[1]

Established Biomarkers in Zellweger Spectrum Disorders

The diagnosis of ZSDs relies on the measurement of specific metabolites that accumulate due to dysfunctional peroxisomes.

BiomarkerFluid/TissueTypical Finding in ZSDReference
Very Long-Chain Fatty Acids (VLCFA)Plasma, FibroblastsElevated levels of C26:0, C24:0, and the C24:0/C22:0 and C26:0/C22:0 ratios.[5]
Phytanic and Pristanic AcidsPlasmaElevated levels.[6]
C27-Bile Acid IntermediatesPlasmaAccumulation of di- and trihydroxycholestanoic acids (DHCA and THCA).[6]
Pipecolic AcidPlasma, UrineElevated levels.[6]
PlasmalogensErythrocytesDeficient levels.[6]

Experimental Protocols for the Identification and Quantification of Acyl-CoA Species

The identification of a novel biomarker such as this compound would require sensitive and specific analytical methods. The general approach would involve extraction of acyl-CoAs from biological samples followed by analysis using liquid chromatography-mass spectrometry (LC-MS).

Sample Preparation and Extraction of Acyl-CoAs
  • Tissue Homogenization: Tissues are snap-frozen in liquid nitrogen and homogenized in a suitable buffer, often containing antioxidants and protease inhibitors to maintain the integrity of the acyl-CoAs.

  • Protein Precipitation: An organic solvent such as acetonitrile (B52724) or methanol (B129727) is added to precipitate proteins.

  • Solid-Phase Extraction (SPE): The supernatant is passed through an SPE cartridge to enrich for acyl-CoAs and remove interfering substances.

  • Elution and Concentration: The acyl-CoAs are eluted from the SPE cartridge and the eluate is dried down and reconstituted in a solvent compatible with the LC-MS system.

Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for the quantification of small molecules in complex biological matrices.

  • Chromatographic Separation: The extracted acyl-CoAs are separated on a reverse-phase or hydrophilic interaction liquid chromatography (HILIC) column. This separates the different acyl-CoA species based on their chain length and polarity.

  • Mass Spectrometric Detection: The separated acyl-CoAs are ionized, typically using electrospray ionization (ESI), and detected by a tandem mass spectrometer.

  • Multiple Reaction Monitoring (MRM): For quantification, the mass spectrometer is operated in MRM mode. This involves selecting a specific precursor ion (the molecular ion of the acyl-CoA of interest) and a specific product ion (a fragment generated by collision-induced dissociation). This provides high specificity and sensitivity.

  • Quantification: The concentration of the target acyl-CoA is determined by comparing its peak area to that of a stable isotope-labeled internal standard.

Experimental_Workflow Sample Biological Sample (Plasma, Tissue) Extraction Acyl-CoA Extraction (Homogenization, SPE) Sample->Extraction LC_MS LC-MS/MS Analysis (Separation, Detection) Extraction->LC_MS Data_Analysis Data Analysis (Quantification, Comparison) LC_MS->Data_Analysis Biomarker_ID Biomarker Identification Data_Analysis->Biomarker_ID

Hypothetical Signaling Pathway Involvement

If this compound were to accumulate, it could potentially interfere with cellular signaling pathways. Long-chain acyl-CoA esters are known to be allosteric regulators of several enzymes and can influence ion channel activity and gene expression.[7] An abnormal dihydroxyacyl-CoA could potentially mimic or antagonize the effects of endogenous acyl-CoAs, leading to downstream pathological consequences.

Signaling_Pathway Metabolic_Defect Peroxisomal Defect Accumulation Accumulation of This compound Metabolic_Defect->Accumulation Enzyme_Modulation Allosteric Enzyme Modulation Accumulation->Enzyme_Modulation Ion_Channel Ion Channel Interference Accumulation->Ion_Channel Gene_Expression Altered Gene Expression Accumulation->Gene_Expression Cellular_Dysfunction Cellular Dysfunction Enzyme_Modulation->Cellular_Dysfunction Ion_Channel->Cellular_Dysfunction Gene_Expression->Cellular_Dysfunction

Conclusion and Future Directions

While this compound is not a recognized biomarker, its potential as such in the context of peroxisomal disorders warrants investigation. The analytical platforms and methodologies developed for the broader field of metabolomics, particularly for the analysis of acyl-CoAs and acylcarnitines, provide a clear path forward for exploring this hypothesis.

Future research should focus on:

  • Targeted analysis of patient samples: Utilizing advanced LC-MS/MS techniques to screen for the presence of this compound in plasma and tissue samples from patients with ZSD and other peroxisomal disorders.

  • In vitro metabolic studies: Using cell culture models of peroxisomal disorders to investigate the metabolic pathways that could lead to the formation of this molecule.

  • Functional studies: If identified, elucidating the potential pathological role of this compound in cellular signaling and function.

The discovery of novel biomarkers like the hypothetical this compound could significantly advance our understanding of the pathophysiology of peroxisomal disorders and open new avenues for therapeutic intervention.

References

Unraveling the Metabolic Role of 3,6-Dihydroxytetradecanoyl-CoA in Fatty Acid Oxidation: A Review of Current Knowledge

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive investigation into the scientific literature and biochemical databases reveals a notable absence of information regarding the specific function of 3,6-Dihydroxytetradecanoyl-CoA in fatty acid oxidation. This indicates that the molecule is likely not a standard intermediate in the well-established mitochondrial beta-oxidation pathway or other known alternative fatty acid metabolism routes.

This technical guide aims to address the inquiry into the function of this compound. However, after an exhaustive search of available scientific data, it is crucial to report that "this compound" does not appear in published research concerning fatty acid metabolism. Standard beta-oxidation involves the generation of 3-hydroxyacyl-CoA intermediates, but the presence of a second hydroxyl group at the 6-position is not a documented feature of this or other major fatty acid oxidation pathways, such as omega-oxidation or peroxisomal oxidation.

It is conceivable that this compound could represent one of the following:

  • A Novel or Aberrant Metabolite: It may be a minor, yet-to-be-characterized byproduct of a known pathway or an intermediate in the metabolism of a rare, modified, or xenobiotic fatty acid.

  • A Synthetic Compound: This molecule might be a synthetic substrate or inhibitor designed for specific enzymatic or metabolic studies, with its documentation limited to non-public research or specialized databases.

  • A Hypothetical Intermediate: The name could refer to a theoretical molecule in a proposed but unverified metabolic pathway.

Given the lack of specific data for this compound, this guide will instead provide an in-depth overview of the established principles of fatty acid oxidation, focusing on the canonical beta-oxidation pathway. This will serve as a foundational reference for researchers and drug development professionals, offering context for where a novel intermediate like this compound might hypothetically fit or diverge from known processes.

The Core Pathway: Mitochondrial Beta-Oxidation

Mitochondrial beta-oxidation is the primary catabolic process for breaking down fatty acids to produce acetyl-CoA, which then enters the citric acid cycle for energy production. The process is a cyclical series of four enzymatic reactions.

A simplified workflow of the initial steps of beta-oxidation for a saturated fatty acid is presented below.

Beta_Oxidation_Workflow Fatty_Acyl_CoA Fatty Acyl-CoA Acyl_CoA_Dehydrogenase Acyl-CoA Dehydrogenase Fatty_Acyl_CoA->Acyl_CoA_Dehydrogenase Trans_delta2_Enoyl_CoA trans-Δ²-Enoyl-CoA Acyl_CoA_Dehydrogenase->Trans_delta2_Enoyl_CoA FAD → FADH₂ Enoyl_CoA_Hydratase Enoyl-CoA Hydratase Trans_delta2_Enoyl_CoA->Enoyl_CoA_Hydratase L_3_Hydroxyacyl_CoA L-3-Hydroxyacyl-CoA Enoyl_CoA_Hydratase->L_3_Hydroxyacyl_CoA + H₂O L_3_Hydroxyacyl_CoA_Dehydrogenase L-3-Hydroxyacyl-CoA Dehydrogenase L_3_Hydroxyacyl_CoA->L_3_Hydroxyacyl_CoA_Dehydrogenase _3_Ketoacyl_CoA 3-Ketoacyl-CoA L_3_Hydroxyacyl_CoA_Dehydrogenase->_3_Ketoacyl_CoA NAD⁺ → NADH + H⁺ Thiolase Thiolase _3_Ketoacyl_CoA->Thiolase Shortened_Acyl_CoA Shortened Acyl-CoA (n-2 carbons) Thiolase->Shortened_Acyl_CoA Acetyl_CoA Acetyl-CoA Thiolase->Acetyl_CoA + CoA-SH

Figure 1. Simplified workflow of one cycle of mitochondrial beta-oxidation.

Hypothetical Metabolism of a Dihydroxy Acyl-CoA

While purely speculative in the absence of data, the metabolism of a dihydroxyacyl-CoA such as this compound would necessitate enzymatic machinery capable of recognizing and processing a substrate with multiple hydroxyl groups. The standard beta-oxidation enzymes, enoyl-CoA hydratase and 3-hydroxyacyl-CoA dehydrogenase, exhibit high specificity for their respective substrates. It is plausible that a dihydroxylated substrate would be a poor substrate or an inhibitor for these enzymes.

Alternative enzymatic pathways would likely be required. For instance, specific dehydrogenases could potentially oxidize the 6-hydroxyl group. The fate of such a molecule would depend on the subsequent enzymatic steps, which remain unknown.

The logical relationship for a hypothetical processing of this compound is outlined below.

Hypothetical_Pathway Start This compound Question Standard Beta-Oxidation Enzymes? Start->Question Yes Inefficient or No Reaction Question->Yes Likely No Alternative Pathway Question->No Possible Enzyme1 Novel Dehydrogenase? No->Enzyme1 Enzyme2 Other Modifying Enzymes? No->Enzyme2 Product Unknown Metabolite(s) Enzyme1->Product Enzyme2->Product Excretion Excretion Product->Excretion

discovery and isolation of 3,6-Dihydroxytetradecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Putative Discovery and Isolation of 3,6-Dihydroxytetradecanoyl-CoA

Disclaimer: As of late 2025, specific literature detailing the initial is not available. This technical guide, therefore, presents a hypothetical yet scientifically plausible approach to its synthesis, isolation, and characterization based on established methodologies for similar long-chain acyl-CoA esters. This document is intended for researchers, scientists, and drug development professionals.

Introduction

Acyl-Coenzyme A (CoA) thioesters are critical intermediates in numerous metabolic pathways, including fatty acid metabolism and the biosynthesis of complex lipids. Dihydroxylated fatty acyl-CoAs, in particular, are of growing interest due to their potential roles in cellular signaling and as biomarkers for certain metabolic disorders. This guide outlines a putative chemo-enzymatic strategy for the synthesis of this compound, followed by detailed protocols for its isolation and purification.

Proposed Chemo-Enzymatic Synthesis

A plausible route for the synthesis of this compound involves a multi-step process commencing with a commercially available precursor, which is enzymatically hydroxylated and subsequently activated to its CoA thioester.

Logical Workflow for Synthesis

G cluster_synthesis Synthesis Workflow Start Start Precursor 3-Hydroxytetradecanoic Acid Start->Precursor Enzymatic_Hydroxylation Regioselective Hydroxylation (P450 Monooxygenase) Precursor->Enzymatic_Hydroxylation Enzyme, NADPH, O2 Dihydroxy_Acid 3,6-Dihydroxytetradecanoic Acid Enzymatic_Hydroxylation->Dihydroxy_Acid CoA_Activation Acyl-CoA Synthetase (e.g., from Pseudomonas sp.) Dihydroxy_Acid->CoA_Activation Coenzyme A, ATP, Mg2+ Target_Molecule This compound CoA_Activation->Target_Molecule

Caption: Proposed chemo-enzymatic synthesis workflow for this compound.

Experimental Protocols

Enzymatic Hydroxylation of 3-Hydroxytetradecanoic Acid

This protocol is adapted from methodologies for regioselective hydroxylation of fatty acids using cytochrome P450 monooxygenases.

  • Materials:

    • 3-Hydroxytetradecanoic acid

    • Recombinant P450 monooxygenase (e.g., a variant engineered for C-6 hydroxylation)

    • NADPH regeneration system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

    • Potassium phosphate (B84403) buffer (50 mM, pH 7.4)

    • Ethyl acetate (B1210297)

    • Anhydrous sodium sulfate

  • Procedure:

    • Prepare a reaction mixture containing 50 mM potassium phosphate buffer (pH 7.4), 1 mM 3-hydroxytetradecanoic acid, 2 mM NADPH (or the regeneration system), and 1 µM of purified P450 monooxygenase in a total volume of 50 mL.

    • Incubate the mixture at 30°C with gentle agitation for 24 hours.

    • Stop the reaction by acidifying to pH 3.0 with 2 M HCl.

    • Extract the hydroxylated product three times with an equal volume of ethyl acetate.

    • Pool the organic layers, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure.

    • Purify the resulting 3,6-dihydroxytetradecanoic acid using silica (B1680970) gel column chromatography with a hexane:ethyl acetate gradient.

Acyl-CoA Synthesis

This protocol utilizes an acyl-CoA synthetase to activate the dihydroxy fatty acid.

  • Materials:

    • Purified 3,6-dihydroxytetradecanoic acid

    • Coenzyme A (lithium salt)

    • ATP (disodium salt)

    • Magnesium chloride (MgCl₂)

    • Potassium phosphate buffer (100 mM, pH 7.5)

    • Recombinant acyl-CoA synthetase

  • Procedure:

    • In a 10 mL reaction vessel, combine 100 mM potassium phosphate buffer (pH 7.5), 5 mM MgCl₂, 10 mM ATP, 2 mM Coenzyme A, and 1 mM 3,6-dihydroxytetradecanoic acid.

    • Initiate the reaction by adding 0.5 mg of acyl-CoA synthetase.

    • Incubate at 37°C for 4-6 hours. Monitor the reaction progress by observing the decrease in free Coenzyme A using Ellman's reagent (DTNB).

    • Terminate the reaction by adding perchloric acid to a final concentration of 0.6 M.

    • Centrifuge at 10,000 x g for 10 minutes to pellet the precipitated protein.

    • The supernatant containing this compound is then ready for purification.

Purification of this compound

Purification is achieved using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Instrumentation and Reagents:

    • HPLC system with a C18 column (e.g., 4.6 x 250 mm, 5 µm particle size)

    • Mobile Phase A: 50 mM potassium phosphate buffer, pH 5.5

    • Mobile Phase B: Acetonitrile

    • UV detector set to 260 nm (for the adenine (B156593) moiety of CoA)

  • Procedure:

    • Filter the supernatant from the synthesis step through a 0.22 µm filter.

    • Inject the sample onto the C18 column equilibrated with 95% Mobile Phase A and 5% Mobile Phase B.

    • Elute with a linear gradient from 5% to 60% Mobile Phase B over 40 minutes at a flow rate of 1 mL/min.

    • Monitor the eluate at 260 nm. Collect the peak corresponding to this compound.

    • Lyophilize the collected fractions to obtain the purified product.

Quantitative Data Summary

The following table summarizes the expected quantitative data from the proposed synthesis and purification process.

ParameterExpected ValueMethod of Determination
Synthesis Yield
3,6-Dihydroxytetradecanoic Acid60-70%Gravimetric analysis after purification
This compound40-50%HPLC quantification against a standard
Purity
This compound>95%HPLC peak area percentage
Characterization
Molecular Weight (M)1009.2 g/mol Mass Spectrometry (ESI-MS)
λmax260 nmUV-Vis Spectroscopy

Potential Biological Significance

Dihydroxylated fatty acids can be generated through several metabolic pathways, including fatty acid oxidation and cytochrome P450-mediated metabolism. These molecules can act as signaling molecules in inflammatory processes.[1] The availability of synthetic this compound would enable further research into its specific biological roles.

Potential Metabolic Pathway Involvement

G cluster_pathway Potential Metabolic Context Fatty_Acid Tetradecanoic Acid Hydroxylation1 Hydroxylation (C3) Fatty_Acid->Hydroxylation1 3_OH_Acid 3-Hydroxytetradecanoic Acid Hydroxylation1->3_OH_Acid Hydroxylation2 Hydroxylation (C6) 3_OH_Acid->Hydroxylation2 3_6_DiOH_Acid 3,6-Dihydroxytetradecanoic Acid Hydroxylation2->3_6_DiOH_Acid CoA_Activation Acyl-CoA Synthetase 3_6_DiOH_Acid->CoA_Activation Target_Molecule This compound CoA_Activation->Target_Molecule Beta_Oxidation β-Oxidation Pathway? Target_Molecule->Beta_Oxidation Further Metabolism?

Caption: Hypothetical metabolic pathway leading to this compound.

Conclusion

While the have not been explicitly documented, this guide provides a robust, technically detailed framework for its synthesis and purification. The methodologies presented are based on well-established principles of chemo-enzymatic synthesis and chromatographic separation of acyl-CoA esters. The availability of this molecule would be invaluable for researchers investigating fatty acid metabolism, cellular signaling, and the development of novel therapeutics.

References

An In-depth Technical Guide on the Role of Hydroxyacyl-CoA Intermediates in Lipid Metabolism Regulation

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Extensive searches of scientific literature and databases did not yield specific information on 3,6-dihydroxytetradecanoyl-CoA or its role in lipid metabolism. This suggests that it may be a rare, novel, or hypothetical molecule not yet characterized in published research. Therefore, this guide will focus on the well-established role of a closely related and critical class of molecules: 3-hydroxyacyl-CoA intermediates . These molecules are integral to the regulation of fatty acid metabolism and provide a strong framework for understanding the potential roles of similar hydroxylated fatty acyl-CoAs.

Introduction to 3-Hydroxyacyl-CoA in Lipid Metabolism

3-Hydroxyacyl-CoA is a critical intermediate in the mitochondrial and peroxisomal beta-oxidation of fatty acids.[1][2][3] This metabolic pathway is fundamental for energy production from lipids, particularly during periods of fasting or prolonged exercise.[1] The formation and processing of 3-hydroxyacyl-CoA are catalyzed by a class of enzymes known as 3-hydroxyacyl-CoA dehydrogenases (HADHs).[1][2][3] The concentration and flux of 3-hydroxyacyl-CoA and its derivatives can influence the rate of fatty acid oxidation and are implicated in the regulation of overall energy homeostasis. Dysregulation of this pathway is associated with various metabolic diseases, including obesity and insulin (B600854) resistance.[1][2]

Core Signaling and Metabolic Pathways

The primary pathway involving 3-hydroxyacyl-CoA is fatty acid beta-oxidation. This is a cyclical process that shortens the fatty acyl chain by two carbons in each cycle, releasing acetyl-CoA, NADH, and FADH2.[4]

Mitochondrial Beta-Oxidation Pathway

The mitochondrial beta-oxidation spiral involves four key enzymatic steps that are repeated for fatty acids of different chain lengths.

Beta_Oxidation_Pathway cluster_mitochondria Mitochondrial Matrix fatty_acyl_coa Fatty Acyl-CoA (Cn) enoyl_coa trans-Δ²-Enoyl-CoA fatty_acyl_coa->enoyl_coa Acyl-CoA Dehydrogenase (FAD -> FADH₂) hydroxyacyl_coa L-3-Hydroxyacyl-CoA enoyl_coa->hydroxyacyl_coa Enoyl-CoA Hydratase (+H₂O) ketoacyl_coa 3-Ketoacyl-CoA hydroxyacyl_coa->ketoacyl_coa 3-Hydroxyacyl-CoA Dehydrogenase (NAD⁺ -> NADH) shortened_acyl_coa Fatty Acyl-CoA (Cn-2) ketoacyl_coa->shortened_acyl_coa β-Ketothiolase (+CoA-SH) acetyl_coa Acetyl-CoA ketoacyl_coa->acetyl_coa

Caption: Mitochondrial beta-oxidation pathway highlighting 3-hydroxyacyl-CoA.

Quantitative Data on 3-Hydroxyacyl-CoA Metabolism

The enzymes responsible for the metabolism of 3-hydroxyacyl-CoA have been characterized, and their kinetic parameters provide insight into the regulation of fatty acid oxidation. The table below summarizes key quantitative data for medium- and short-chain 3-hydroxyacyl-CoA dehydrogenase (SCHAD).

ParameterValueOrganism/TissueReference/Notes
Enzyme Medium- and Short-Chain 3-Hydroxyacyl-CoA Dehydrogenase (SCHAD/HADH)Human, MouseCatalyzes the third step of beta-oxidation for medium and short-chain fatty acids.[1][2]
Gene Name HADHHuman, Mouse
Substrate L-3-hydroxyacyl-CoA
Product 3-ketoacyl-CoA
Cofactor NAD⁺
Effect of Deficiency Lower body weight and reduced fat mass on a high-fat diet in mice.[2]Mouse
Effect of Deficiency Impaired thermogenesis during cold exposure.[2]Mouse
Effect of Deficiency Elevated insulin levels and lower blood glucose.[2]MouseSuggests a link between fatty acid oxidation and insulin secretion.[1]

Experimental Protocols

Assay for 3-Hydroxyacyl-CoA Dehydrogenase (HADH) Activity

This protocol measures the activity of HADH by monitoring the reduction of NAD⁺ to NADH.

Principle: The oxidation of L-3-hydroxyacyl-CoA to 3-ketoacyl-CoA is coupled to the reduction of NAD⁺ to NADH. The increase in absorbance at 340 nm due to the formation of NADH is proportional to the enzyme activity.

Materials:

  • Spectrophotometer capable of measuring absorbance at 340 nm

  • Cuvettes

  • Reaction Buffer: 100 mM Tris-HCl, pH 8.5, containing 1 mM EDTA

  • NAD⁺ solution: 10 mM in water

  • Substrate: 1 mM solution of a 3-hydroxyacyl-CoA ester (e.g., 3-hydroxybutyryl-CoA) in water

  • Enzyme sample (e.g., tissue homogenate, purified protein)

Procedure:

  • Prepare a reaction mixture in a cuvette by adding:

    • 800 µL of Reaction Buffer

    • 100 µL of 10 mM NAD⁺ solution

    • 50 µL of enzyme sample

  • Incubate the mixture at 37°C for 5 minutes to allow for temperature equilibration.

  • Initiate the reaction by adding 50 µL of the 1 mM 3-hydroxyacyl-CoA substrate solution.

  • Immediately mix by inversion and start monitoring the change in absorbance at 340 nm over time (e.g., for 5-10 minutes).

  • Calculate the rate of NADH formation using the Beer-Lambert law (extinction coefficient for NADH at 340 nm is 6.22 mM⁻¹cm⁻¹).

Experimental Workflow for Studying HADH Knockout Mice

This workflow outlines the steps to investigate the metabolic phenotype of mice with a genetic knockout of the Hadh gene.

HADH_Knockout_Workflow cluster_workflow Metabolic Phenotyping of Hadh Knockout Mice start Generate Hadh-/- Mice diet High-Fat Diet Challenge start->diet monitoring Monitor Body Weight and Composition diet->monitoring tolerance_tests Glucose and Insulin Tolerance Tests monitoring->tolerance_tests thermogenesis Cold Exposure and Temperature Monitoring tolerance_tests->thermogenesis islet_isolation Islet Isolation and Insulin Secretion Assay thermogenesis->islet_isolation analysis Data Analysis and Interpretation islet_isolation->analysis

Caption: Workflow for metabolic analysis of HADH knockout mice.

Role in Drug Development

The enzymes of the beta-oxidation pathway, including 3-hydroxyacyl-CoA dehydrogenases, are potential targets for therapeutic intervention in metabolic diseases. Modulating the activity of these enzymes could influence energy expenditure, insulin sensitivity, and lipid storage. For example, understanding the consequences of reduced HADH activity, such as lower body weight under a high-fat diet, could inform the development of novel strategies for weight management.[2] However, the critical role of this pathway in energy metabolism necessitates careful consideration of potential side effects.

Conclusion

While direct information on this compound is not available, the study of its structural analog, 3-hydroxyacyl-CoA, provides a robust foundation for understanding the regulatory roles of hydroxylated fatty acid intermediates. 3-Hydroxyacyl-CoA is a pivotal metabolite in fatty acid oxidation, and its processing is tightly linked to cellular energy status and hormonal signals. Further research into novel hydroxylated fatty acids may reveal new layers of metabolic regulation and present opportunities for therapeutic innovation.

References

An In-Depth Technical Guide on the Theoretical Properties of 3,6-Dihydroxytetradecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3,6-Dihydroxytetradecanoyl-CoA is a putative long-chain fatty acyl-coenzyme A (CoA) derivative characterized by a 14-carbon acyl chain with hydroxyl groups at the C-3 and C-6 positions. While its natural occurrence and biological roles are yet to be elucidated, its structure suggests potential involvement in fatty acid metabolism, possibly as an intermediate in specialized oxidation or biosynthetic pathways. This document outlines the theoretical physicochemical properties, potential metabolic significance, and proposed experimental strategies to characterize this novel molecule.

Theoretical Physicochemical Properties

The physicochemical properties of this compound are predicted based on those of (S)-3-Hydroxytetradecanoyl-CoA and general principles of organic chemistry. The introduction of a second hydroxyl group is expected to increase its polarity and water solubility compared to its monohydroxylated counterpart.

Table 1: Predicted Physicochemical Properties of this compound

PropertyPredicted ValueBasis for Prediction
Molecular Formula C₃₅H₆₂N₇O₁₉P₃SBased on the structure of Coenzyme A and a dihydroxytetradecanoyl moiety.
Molecular Weight ~1009.9 g/mol Calculated from the molecular formula.
Appearance Predicted to be a white to off-white solid.Inferred from the physical state of similar long-chain acyl-CoAs.
Water Solubility Moderately solubleThe presence of two hydroxyl groups and the polar CoA moiety would enhance water solubility compared to unsubstituted tetradecanoyl-CoA.
logP < 0The increased polarity due to two hydroxyl groups would likely result in a negative octanol-water partition coefficient.
pKa (Strongest Acidic) ~0.8Inferred from the phosphate (B84403) groups of the CoA moiety in similar molecules.
pKa (Strongest Basic) ~5.0Inferred from the adenine (B156593) moiety of the CoA in similar molecules.

Postulated Biological Role and Metabolic Pathways

It is hypothesized that this compound could be an intermediate in a modified fatty acid β-oxidation pathway or a specialized biosynthetic pathway leading to signaling molecules or complex lipids. The hydroxylation pattern suggests enzymatic activity beyond the canonical β-oxidation cycle.

Hypothetical Biosynthesis Pathway

The formation of this compound could occur through sequential hydroxylation of tetradecanoyl-CoA. The initial 3-hydroxy group is a common intermediate in β-oxidation. The subsequent hydroxylation at the C-6 position could be catalyzed by a cytochrome P450 monooxygenase, an enzyme family known to hydroxylate fatty acids at various positions.

Hypothetical Biosynthesis of this compound Tetradecanoyl_CoA Tetradecanoyl-CoA Acyl_CoA_Dehydrogenase Acyl-CoA Dehydrogenase Tetradecanoyl_CoA->Acyl_CoA_Dehydrogenase trans_2_Tetradecenoyl_CoA trans-2-Tetradecenoyl-CoA Acyl_CoA_Dehydrogenase->trans_2_Tetradecenoyl_CoA Enoyl_CoA_Hydratase Enoyl-CoA Hydratase S_3_Hydroxytetradecanoyl_CoA (S)-3-Hydroxytetradecanoyl-CoA Enoyl_CoA_Hydratase->S_3_Hydroxytetradecanoyl_CoA CYP450 Cytochrome P450 Monooxygenase Target This compound CYP450->Target trans_2_Tetradecenoyl_CoA->Enoyl_CoA_Hydratase S_3_Hydroxytetradecanoyl_CoA->CYP450

A postulated biosynthetic pathway for this compound.
Potential Metabolic Fates

Once formed, this compound could be further metabolized. Potential fates include:

  • Further Oxidation: The hydroxyl groups could be oxidized to keto groups, followed by thiolytic cleavage in a modified β-oxidation pathway.

  • Incorporation into Complex Lipids: The dihydroxy fatty acyl chain could be incorporated into phospholipids (B1166683) or other complex lipids, potentially altering membrane properties.

  • Signaling Molecule Precursor: It could be a precursor to signaling molecules, analogous to how other oxidized fatty acids act as signaling mediators.

Proposed Experimental Protocols

The following are hypothetical experimental protocols for the synthesis, purification, and characterization of this compound.

Chemo-enzymatic Synthesis of this compound

This protocol combines chemical synthesis of the dihydroxy fatty acid with enzymatic CoA ligation.

Table 2: Protocol for Chemo-enzymatic Synthesis

StepProcedureRationale
1 Synthesis of 3,6-Dihydroxytetradecanoic Acid Chemical synthesis of the free fatty acid via methods such as stereoselective dihydroxylation of a corresponding unsaturated precursor.
2 Activation of the Carboxylic Acid Conversion of the dihydroxy fatty acid to an activated ester (e.g., N-hydroxysuccinimide ester) to facilitate the reaction with Coenzyme A.
3 Enzymatic Ligation to Coenzyme A Reaction of the activated dihydroxy fatty acid with Coenzyme A in the presence of an acyl-CoA synthetase.
4 Purification Purification of the resulting this compound by reverse-phase high-performance liquid chromatography (HPLC).
Structural Characterization

Table 3: Protocol for Structural Characterization

TechniqueProcedureExpected Outcome
Mass Spectrometry (MS) High-resolution electrospray ionization mass spectrometry (ESI-MS) and tandem MS (MS/MS) analysis.Determination of the accurate mass and molecular formula. MS/MS fragmentation will help confirm the structure, with characteristic losses of water from the hydroxyl groups and fragmentation of the CoA moiety.
Nuclear Magnetic Resonance (NMR) Spectroscopy ¹H and ¹³C NMR spectroscopy.¹H NMR will show characteristic signals for the protons on the carbons bearing the hydroxyl groups. ¹³C NMR will confirm the carbon skeleton and the presence of the hydroxylated carbons.
Investigating Biological Activity

A proposed workflow to investigate the potential role of this compound in a cellular context.

Workflow for Investigating Biological Activity cluster_0 Cell Culture Treatment cluster_1 Downstream Analysis cluster_2 Functional Assays Cell_Culture Select relevant cell line (e.g., hepatocytes, neurons) Treatment Treat cells with synthesized This compound Cell_Culture->Treatment Lipidomics Lipidomics analysis to assess incorporation into complex lipids Treatment->Lipidomics Metabolomics Metabolomics to identify downstream metabolites Treatment->Metabolomics Gene_Expression Transcriptomics (RNA-seq) to identify affected pathways Treatment->Gene_Expression Mitochondrial_Function Assess mitochondrial respiration and β-oxidation rates Gene_Expression->Mitochondrial_Function Signaling_Assays Measure changes in known signaling pathways (e.g., PPAR activation) Gene_Expression->Signaling_Assays

Proposed workflow for studying the biological effects of this compound.

Conclusion

While this compound remains a theoretical molecule, its potential existence as a metabolic intermediate presents an intriguing area for future research. The theoretical framework and experimental protocols outlined in this guide provide a roadmap for its synthesis, characterization, and the elucidation of its potential biological functions. Such studies could reveal novel aspects of fatty acid metabolism and its regulation, with potential implications for drug discovery and development in metabolic and signaling-related disorders.

Methodological & Application

Application Note and Protocol for the Purification of 3,6-Dihydroxytetradecanoyl-CoA using HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,6-Dihydroxytetradecanoyl-CoA is a long-chain acyl-coenzyme A (CoA) thioester, a class of molecules central to fatty acid metabolism and the biosynthesis of complex lipids. The purification of such molecules is crucial for their structural and functional characterization, and for their use in enzymatic assays and drug discovery programs. High-performance liquid chromatography (HPLC) is a powerful technique for the separation and purification of acyl-CoA esters. This document provides a detailed protocol for the purification of this compound using reverse-phase HPLC (RP-HPLC), based on established methods for similar long-chain acyl-CoA compounds.

Principle of the Method

The method utilizes reverse-phase chromatography, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is polar. Long-chain acyl-CoAs, being amphipathic molecules with a polar CoA head group and a nonpolar acyl chain, are separated based on the hydrophobic interactions between their acyl chains and the stationary phase. A gradient elution with an increasing concentration of an organic solvent is employed to elute the compounds, with longer and more hydrophobic acyl-CoAs having longer retention times. Ion-pairing agents can be added to the mobile phase to improve peak shape and retention of the negatively charged CoA moiety. Detection is achieved by monitoring the UV absorbance of the adenine (B156593) ring in the CoA molecule at 254 or 260 nm.[1][2][3]

Data Presentation

Table 1: HPLC System and Column Specifications

ParameterSpecification
HPLC SystemAgilent 1260 Infinity II or equivalent
ColumnC18 Reverse-Phase Column (e.g., 5 µm particle size, 4.6 x 250 mm)[1][2]
DetectorUV-Vis Detector
Wavelength254 nm or 260 nm[1][3]
Flow Rate1.0 mL/min
Injection Volume20-100 µL
Column Temperature30-40 °C

Table 2: Mobile Phase Composition and Gradient Program

Time (minutes)% Mobile Phase A% Mobile Phase B
0955
5955
351090
401090
45955
50955
  • Mobile Phase A: 50 mM Potassium Phosphate (B84403) buffer, pH 5.5, with 10 mM N,N-dimethylbutylamine (DMBA) as an ion-pairing agent.[1][4]

  • Mobile Phase B: Acetonitrile.[1]

Experimental Protocols

Preparation of Mobile Phases
  • Mobile Phase A (Aqueous Buffer with Ion-Pairing Agent):

    • Dissolve the appropriate amount of monobasic potassium phosphate (KH₂PO₄) in HPLC-grade water to make a 50 mM solution.

    • Adjust the pH to 5.5 using a potassium hydroxide (B78521) (KOH) solution.

    • Add N,N-dimethylbutylamine (DMBA) to a final concentration of 10 mM.[4]

    • Filter the buffer through a 0.22 µm membrane filter and degas for at least 15 minutes using sonication or vacuum.

  • Mobile Phase B (Organic Solvent):

    • Use HPLC-grade acetonitrile.

    • Filter through a 0.22 µm membrane filter and degas.

Sample Preparation
  • If the this compound is in a biological extract, a preliminary solid-phase extraction (SPE) may be necessary to remove interfering substances.[3]

  • Dissolve the crude or partially purified this compound in a small volume of Mobile Phase A or a compatible solvent.

  • Centrifuge the sample at high speed (e.g., 14,000 x g) for 10 minutes to pellet any particulate matter.

  • Transfer the supernatant to an HPLC vial for injection.

HPLC Purification Protocol
  • Equilibrate the C18 column with the initial mobile phase conditions (95% A, 5% B) for at least 30 minutes or until a stable baseline is achieved.[1]

  • Inject the prepared sample onto the column.

  • Run the gradient program as detailed in Table 2.

  • Monitor the elution profile at 254 nm or 260 nm.[1][3]

  • Collect fractions corresponding to the peak of interest. The retention time of this compound is expected to be significant due to its long acyl chain, but shorter than that of a fully saturated C14 acyl-CoA due to the presence of two hydroxyl groups which increase polarity.

  • After the run, wash the column with a high percentage of Mobile Phase B (e.g., 90%) for at least 15 minutes.

  • Re-equilibrate the column with the initial conditions before the next injection.

Post-Purification Processing
  • Pool the collected fractions containing the purified this compound.

  • The purified product can be concentrated using a vacuum concentrator (e.g., SpeedVac).

  • To remove the buffer salts and ion-pairing agent, a subsequent desalting step using a suitable SPE cartridge or another round of HPLC with a volatile buffer system (e.g., ammonium (B1175870) acetate) may be required, especially if the sample is intended for mass spectrometry analysis.

  • Determine the concentration of the purified product spectrophotometrically using the molar extinction coefficient of Coenzyme A at 260 nm (ε = 16,400 M⁻¹cm⁻¹ in 0.1 M phosphate buffer, pH 7.0).

  • Store the purified this compound at -80 °C to prevent degradation.

Visualizations

HPLC_Purification_Workflow cluster_prep Preparation cluster_hplc HPLC Purification cluster_post Post-Purification MobilePhase Mobile Phase Preparation Equilibration Column Equilibration MobilePhase->Equilibration SamplePrep Sample Preparation Injection Sample Injection SamplePrep->Injection Equilibration->Injection Gradient Gradient Elution Injection->Gradient Detection UV Detection (254/260 nm) Gradient->Detection Collection Fraction Collection Detection->Collection Concentration Concentration Collection->Concentration Desalting Desalting (Optional) Concentration->Desalting Quantification Quantification Desalting->Quantification Storage Storage (-80°C) Quantification->Storage

Caption: Experimental workflow for the HPLC purification of this compound.

Separation_Principle cluster_column HPLC Column cluster_mobile Mobile Phase StationaryPhase Nonpolar C18 Stationary Phase Analyte This compound Analyte->StationaryPhase Hydrophobic Interaction (Acyl Chain) MobilePhase Polar Mobile Phase (Buffer + Acetonitrile) Analyte->MobilePhase Elution MobilePhase->StationaryPhase Gradient Elution

Caption: Principle of reverse-phase HPLC separation for this compound.

References

Application Notes and Protocols for the In Vitro Synthesis of 3,6-Dihydroxytetradecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,6-Dihydroxytetradecanoyl-CoA is a dihydroxylated fatty acyl-CoA that may serve as a valuable tool in metabolic research and drug development. Its structure suggests potential roles as an intermediate in novel metabolic pathways, a modulator of enzyme activity, or a precursor for the synthesis of complex lipids with unique biological activities. The study of such modified fatty acyl-CoAs is crucial for understanding lipid metabolism and identifying new therapeutic targets.

Proposed Synthesis Pathway

The synthesis of this compound can be achieved through a three-step enzymatic cascade, starting from the commercially available precursor, 6-hydroxytetradecanoic acid. The proposed pathway involves the following sequential reactions:

  • Activation: 6-hydroxytetradecanoic acid is converted to its corresponding CoA thioester, 6-hydroxytetradecanoyl-CoA, by a long-chain acyl-CoA synthetase (ACS).

  • Dehydrogenation: An acyl-CoA dehydrogenase (ACD) introduces a double bond between the α and β carbons (C2 and C3) of 6-hydroxytetradecanoyl-CoA to yield 6-hydroxy-trans-2-tetradecenoyl-CoA.

  • Hydration: Finally, an enoyl-CoA hydratase (ECH) catalyzes the addition of a water molecule across the newly formed double bond, introducing a hydroxyl group at the C3 position to produce the final product, this compound.

Experimental Workflow Diagram

experimental_workflow cluster_start Starting Material cluster_step1 Step 1: Activation cluster_intermediate1 Intermediate 1 cluster_step2 Step 2: Dehydrogenation cluster_intermediate2 Intermediate 2 cluster_step3 Step 3: Hydration cluster_product Final Product cluster_purification Purification start_node 6-Hydroxytetradecanoic Acid step1_node Incubate with Long-Chain Acyl-CoA Synthetase (ACS), ATP, and Coenzyme A start_node->step1_node int1_node 6-Hydroxytetradecanoyl-CoA step1_node->int1_node step2_node Add Acyl-CoA Dehydrogenase (ACD) and FAD int1_node->step2_node int2_node 6-Hydroxy-trans-2-tetradecenoyl-CoA step2_node->int2_node step3_node Add Enoyl-CoA Hydratase (ECH) int2_node->step3_node product_node This compound step3_node->product_node purification_node Solid-Phase Extraction or HPLC product_node->purification_node

Caption: Proposed experimental workflow for the in vitro synthesis of this compound.

Enzymatic Reaction Pathway Diagram

reaction_pathway cluster_reactants Reactants cluster_enzymes Enzymes cluster_cofactors Cofactors cluster_products Products & Intermediates reactant 6-Hydroxytetradecanoic Acid intermediate1 6-Hydroxytetradecanoyl-CoA reactant->intermediate1 + CoA + ATP coa Coenzyme A atp ATP acs Long-Chain Acyl-CoA Synthetase (ACS) acs->intermediate1   acd Acyl-CoA Dehydrogenase (ACD) intermediate2 6-Hydroxy-trans-2-tetradecenoyl-CoA acd->intermediate2   ech Enoyl-CoA Hydratase (ECH) product This compound ech->product   fad FAD water H2O intermediate1->intermediate2 + FAD intermediate2->product + H2O

Caption: Enzymatic cascade for the synthesis of this compound.

Materials and Reagents

  • Substrate: 6-Hydroxytetradecanoic acid (Commercially available from suppliers such as AChemBlock or ChemicalBook)

  • Enzymes:

    • Long-chain acyl-CoA synthetase (ACS) (e.g., from Pseudomonas sp. or bovine liver)

    • Long-chain acyl-CoA dehydrogenase (ACD) (e.g., from porcine or bovine liver mitochondria)

    • Enoyl-CoA hydratase (ECH) (e.g., from bovine liver)

  • Cofactors and Reagents:

    • Coenzyme A, lithium salt

    • Adenosine 5'-triphosphate (ATP), disodium (B8443419) salt

    • Flavin adenine (B156593) dinucleotide (FAD), disodium salt

    • Magnesium chloride (MgCl₂)

    • Potassium phosphate (B84403) buffer (pH 7.4)

    • Dithiothreitol (DTT)

    • Triton X-100

    • Acetonitrile (B52724) (HPLC grade)

    • Trifluoroacetic acid (TFA)

    • Solid-phase extraction (SPE) cartridges (e.g., C18)

    • Ultrapure water

Experimental Protocol

This protocol describes a one-pot synthesis reaction. All steps should be performed on ice unless otherwise specified.

1. Preparation of Reaction Mixture:

  • In a microcentrifuge tube, prepare the reaction mixture with the components listed in Table 1. It is recommended to add the components in the order listed to ensure proper mixing.

Table 1: Reaction Mixture Composition

ComponentStock ConcentrationVolume (µL)Final Concentration
Potassium Phosphate Buffer (pH 7.4)1 M100100 mM
6-Hydroxytetradecanoic Acid10 mM (in DMSO)10100 µM
Coenzyme A (Li salt)10 mM15150 µM
ATP100 mM101 mM
MgCl₂1 M11 mM
DTT100 mM101 mM
Triton X-1001% (v/v)100.01% (v/v)
FAD10 mM10100 µM
Ultrapure Water-794-
Total Volume -970 -

2. Enzymatic Reactions:

  • Step 1: Activation

    • Add 10 µL of long-chain acyl-CoA synthetase (1 mg/mL stock) to the reaction mixture.

    • Incubate at 37°C for 30 minutes.

  • Step 2: Dehydrogenation

    • Add 10 µL of long-chain acyl-CoA dehydrogenase (1 mg/mL stock) to the same reaction mixture.

    • Incubate at 37°C for 45 minutes.

  • Step 3: Hydration

    • Add 10 µL of enoyl-CoA hydratase (1 mg/mL stock) to the mixture.

    • Incubate at 37°C for 60 minutes.

3. Reaction Quenching and Product Purification:

  • Stop the reaction by adding 100 µL of 10% (v/v) trifluoroacetic acid (TFA).

  • Centrifuge the mixture at 14,000 x g for 10 minutes to pellet the precipitated proteins.

  • Transfer the supernatant to a new tube for purification.

  • Purification using SPE:

    • Condition a C18 SPE cartridge with 1 mL of acetonitrile, followed by 1 mL of ultrapure water.

    • Load the supernatant onto the cartridge.

    • Wash the cartridge with 2 mL of water containing 0.1% TFA to remove salts and hydrophilic components.

    • Elute the this compound with 1 mL of 80% acetonitrile in water containing 0.1% TFA.

  • Analysis:

    • The purified product can be analyzed by LC-MS/MS to confirm its identity and purity. The expected mass can be calculated based on the molecular formula.

Table 2: Sample Synthesis Calculation

CompoundMolecular Weight ( g/mol )Amount (µmol)Mass (µg)
6-Hydroxytetradecanoic Acid244.370.124.44
Coenzyme A767.530.15115.13
ATP551.141551.14
FAD785.550.178.56
Expected Product Yield (100%) ~1013.2 ~0.1 ~101.32

(Note: The molecular weight of the final product is an approximation and will depend on the exact salt form.)

Conclusion

The protocol outlined in this application note provides a rational and detailed approach for the in vitro synthesis of this compound. This method leverages a sequential enzymatic cascade with commercially available starting materials. Researchers are encouraged to optimize reaction conditions, such as enzyme concentrations and incubation times, to maximize product yield. The successful synthesis of this novel dihydroxylated acyl-CoA will enable further investigations into its biological functions and potential therapeutic applications.

Application Notes and Protocols for Utilizing 3,6-Dihydroxytetradecanoyl-CoA in Enzyme Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,6-Dihydroxytetradecanoyl-CoA is a long-chain acyl-Coenzyme A (CoA) derivative. While specific enzymes utilizing this substrate are not extensively documented in publicly available literature, its structure suggests it may serve as a substrate for enzymes involved in fatty acid metabolism, such as dehydrogenases or dehydratases. This document provides a generalized framework and protocols for developing and executing enzyme assays using this compound or similar novel acyl-CoA derivatives. The methodologies provided are based on established assays for analogous enzymes like acyl-CoA dehydrogenases and 3-hydroxyacyl-CoA dehydrogenases.

Hypothetical Signaling Pathway

The metabolic fate of this compound is likely integrated within fatty acid oxidation or specialized metabolic pathways. The diagram below illustrates a hypothetical pathway where this compound is acted upon by a putative 3-hydroxyacyl-CoA dehydrogenase.

Metabolic Pathway for this compound cluster_pathway Hypothetical Metabolic Pathway Fatty_Acid Tetradecanedioic Acid Acyl_CoA_Synthetase Acyl-CoA Synthetase Fatty_Acid->Acyl_CoA_Synthetase ATP, CoA Substrate This compound Acyl_CoA_Synthetase->Substrate Enzyme Putative 3-Hydroxyacyl-CoA Dehydrogenase Substrate->Enzyme NAD+ Product 3-Keto-6-hydroxytetradecanoyl-CoA Enzyme->Product NADH + H+ Downstream Further Metabolism Product->Downstream Enzyme Assay Workflow cluster_workflow General Enzyme Assay Workflow Prep Reagent Preparation (Buffer, Substrate, Enzyme) Mix Prepare Assay Mixture in Microplate Wells Prep->Mix Initiate Initiate Reaction (Add Substrate) Mix->Initiate Measure Kinetic Measurement (Spectrophotometer/Fluorometer) Initiate->Measure Analyze Data Analysis (Calculate V₀, Km, Vmax) Measure->Analyze Report Report Results Analyze->Report

Application Note: Quantification of 3,6-Dihydroxytetradecanoyl-CoA in Tissue Samples by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Acyl-Coenzyme A (acyl-CoA) thioesters are crucial intermediates in numerous metabolic pathways, including fatty acid β-oxidation, lipid biosynthesis, and cellular signaling.[1][2][3] The accurate quantification of specific acyl-CoA species, such as 3,6-Dihydroxytetradecanoyl-CoA, in tissue samples is essential for understanding their physiological and pathological roles. Altered levels of acyl-CoAs have been implicated in various metabolic diseases, making their analysis critical for biomarker discovery and drug development.[2][4] This application note provides a detailed protocol for the extraction and quantification of this compound from tissue samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique.[4][5][6]

While a specific, validated method for this compound is not widely published, this protocol adapts established methods for long-chain acyl-CoA analysis.[7][8][9][10] Successful application of this method requires the use of a synthesized this compound standard for the preparation of calibration curves and as an internal standard, if isotopically labeled.

General Metabolism of Long-Chain Acyl-CoAs

Long-chain acyl-CoAs are central players in cellular energy metabolism and lipid homeostasis. They are formed from fatty acids in a reaction catalyzed by acyl-CoA synthetases. Once formed, they can enter the mitochondrial matrix via the carnitine shuttle for β-oxidation, be utilized for the synthesis of complex lipids like triglycerides and phospholipids (B1166683) in the endoplasmic reticulum, or act as signaling molecules.

Acyl_CoA_Metabolism Fatty_Acid Fatty Acid (extracellular) Acyl_CoA_Synthase Acyl-CoA Synthetase Fatty_Acid->Acyl_CoA_Synthase LC_Acyl_CoA This compound (Long-Chain Acyl-CoA) Acyl_CoA_Synthase->LC_Acyl_CoA Mitochondrion Mitochondrion LC_Acyl_CoA->Mitochondrion Carnitine Shuttle ER Endoplasmic Reticulum LC_Acyl_CoA->ER Signaling Cellular Signaling LC_Acyl_CoA->Signaling Beta_Oxidation β-Oxidation Mitochondrion->Beta_Oxidation Lipid_Synthesis Lipid Synthesis (Triglycerides, Phospholipids) ER->Lipid_Synthesis Acetyl_CoA Acetyl-CoA Beta_Oxidation->Acetyl_CoA TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle

Caption: General overview of long-chain acyl-CoA metabolism.

Experimental Protocol

This protocol outlines the steps for tissue sample preparation, extraction, and subsequent quantification of this compound.

I. Materials and Reagents
  • Solvents: Acetonitrile (ACN), Isopropanol (B130326), Methanol (B129727) (all LC-MS grade)

  • Buffers: 100 mM KH2PO4 (pH 4.9)

  • Acids: Formic acid, Glacial acetic acid

  • Internal Standard (IS): Isotopically labeled this compound or a structurally similar long-chain acyl-CoA, such as Heptadecanoyl-CoA.[9]

  • Solid-Phase Extraction (SPE) Columns: C18 or oligonucleotide purification columns.[7][9]

  • Other: Saturated Ammonium (B1175870) Sulfate solution, Nitrogen gas supply, Centrifuge, Homogenizer.

II. Experimental Workflow

experimental_workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis Tissue_Collection 1. Tissue Collection (Flash-freeze in liquid N2) Homogenization 2. Homogenization (in KH2PO4 buffer with IS) Tissue_Collection->Homogenization Solvent_Addition 3. Add Isopropanol & ACN (Vortex and Centrifuge) Homogenization->Solvent_Addition Supernatant_Collection 4. Collect Supernatant (Contains Acyl-CoAs) Solvent_Addition->Supernatant_Collection SPE 5. Solid-Phase Extraction (e.g., C18 column) Supernatant_Collection->SPE Elution 6. Elution & Drying (Elute with organic solvent, dry under N2) SPE->Elution Reconstitution 7. Reconstitution (in appropriate solvent) Elution->Reconstitution LC_MS_MS 8. LC-MS/MS Analysis (Quantification) Reconstitution->LC_MS_MS

Caption: Experimental workflow for this compound quantification.

III. Detailed Procedure

A. Tissue Homogenization and Extraction

  • Weigh approximately 50-100 mg of frozen tissue and keep it on dry ice.

  • In a glass homogenizer, add 1 mL of ice-cold 100 mM KH2PO4 buffer (pH 4.9) and the appropriate amount of internal standard.

  • Add the frozen tissue to the buffer and homogenize thoroughly on ice.

  • Add 1 mL of isopropanol to the homogenate and homogenize again.[7]

  • Transfer the homogenate to a centrifuge tube. Add 2 mL of acetonitrile, vortex for 2 minutes, and then centrifuge at 2000 x g for 5 minutes at 4°C.[7]

  • Carefully collect the supernatant containing the acyl-CoAs.

B. Solid-Phase Extraction (SPE) Purification

  • Condition a C18 SPE column with 3 mL of methanol followed by 3 mL of water.[11]

  • Load the supernatant from the extraction step onto the SPE column.

  • Wash the column with 3 mL of 2% formic acid in water, followed by 3 mL of methanol to remove interfering substances.[11]

  • Elute the acyl-CoAs with 2 mL of 2% ammonium hydroxide (B78521) in methanol.[11]

  • Dry the eluate under a gentle stream of nitrogen gas at room temperature.

C. LC-MS/MS Analysis

  • Reconstitute the dried extract in 100 µL of a suitable solvent, such as 50% methanol in water.[11]

  • Inject an appropriate volume (e.g., 5-10 µL) onto the LC-MS/MS system.

  • Chromatographic Separation:

    • Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: A linear gradient from 5% B to 95% B over 10 minutes, followed by a 5-minute hold at 95% B and a 5-minute re-equilibration at 5% B.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

  • Mass Spectrometry Detection:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Scan Type: Multiple Reaction Monitoring (MRM). The precursor ion will be the protonated molecule [M+H]+ of this compound, and the product ion will correspond to a specific fragment (e.g., loss of the phosphopantetheine moiety). These transitions must be optimized by infusing the pure standard.

    • It is crucial to develop a specific MRM method for this compound and the chosen internal standard.

IV. Data Analysis and Quantification
  • Prepare a calibration curve using a series of known concentrations of the this compound standard, spiked with a constant concentration of the internal standard.

  • Plot the peak area ratio of the analyte to the internal standard against the concentration of the analyte.

  • Use the regression equation from the calibration curve to calculate the concentration of this compound in the tissue samples.

  • Express the final concentration as nmol/g or pmol/mg of wet tissue weight.

Quantitative Data Presentation

The following table provides an example of how to present quantitative data for various long-chain acyl-CoAs in different tissue types, as reported in the literature. This serves as a template for reporting the quantification results for this compound.

Acyl-CoA SpeciesRat Heart (nmol/g wet weight)Rat Kidney (nmol/g wet weight)Rat Muscle (nmol/g wet weight)
Palmitoyl-CoA (16:0)3.5 ± 0.42.1 ± 0.21.8 ± 0.3
Stearoyl-CoA (18:0)1.2 ± 0.20.8 ± 0.10.7 ± 0.1
Oleoyl-CoA (18:1)4.1 ± 0.52.9 ± 0.32.5 ± 0.4
Linoleoyl-CoA (18:2)2.8 ± 0.31.9 ± 0.21.5 ± 0.2
Arachidonoyl-CoA (20:4)1.5 ± 0.21.1 ± 0.10.9 ± 0.1

Data presented are hypothetical and for illustrative purposes. Actual values should be determined experimentally.

Conclusion

This application note provides a comprehensive protocol for the quantification of this compound in tissue samples by adapting established methodologies for long-chain acyl-CoA analysis. The use of LC-MS/MS ensures high sensitivity and specificity, which is crucial for accurate quantification of these low-abundance molecules. This method will be a valuable tool for researchers investigating the role of this compound in health and disease.

References

Developing a Standard for 3,6-Dihydroxytetradecanoyl-CoA Analysis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acyl-Coenzyme A (acyl-CoA) thioesters are pivotal intermediates in cellular metabolism, playing critical roles in fatty acid metabolism, energy production, and cellular signaling. The analysis of specific acyl-CoA species, such as the novel dihydroxylated long-chain fatty acyl-CoA, 3,6-Dihydroxytetradecanoyl-CoA, is crucial for understanding its potential biological functions and its role in health and disease. Altered levels of specific acyl-CoAs have been linked to various metabolic disorders, making them important targets for drug development and biomarker discovery.

This document provides a detailed application note and a comprehensive set of protocols for the development of a standardized analytical method for this compound using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Given the limited specific information on this particular dihydroxy-acyl-CoA, the following protocols are based on established methods for long-chain and hydroxylated acyl-CoAs and serve as a robust framework for method development and validation.

Data Presentation

Quantitative analysis of this compound requires the development of a robust LC-MS/MS method. The following tables outline the hypothetical, yet expected, parameters for the analysis. These values should be optimized during method development.

Table 1: LC-MS/MS Parameters for this compound Analysis

ParameterRecommended Setting
Liquid Chromatography
ColumnC18 Reversed-Phase (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A10 mM Ammonium (B1175870) Acetate in Water
Mobile Phase BAcetonitrile
Gradient0-2 min: 2% B; 2-15 min: 2-95% B; 15-20 min: 95% B; 20.1-25 min: 2% B
Flow Rate0.3 mL/min
Column Temperature40 °C
Injection Volume5 µL
Mass Spectrometry
Ionization ModePositive Electrospray Ionization (ESI+)
Precursor Ion (Q1) [M+H]⁺To be determined experimentally
Product Ion (Q3)To be determined experimentally (likely a neutral loss of 507 Da)[1][2][3][4][5]
Collision Energy (CE)To be optimized
Dwell Time100 ms

Table 2: Hypothetical Quantitative Data for Method Validation

ParameterValue
Linearity (R²)> 0.99
Limit of Detection (LOD)~5 fmol on column[1]
Limit of Quantification (LOQ)~15 fmol on column
Intra-day Precision (%RSD)< 15%
Inter-day Precision (%RSD)< 15%
Accuracy (% Recovery)85-115%

Experimental Protocols

Protocol 1: Extraction of Long-Chain Acyl-CoAs from Mammalian Cells

This protocol describes the extraction of acyl-CoAs from cultured mammalian cells.

Materials:

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Ice-cold 10% (w/v) Trichloroacetic Acid (TCA) or Acetonitrile/Methanol/Water (2:2:1, v/v/v)[6]

  • Internal Standard (e.g., ¹³C-labeled long-chain acyl-CoA)

  • Cell scraper

  • 1.5 mL microcentrifuge tubes

  • Refrigerated centrifuge

Procedure:

  • Aspirate the culture medium from the cell culture dish.

  • Wash the cells twice with 5 mL of ice-cold PBS.

  • Add 1 mL of ice-cold 10% TCA to the dish and scrape the cells.

  • Alternatively, for a broader range of acyl-CoAs, use 1 mL of cold acetonitrile/methanol/water (2:2:1, v/v/v).

  • Spike the extraction solution with an appropriate internal standard.

  • Transfer the cell lysate to a 1.5 mL microcentrifuge tube.

  • Vortex the tube for 30 seconds.

  • Centrifuge at 16,000 x g for 10 minutes at 4 °C.

  • Carefully transfer the supernatant to a new tube for LC-MS/MS analysis.

  • Store the extracts at -80 °C until analysis.

Protocol 2: Extraction of Long-Chain Acyl-CoAs from Tissue Samples

This protocol is designed for the extraction of acyl-CoAs from tissue samples.

Materials:

  • Frozen tissue sample (~50-100 mg)

  • Homogenization buffer (e.g., 100 mM KH₂PO₄, pH 4.9)[7][8]

  • 2-Propanol

  • Acetonitrile

  • Saturated Ammonium Sulfate (B86663)

  • Internal Standard (e.g., Heptadecanoyl-CoA)[8]

  • Glass homogenizer

  • Refrigerated centrifuge

Procedure:

  • Weigh approximately 50-100 mg of frozen tissue.

  • Add 1 mL of ice-cold homogenization buffer containing the internal standard.

  • Homogenize the tissue on ice using a glass homogenizer.

  • Add 1 mL of 2-propanol and homogenize again.[8]

  • Add 0.125 mL of saturated ammonium sulfate and 2 mL of acetonitrile.[8]

  • Vortex the mixture for 5 minutes.

  • Centrifuge at 2,000 x g for 5 minutes at 4 °C.[8]

  • Collect the upper organic phase containing the acyl-CoAs.

  • Evaporate the solvent under a stream of nitrogen.

  • Reconstitute the dried extract in an appropriate volume of the initial mobile phase for LC-MS/MS analysis.

  • Store the extracts at -80 °C until analysis.

Protocol 3: LC-MS/MS Analysis of this compound

This protocol outlines the instrumental analysis of the extracted acyl-CoAs.

Procedure:

  • Equilibrate the LC system with the initial mobile phase conditions (98% A, 2% B) for at least 30 minutes.

  • Set up the mass spectrometer in positive ESI mode.

  • Perform a direct infusion of a synthesized this compound standard (if available) to determine the precursor ion mass and optimize fragmentation parameters.

  • A characteristic neutral loss of 507 Da is expected for acyl-CoAs, which corresponds to the loss of the 3'-phosphoadenosine-5'-diphosphate moiety.[1][2][3][4][5]

  • Set up a Multiple Reaction Monitoring (MRM) method using the determined precursor and product ion masses.

  • Inject a series of calibration standards to establish a calibration curve.

  • Inject the prepared biological extracts for quantification.

  • Process the data using the appropriate software to determine the concentration of this compound in the samples.

Mandatory Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (Cells or Tissue) Homogenization Homogenization / Lysis + Internal Standard Sample->Homogenization Extraction Liquid-Liquid or Solid-Phase Extraction Homogenization->Extraction Evaporation Evaporation & Reconstitution Extraction->Evaporation LC_Separation LC Separation (C18 Column) Evaporation->LC_Separation MS_Detection MS/MS Detection (ESI+, MRM) LC_Separation->MS_Detection Quantification Quantification (Calibration Curve) MS_Detection->Quantification Reporting Data Reporting Quantification->Reporting

Experimental workflow for this compound analysis.

Acyl_CoA_Metabolism cluster_pathways Metabolic Fates Fatty_Acid Fatty Acids Acyl_CoA_Synthetase Acyl-CoA Synthetase Fatty_Acid->Acyl_CoA_Synthetase Acyl_CoA Acyl-CoA Acyl_CoA_Synthetase->Acyl_CoA Beta_Oxidation β-Oxidation (Energy Production) Acyl_CoA->Beta_Oxidation Lipid_Synthesis Lipid Synthesis (Membranes, Storage) Acyl_CoA->Lipid_Synthesis Signaling Cell Signaling Acyl_CoA->Signaling Unknown_Metabolite This compound (Function to be determined) Acyl_CoA->Unknown_Metabolite Potential Biosynthesis

General overview of Acyl-CoA metabolism and the potential position of this compound.

References

Application Notes and Protocols for 3-Hydroxytetradecanoyl-CoA in Metabolic Research

Author: BenchChem Technical Support Team. Date: December 2025

A Note on the Analyte: The compound "3,6-Dihydroxytetradecanoyl-CoA" is not a recognized intermediate in canonical fatty acid metabolism. This document will focus on the closely related and metabolically significant molecule, 3-Hydroxytetradecanoyl-CoA , which is a key intermediate in the beta-oxidation of long-chain fatty acids. Its accumulation is a critical biomarker for certain inborn errors of metabolism.

Application Notes

1. Introduction to 3-Hydroxytetradecanoyl-CoA

3-Hydroxytetradecanoyl-CoA is an intermediate in the mitochondrial beta-oxidation of tetradecanoic acid (a 14-carbon saturated fatty acid). The beta-oxidation spiral is a four-step process that shortens the fatty acyl-CoA chain by two carbons in each cycle, producing acetyl-CoA, FADH2, and NADH.[1] The third step of this cycle, the oxidation of the 3-hydroxyacyl-CoA intermediate, is catalyzed by 3-hydroxyacyl-CoA dehydrogenase.[2] For long-chain fatty acids, this activity is carried out by the enzyme long-chain 3-hydroxyacyl-CoA dehydrogenase (LCHAD), which is part of the mitochondrial trifunctional protein (TFP).[3]

2. Clinical Significance in Metabolic Disorders

The primary application of measuring 3-Hydroxytetradecanoyl-CoA (or its corresponding acylcarnitine) is in the diagnosis and monitoring of inherited disorders of fatty acid oxidation.

  • Long-Chain 3-Hydroxyacyl-CoA Dehydrogenase (LCHAD) Deficiency: In individuals with LCHAD deficiency, the beta-oxidation pathway is blocked at the step of converting 3-hydroxytetradecanoyl-CoA to 3-ketotetradecanoyl-CoA. This leads to an accumulation of 3-hydroxy long-chain acyl-CoAs and their corresponding acylcarnitine esters in tissues and bodily fluids.[4]

  • Mitochondrial Trifunctional Protein (TFP) Deficiency: A deficiency in the entire TFP complex will also result in the accumulation of long-chain 3-hydroxyacyl-CoA intermediates.[3]

These accumulations can be detected by newborn screening programs or in symptomatic individuals, and are associated with clinical presentations such as hypoketotic hypoglycemia, cardiomyopathy, skeletal myopathy, and retinopathy.[3][4]

3. Application in Drug Development

In the context of drug development, 3-Hydroxytetradecanoyl-CoA can be used as a biomarker to:

  • Assess the efficacy of therapeutic interventions for LCHAD or TFP deficiency, such as dietary modifications or experimental therapies.

  • Evaluate the off-target effects of drugs on mitochondrial function and fatty acid metabolism. Compounds that inhibit LCHAD activity would be expected to cause an increase in 3-Hydroxytetradecanoyl-CoA levels.

4. Use in Basic Research

In basic metabolic research, 3-Hydroxytetradecanoyl-CoA can be used as a substrate in enzymatic assays to:

  • Characterize the kinetic properties of LCHAD and other related enzymes.

  • Screen for inhibitors or activators of LCHAD.

  • Study the regulation of fatty acid oxidation in different cellular models.

Quantitative Data

The direct measurement of acyl-CoAs in biological samples is challenging due to their low abundance and instability. Therefore, the levels of their corresponding acylcarnitine esters are typically measured as a proxy. The following table provides illustrative data for 3-hydroxy-tetradecanoylcarnitine levels in plasma.

AnalyteHealthy Control (µM)LCHAD Deficient (µM)
3-Hydroxy-tetradecanoylcarnitine< 0.11.0 - 10.0+
Reference [5]

Experimental Protocols

Protocol 1: Analysis of 3-Hydroxy-acylcarnitines from Dried Blood Spots by Tandem Mass Spectrometry (MS/MS)

This protocol describes a standard method used in newborn screening for the detection of LCHAD deficiency.

1. Sample Preparation: a. A 3 mm punch from a dried blood spot is placed into a 96-well plate. b. 100 µL of a methanol (B129727) solution containing internal standards (isotopically labeled acylcarnitines) is added to each well. c. The plate is sealed and incubated at room temperature for 30 minutes with gentle shaking to extract the acylcarnitines. d. The supernatant is transferred to a new 96-well plate and evaporated to dryness under a stream of nitrogen.

2. Derivatization: a. The dried extract is reconstituted in 60 µL of 3N butanolic-HCl. b. The plate is sealed and incubated at 65°C for 15 minutes to convert the acylcarnitines to their butyl esters. c. The solution is evaporated to dryness under a stream of nitrogen. d. The sample is reconstituted in 100 µL of the mobile phase for injection.

3. MS/MS Analysis: a. The analysis is performed using a tandem mass spectrometer equipped with an electrospray ionization (ESI) source. b. The instrument is operated in positive ion mode. c. A precursor ion scan of m/z 85 is typically used to detect all acylcarnitines. d. The concentration of 3-hydroxy-tetradecanoylcarnitine is determined by comparing its ion intensity to that of the corresponding internal standard.

Visualizations

Beta_Oxidation_Pathway Fatty_Acyl_CoA Fatty Acyl-CoA (C14) Enoyl_CoA Trans-Δ2-Enoyl-CoA Fatty_Acyl_CoA->Enoyl_CoA Acyl-CoA Dehydrogenase (FAD -> FADH2) Hydroxyacyl_CoA 3-Hydroxytetradecanoyl-CoA Enoyl_CoA->Hydroxyacyl_CoA Enoyl-CoA Hydratase (H2O) Ketoacyl_CoA 3-Ketoacyl-CoA Hydroxyacyl_CoA->Ketoacyl_CoA 3-Hydroxyacyl-CoA Dehydrogenase (LCHAD) (NAD+ -> NADH) Shorter_Acyl_CoA Acyl-CoA (C12) Ketoacyl_CoA->Shorter_Acyl_CoA Thiolase (CoA-SH) Acetyl_CoA Acetyl-CoA Ketoacyl_CoA->Acetyl_CoA

Caption: Mitochondrial Beta-Oxidation Pathway for a C14 Fatty Acid.

Diagnostic_Workflow Start Patient Sample (Dried Blood Spot) Extraction Methanol Extraction with Internal Standards Start->Extraction Derivatization Butanolic-HCl Derivatization Extraction->Derivatization Analysis Tandem Mass Spectrometry (MS/MS) Analysis Derivatization->Analysis Data_Processing Data Processing and Quantification Analysis->Data_Processing Result Elevated 3-Hydroxy- tetradecanoylcarnitine? Data_Processing->Result Positive Presumptive Positive for LCHAD/TFP Deficiency Result->Positive Yes Negative Normal Acylcarnitine Profile Result->Negative No Confirmation Further Confirmatory Testing (Enzyme Assay, Genetic Testing) Positive->Confirmation

Caption: Diagnostic Workflow for Fatty Acid Oxidation Disorders.

References

Application Notes and Protocols for the Study of Long-Chain 3-Hydroxyacyl-CoAs in Mitochondrial Fatty Acid β-Oxidation Disorders

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,6-Dihydroxytetradecanoyl-CoA is a hypothetical intermediate of fatty acid β-oxidation. While specific research on this exact molecule is not prominent in published literature, it represents a class of molecules known as long-chain 3-hydroxyacyl-CoAs. These intermediates are of significant interest in the study of inherited metabolic disorders, specifically Long-Chain 3-Hydroxyacyl-CoA Dehydrogenase (LCHAD) deficiency and Mitochondrial Trifunctional Protein (TFP) deficiency.[1][2][3][4][5] These autosomal recessive disorders result from mutations in the HADHA or HADHB genes, leading to impaired mitochondrial β-oxidation of long-chain fatty acids.[3][5][6][7] This impairment causes the accumulation of toxic long-chain 3-hydroxyacyl-CoA and their corresponding acylcarnitine derivatives, leading to severe clinical manifestations.[2][5]

These application notes provide an overview of the role of long-chain 3-hydroxyacyl-CoAs in the pathophysiology of LCHAD and TFP deficiencies, along with relevant experimental protocols and diagnostic approaches for studying these conditions.

Pathophysiology and Clinical Significance

The mitochondrial trifunctional protein (TFP) is a multienzyme complex bound to the inner mitochondrial membrane that catalyzes the final three steps of long-chain fatty acid β-oxidation.[6][8][9] It comprises four α-subunits with enoyl-CoA hydratase and 3-hydroxyacyl-CoA dehydrogenase (LCHAD) activities, and four β-subunits with 3-ketoacyl-CoA thiolase activity.[6][8]

A defect in the LCHAD activity, either isolated (LCHAD deficiency) or as part of a complete TFP deficiency, prevents the conversion of long-chain 3-hydroxyacyl-CoAs to 3-ketoacyl-CoAs.[5][10] This metabolic block leads to a failure in producing acetyl-CoA from long-chain fatty acids, which is a crucial energy source, particularly during periods of fasting or stress.[2][10] The resulting energy deficit and accumulation of toxic intermediates contribute to the clinical features of these disorders.

Clinical Manifestations of LCHAD and TFP Deficiencies

The clinical presentation of LCHAD and TFP deficiencies can range from severe neonatal onset to milder, later-onset forms.[1][8]

Clinical FeatureDescriptionAssociated Disorder(s)
Hypoketotic Hypoglycemia Low blood sugar with an absence of ketones, especially during fasting or illness, due to impaired gluconeogenesis and ketogenesis.[10]LCHAD & TFP Deficiency
Cardiomyopathy Weakening of the heart muscle, which can lead to heart failure.[2][6]LCHAD & TFP Deficiency
Hepatomegaly & Liver Dysfunction Enlarged liver and impaired liver function, sometimes progressing to liver failure.[2][10]LCHAD & TFP Deficiency
Rhabdomyolysis Breakdown of muscle tissue, leading to the release of muscle contents into the blood.[2][7]LCHAD & TFP Deficiency
Peripheral Neuropathy Damage to peripheral nerves, causing weakness, numbness, and pain.[2][4]More common in TFP Deficiency
Retinitis Pigmentosa Progressive degeneration of the retina, leading to vision loss.[2][10]More characteristic of LCHAD Deficiency
Sudden Infant Death Syndrome (SIDS) In some severe neonatal cases, the disorder can lead to sudden and unexplained death.[8]LCHAD & TFP Deficiency

Experimental Protocols

Investigating LCHAD and TFP deficiencies involves a combination of biochemical and molecular genetic testing. The following are key experimental approaches:

Acylcarnitine Profile Analysis by Tandem Mass Spectrometry (MS/MS)

This is the primary screening method for detecting disorders of fatty acid oxidation, including LCHAD and TFP deficiencies. It is often part of newborn screening programs.

Principle: The accumulation of long-chain 3-hydroxyacyl-CoAs leads to their conversion to long-chain 3-hydroxyacylcarnitines, which can be detected in blood spots or plasma. Tandem mass spectrometry is used to separate and quantify these acylcarnitine species.

Protocol Outline:

  • Sample Collection: Collect whole blood on filter paper (dried blood spot) or plasma.

  • Extraction: Extract acylcarnitines from the sample using a solvent, typically methanol (B129727) containing internal standards.

  • Derivatization: Convert the extracted acylcarnitines to their butyl esters to improve their ionization efficiency and chromatographic separation.

  • MS/MS Analysis: Analyze the derivatized sample using a tandem mass spectrometer. The instrument is set up to specifically detect and quantify the different acylcarnitine species based on their mass-to-charge ratios.

  • Data Analysis: Compare the levels of specific long-chain 3-hydroxyacylcarnitines (e.g., C14-OH, C16-OH, C18-OH, C18:1-OH) to reference ranges. Elevated levels are indicative of LCHAD or TFP deficiency.

Urine Organic Acid Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This method detects abnormal patterns of organic acids excreted in the urine, which are byproducts of the blocked metabolic pathway.

Principle: In LCHAD and TFP deficiencies, the accumulation of fatty acid intermediates leads to their metabolism through alternative pathways, such as omega-oxidation, resulting in the excretion of characteristic dicarboxylic acids, particularly 3-hydroxydicarboxylic acids.

Protocol Outline:

  • Sample Collection: Collect a random or first-morning urine sample.

  • Extraction: Extract organic acids from the urine using an organic solvent.

  • Derivatization: Chemically modify the organic acids (e.g., by silylation) to make them volatile for gas chromatography.

  • GC-MS Analysis: Separate the derivatized organic acids by gas chromatography and identify and quantify them by mass spectrometry.

  • Data Analysis: Look for elevated levels of long-chain 3-hydroxydicarboxylic acids in the urine.

Enzyme Activity Assays in Cultured Fibroblasts or Lymphocytes

Enzyme assays provide a definitive diagnosis by directly measuring the activity of the LCHAD and other TFP enzymes.

Principle: The activity of the long-chain 3-hydroxyacyl-CoA dehydrogenase and other enzymes of the TFP complex is measured in cultured skin fibroblasts or lymphocytes from the patient. This is done by providing a specific substrate and measuring the rate of product formation.

Protocol Outline:

  • Cell Culture: Grow patient-derived fibroblasts or lymphocytes in appropriate culture media.

  • Cell Lysis: Prepare a cell lysate that contains the mitochondrial enzymes.

  • Enzyme Reaction: Incubate the cell lysate with a specific substrate for the LCHAD enzyme (e.g., a long-chain 3-hydroxyacyl-CoA) and the necessary cofactors (e.g., NAD+).

  • Product Detection: Measure the rate of formation of the product (e.g., NADH) spectrophotometrically or by using a more sensitive method like HPLC or mass spectrometry.

  • Data Analysis: Compare the enzyme activity in the patient's cells to that in control cells. A significantly reduced activity confirms the diagnosis.

Molecular Genetic Testing

Sequencing of the HADHA and HADHB genes is used to identify the disease-causing mutations.

Principle: DNA is extracted from the patient's blood or other tissues and the HADHA and HADHB genes are sequenced to identify pathogenic variants.

Protocol Outline:

  • DNA Extraction: Isolate genomic DNA from a blood sample.

  • PCR Amplification: Amplify the exons and flanking intronic regions of the HADHA and HADHB genes using the polymerase chain reaction (PCR).

  • DNA Sequencing: Sequence the PCR products to determine the nucleotide sequence.

  • Sequence Analysis: Compare the patient's DNA sequence to the reference sequence to identify any mutations. The common G1528C mutation in the HADHA gene is responsible for a large proportion of LCHAD deficiency cases.[4]

Visualizations

Fatty Acid β-Oxidation Pathway and the Role of TFP

Fatty_Acid_Beta_Oxidation cluster_Mitochondrial_Matrix Mitochondrial Matrix cluster_TFP Fatty_Acyl_CoA Long-Chain Fatty Acyl-CoA Enoyl_CoA trans-Δ2-Enoyl-CoA Fatty_Acyl_CoA->Enoyl_CoA Acyl-CoA Dehydrogenase Hydroxyacyl_CoA 3-L-Hydroxyacyl-CoA Enoyl_CoA->Hydroxyacyl_CoA Enoyl-CoA Hydratase (TFP α-subunit) Ketoacyl_CoA 3-Ketoacyl-CoA Hydroxyacyl_CoA->Ketoacyl_CoA 3-Hydroxyacyl-CoA Dehydrogenase (LCHAD) (TFP α-subunit) Shorter_Acyl_CoA Acyl-CoA (n-2) Ketoacyl_CoA->Shorter_Acyl_CoA 3-Ketoacyl-CoA Thiolase (TFP β-subunit) Acetyl_CoA Acetyl-CoA Ketoacyl_CoA->Acetyl_CoA TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle TFP Mitochondrial Trifunctional Protein (TFP) Deficiency LCHAD/TFP Deficiency (Metabolic Block) Deficiency->Hydroxyacyl_CoA caption Mitochondrial Fatty Acid β-Oxidation Pathway.

Caption: Mitochondrial Fatty Acid β-Oxidation Pathway.

Diagnostic Workflow for LCHAD/TFP Deficiency

Diagnostic_Workflow Clinical_Suspicion Clinical Suspicion (Hypoglycemia, Cardiomyopathy, etc.) or Abnormal Newborn Screen Acylcarnitine Plasma Acylcarnitine Profile (MS/MS) Clinical_Suspicion->Acylcarnitine Organic_Acids Urine Organic Acid Analysis (GC-MS) Clinical_Suspicion->Organic_Acids Enzyme_Assay Enzyme Activity Assay (Fibroblasts/Lymphocytes) Acylcarnitine->Enzyme_Assay Elevated C14-OH, C16-OH, etc. Organic_Acids->Enzyme_Assay Elevated 3-hydroxydicarboxylic acids Genetic_Testing Molecular Genetic Testing (HADHA / HADHB Sequencing) Enzyme_Assay->Genetic_Testing Reduced Enzyme Activity Diagnosis Definitive Diagnosis of LCHAD or TFP Deficiency Genetic_Testing->Diagnosis Pathogenic Mutations Identified caption Diagnostic Workflow for LCHAD/TFP Deficiency.

Caption: Diagnostic Workflow for LCHAD/TFP Deficiency.

Drug Development and Therapeutic Strategies

The management of LCHAD and TFP deficiencies primarily involves dietary modifications to prevent metabolic crises. This includes avoiding fasting, following a low-fat, high-carbohydrate diet, and supplementing with medium-chain triglycerides (MCTs), as their metabolism bypasses the defective enzymatic step.

For drug development professionals, the focus is on developing therapies that can either correct the underlying enzymatic defect or mitigate the downstream consequences of the metabolic block. Potential therapeutic avenues include:

  • Gene Therapy: Introducing a functional copy of the HADHA or HADHB gene to restore TFP function.

  • Chaperone Therapy: Small molecules that can help misfolded mutant proteins to fold correctly and regain some function.

  • Substrate Reduction Therapy: Limiting the intake of long-chain fatty acids to reduce the accumulation of toxic intermediates.

  • Anaplerotic Therapy: Providing alternative energy substrates to replenish intermediates of the Krebs cycle.

The experimental protocols described above are crucial for the preclinical and clinical evaluation of these novel therapeutic approaches. They allow for the monitoring of biochemical markers to assess treatment efficacy and patient response.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3,6-Dihydroxytetradecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and improving the yield of 3,6-Dihydroxytetradecanoyl-CoA synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the principal strategies for synthesizing this compound?

A1: The synthesis of this compound can be approached through two primary routes: chemical synthesis and enzymatic synthesis. Chemical methods involve the activation of the carboxylic acid of 3,6-dihydroxytetradecanoic acid and subsequent coupling with coenzyme A (CoA). Enzymatic methods typically employ an acyl-CoA synthetase to catalyze the formation of the thioester bond between the fatty acid and CoA. A combination of these, a chemo-enzymatic approach, is also a viable strategy.

Q2: What are the most common causes of low yield in the synthesis of this compound?

A2: Low yields can stem from several factors, including:

  • Poor quality of starting materials: Purity of 3,6-dihydroxytetradecanoic acid and Coenzyme A is critical.

  • Suboptimal reaction conditions: Issues with pH, temperature, or buffer composition can inhibit the reaction.

  • Enzyme inhibition: The product, this compound, or byproducts can inhibit the acyl-CoA synthetase.

  • Side reactions: In chemical synthesis, unwanted reactions involving the hydroxyl groups of the fatty acid can reduce the yield of the desired product.

  • Degradation of product: Acyl-CoA thioesters can be unstable, particularly at non-optimal pH and temperature.

  • Inefficient purification: Loss of product during extraction and purification steps is a common issue.

Q3: How can I purify the final product, this compound?

A3: Purification of long-chain acyl-CoAs like this compound can be challenging due to their amphipathic nature. Common methods include solid-phase extraction (SPE) using C18 cartridges or specialized oligonucleotide purification columns, followed by reverse-phase high-performance liquid chromatography (RP-HPLC) for higher purity.

Troubleshooting Guides

Issue 1: Low or No Product Formation in Enzymatic Synthesis
Possible Cause Suggested Solution
Inactive Enzyme - Verify enzyme activity with a known substrate (e.g., palmitic acid).- Ensure proper storage and handling of the enzyme.
Suboptimal Reaction Conditions - Optimize pH (typically 7.0-8.0 for most acyl-CoA synthetases).- Titrate the concentration of MgCl₂ and ATP, as these are crucial for enzyme activity.- Perform the reaction at the optimal temperature for the specific enzyme (often between 25-37°C).
Poor Substrate Solubility - Dissolve the 3,6-dihydroxytetradecanoic acid in a small amount of an organic solvent like DMSO or ethanol (B145695) before adding to the reaction mixture.- Include a mild, non-denaturing detergent (e.g., Triton X-100) at a low concentration to aid solubilization.
Enzyme Not Compatible with Substrate - The chosen acyl-CoA synthetase may not accept a dihydroxylated fatty acid. Screen different long-chain acyl-CoA synthetases (LACS) from various sources to find one with broader substrate specificity.
Issue 2: Multiple Products or Side Reactions in Chemical Synthesis
Possible Cause Suggested Solution
Reaction with Hydroxyl Groups - Protect the hydroxyl groups of 3,6-dihydroxytetradecanoic acid before the activation and coupling steps. Common protecting groups for alcohols include silyl (B83357) ethers (e.g., TBDMS) or acetals. These must be removed after CoA coupling without cleaving the thioester bond.
Formation of Mixed Anhydrides - When using activating agents like ethylchloroformate, ensure the reaction is carried out at low temperatures (e.g., 4°C) to minimize side reactions.
Degradation of CoA or Product - Maintain the pH of the reaction mixture within a stable range (typically 7.5-8.0 for the coupling step).- Work quickly and at low temperatures during workup and purification.

Experimental Protocols

Protocol 1: Enzymatic Synthesis of this compound

This protocol is a general guideline and may require optimization for the specific acyl-CoA synthetase used.

Materials:

  • 3,6-dihydroxytetradecanoic acid

  • Coenzyme A (lithium salt)

  • Long-chain acyl-CoA synthetase (LACS)

  • ATP (disodium salt)

  • MgCl₂

  • Triton X-100

  • Potassium phosphate (B84403) buffer (100 mM, pH 7.5)

  • Dithiothreitol (DTT)

Procedure:

  • Prepare a stock solution of 3,6-dihydroxytetradecanoic acid (10 mM) in DMSO.

  • In a microcentrifuge tube, prepare the reaction mixture with the following final concentrations:

    • 100 mM Potassium phosphate buffer, pH 7.5

    • 10 mM MgCl₂

    • 5 mM ATP

    • 1 mM CoA

    • 0.5 mM 3,6-dihydroxytetradecanoic acid

    • 1 mM DTT

    • 0.01% (v/v) Triton X-100

  • Add the LACS enzyme to a final concentration of 1-5 µM.

  • Incubate the reaction at 37°C for 1-2 hours.

  • Monitor the reaction progress by taking aliquots at different time points and analyzing them by RP-HPLC.

  • Quench the reaction by adding an equal volume of cold acetonitrile (B52724) or by acidification.

  • Proceed with purification.

Protocol 2: Purification of this compound by SPE-HPLC

Materials:

  • C18 Solid-Phase Extraction (SPE) cartridge

  • Methanol (B129727)

  • Acetonitrile

  • Potassium phosphate buffer (50 mM, pH 5.3)

  • Glacial acetic acid

Procedure:

  • Solid-Phase Extraction (SPE): a. Condition the C18 SPE cartridge by washing with 3 mL of methanol followed by 3 mL of water. b. Load the quenched reaction mixture onto the cartridge. c. Wash the cartridge with 3 mL of water to remove salts and other polar components. d. Elute the this compound with 2 mL of methanol. e. Dry the eluate under a stream of nitrogen or by lyophilization.

  • Reverse-Phase HPLC (RP-HPLC): a. Reconstitute the dried sample in a small volume of the initial mobile phase. b. Inject the sample onto a C18 column. c. Elute using a gradient of mobile phase A (50 mM potassium phosphate buffer, pH 5.3) and mobile phase B (acetonitrile with 0.1% acetic acid). A typical gradient might be 10-90% B over 30 minutes. d. Monitor the elution at 260 nm (for the adenine (B156593) moiety of CoA). e. Collect the fractions corresponding to the product peak and lyophilize.

Data Presentation

Table 1: Comparison of Chemical Synthesis Methods for Acyl-CoA Synthesis.

Method Activating Agent Typical Yields Advantages Disadvantages
Mixed AnhydrideEthylchloroformate40-75%High reactivity, relatively inexpensive.Can lead to side reactions if not controlled.
Acyl-ImidazolideCarbonyldiimidazole (CDI)50-95%High yields, milder conditions.CDI is moisture-sensitive.
N-Hydroxysuccinimide EsterN-Hydroxysuccinimide (NHS)60-85%Stable intermediate, good for sensitive substrates.Requires an additional step to form the NHS ester.

Yields are based on literature values for various long-chain acyl-CoAs and may vary for this compound.

Table 2: Influence of Reaction Parameters on Enzymatic Synthesis Yield.

Parameter Condition A Yield (%) Condition B Yield (%)
pH 7.0658.085
MgCl₂ (mM) 5701090
Enzyme Conc. (µM) 150580

This table presents hypothetical data to illustrate the importance of optimizing reaction conditions. Actual results will depend on the specific enzyme and substrate.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis start Starting Materials (3,6-dihydroxytetradecanoic acid, CoA, ATP, Enzyme) reaction Enzymatic Reaction (37°C, 2h) start->reaction quench Quench Reaction reaction->quench spe Solid-Phase Extraction (C18 Cartridge) quench->spe hplc RP-HPLC spe->hplc lyophilize Lyophilization hplc->lyophilize analysis Purity & Yield Determination (HPLC, Mass Spectrometry) lyophilize->analysis end_product Pure this compound analysis->end_product

Caption: Workflow for the enzymatic synthesis and purification of this compound.

troubleshooting_logic decision decision issue issue solution solution start Start Synthesis check_yield Low Yield? start->check_yield no_problem Successful Synthesis check_yield->no_problem No issue_formation Check Product Formation (HPLC/TLC) check_yield->issue_formation Yes product_formed Product Formed? issue_formation->product_formed no_product No Product product_formed->no_product No low_product Low Product product_formed->low_product Yes sol_enzyme Inactive Enzyme or Wrong Conditions no_product->sol_enzyme Possible Cause sol_purification Loss during Purification low_product->sol_purification Possible Cause action_enzyme Verify Enzyme Activity Optimize pH, Temp, [Mg2+] sol_enzyme->action_enzyme Action action_purification Optimize SPE and HPLC protocols sol_purification->action_purification Action

Caption: A logical troubleshooting guide for low yield in enzymatic synthesis.

Technical Support Center: 3,6-Dihydroxytetradecanoyl-CoA Identification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the identification and analysis of 3,6-Dihydroxytetradecanoyl-CoA.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the identification of this compound?

A1: The main challenges in identifying this compound stem from its specific chemical structure. The presence of two hydroxyl groups can lead to difficulties in chromatographic separation from isomers and potential in-source fragmentation during mass spectrometry analysis. Furthermore, as with other acyl-CoAs, this molecule is prone to degradation, necessitating careful sample handling and extraction procedures.

Q2: Which analytical technique is most suitable for the identification and quantification of this compound?

A2: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the most powerful and widely used technique for the analysis of acyl-CoAs, including hydroxylated species.[1] This method offers the high sensitivity and selectivity required to detect and quantify low-abundance molecules in complex biological matrices.

Q3: How can I improve the stability of my this compound samples?

A3: To minimize degradation, all sample preparation steps should be performed on ice. It is crucial to inhibit enzymatic activity immediately after sample collection. This can be achieved by rapid freezing in liquid nitrogen and homogenization in a cold acidic solvent mixture. For long-term storage, samples should be kept at -80°C.

Q4: What are the characteristic fragmentation patterns for dihydroxy acyl-CoAs in tandem mass spectrometry?

A4: The fragmentation of dihydroxy fatty acyl-CoAs in MS/MS can be complex. In positive ion mode, a neutral loss of the 3'-phospho-ADP moiety (507 Da) is a common characteristic for acyl-CoAs. The presence and position of the hydroxyl groups will influence the fragmentation of the fatty acyl chain, leading to specific product ions that can be used for identification. The fragmentation is more complicated with an increasing number of hydroxyl groups.

Q5: Why is chromatographic separation of this compound from its isomers challenging?

A5: The presence of multiple hydroxyl groups creates several potential positional and stereoisomers with very similar physicochemical properties, making their separation by conventional reverse-phase chromatography difficult. Specialized chromatographic techniques or derivatization may be required to achieve adequate resolution.

Troubleshooting Guides

This section provides solutions to common problems encountered during the identification of this compound.

Issue 1: Low Signal Intensity or No Peak Detected
Potential Cause Troubleshooting Steps
Sample Degradation - Ensure rapid quenching of enzymatic activity post-collection. - Perform all sample preparation steps at 4°C or on ice. - Use fresh, high-purity solvents. - Avoid repeated freeze-thaw cycles.
Poor Extraction Efficiency - Optimize the extraction solvent system. A common choice is a mixture of isopropanol, water, and acetic acid. - Ensure complete cell lysis through vigorous vortexing or sonication. - Consider solid-phase extraction (SPE) for sample cleanup and concentration, though be mindful of potential losses of polar analytes.
Suboptimal Mass Spectrometry Parameters - Optimize ion source parameters (e.g., spray voltage, gas temperatures, and flow rates). - Perform a neutral loss scan for 507 Da in positive ion mode to screen for all acyl-CoAs. - Optimize collision energy for the specific precursor ion of this compound to maximize the intensity of characteristic product ions.
Matrix Effects - Dilute the sample extract to minimize ion suppression. - Improve chromatographic separation to resolve the analyte from co-eluting matrix components. - Utilize an internal standard, preferably a stable isotope-labeled version of the analyte, to correct for matrix effects.
Issue 2: Poor Chromatographic Peak Shape or Resolution
Potential Cause Troubleshooting Steps
Co-elution of Isomers - Employ a longer column or a column with a different stationary phase chemistry (e.g., a pentafluorophenyl (PFP) column). - Optimize the gradient elution profile with a shallower gradient. - Consider derivatization of the hydroxyl groups to improve separation.
Interaction with Metal Ions - Add a chelating agent like EDTA to the mobile phase to reduce peak tailing caused by interaction with metal ions in the LC system.
Inappropriate Mobile Phase pH - Adjust the pH of the mobile phase. For acyl-CoAs, a slightly acidic mobile phase (e.g., with 0.1% formic acid) is commonly used.
Column Overloading - Reduce the injection volume or dilute the sample.
Issue 3: Inaccurate Quantification
Potential Cause Troubleshooting Steps
Lack of a Suitable Internal Standard - Synthesize or commercially obtain a stable isotope-labeled internal standard for this compound for the most accurate quantification. - If unavailable, use a structurally similar dihydroxy acyl-CoA with a different chain length as an internal standard.
Non-linearity of Detector Response - Construct a calibration curve with a sufficient number of data points covering the expected concentration range. - Use a weighted linear regression for the calibration curve if heteroscedasticity is observed.
Incomplete Derivatization (if used) - Optimize the derivatization reaction conditions (reagent concentration, temperature, and time). - Use a derivatizing agent that reacts specifically with the hydroxyl groups.

Experimental Protocols

Protocol 1: Extraction of Acyl-CoAs from Biological Tissues
  • Homogenization: Homogenize the frozen tissue sample (50-100 mg) in 1 mL of ice-cold 2:1:0.8 (v/v/v) isopropanol:water:acetic acid.

  • Phase Separation: Add 1 mL of hexane (B92381) and vortex thoroughly. Centrifuge at 2,000 x g for 5 minutes to separate the phases.

  • Collection of Aqueous Phase: Carefully collect the lower aqueous phase containing the acyl-CoAs.

  • Drying: Dry the collected aqueous phase under a stream of nitrogen gas.

  • Reconstitution: Reconstitute the dried extract in a suitable volume of the initial mobile phase for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Analysis
  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

  • Mobile Phase A: 95:5 water:acetonitrile with 10 mM ammonium (B1175870) acetate (B1210297) and 0.1% acetic acid.

  • Mobile Phase B: 95:5 acetonitrile:water with 10 mM ammonium acetate and 0.1% acetic acid.

  • Gradient: A linear gradient from 5% to 95% B over 15 minutes.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5-10 µL.

  • Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer.

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • MS/MS Analysis: Use Multiple Reaction Monitoring (MRM) for quantification. The precursor ion will be the [M+H]+ of this compound. Product ions will be specific fragments resulting from the cleavage of the acyl chain and the neutral loss of the CoA moiety.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_output Output sample Biological Sample (Tissue/Cells) homogenization Homogenization in Acidic Isopropanol sample->homogenization extraction Liquid-Liquid Extraction (Hexane) homogenization->extraction drying Drying under Nitrogen extraction->drying reconstitution Reconstitution in Mobile Phase drying->reconstitution lc_separation LC Separation (C18 Column) reconstitution->lc_separation ms_detection MS/MS Detection (Positive ESI) lc_separation->ms_detection data_analysis Data Analysis (Quantification) ms_detection->data_analysis result Identified and Quantified This compound data_analysis->result

Caption: Experimental workflow for the identification of this compound.

signaling_pathway cluster_upstream Upstream Metabolism cluster_analyte Analyte of Interest cluster_downstream Potential Downstream Effects tetradecanoyl_coa Tetradecanoyl-CoA hydroxylation1 Hydroxylation (P450) tetradecanoyl_coa->hydroxylation1 hydroxylation2 Hydroxylation (P450) hydroxylation1->hydroxylation2 target This compound hydroxylation2->target signaling Modulation of Signaling Pathways target->signaling inflammation Neuroinflammation signaling->inflammation biomarker Potential Biomarker inflammation->biomarker

Caption: Putative metabolic context of this compound.

References

stability issues of 3,6-Dihydroxytetradecanoyl-CoA in solution

Author: BenchChem Technical Support Team. Date: December 2025

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This resource is designed to assist researchers, scientists, and drug development professionals in addressing common stability issues encountered when working with 3,6-Dihydroxytetradecanoyl-CoA in solution.

FAQ 1: My this compound solution is showing signs of degradation. What are the likely causes?

Degradation of this compound can be attributed to several factors, primarily related to the inherent instability of the thioester bond and potential enzymatic activity.

Troubleshooting Guide:

  • Chemical Hydrolysis: The thioester bond is susceptible to hydrolysis, which can be accelerated by non-optimal pH and elevated temperatures.

  • Enzymatic Degradation: If your solution is prepared in a biological matrix (e.g., cell lysate, tissue homogenate), endogenous enzymes such as acyl-CoA hydrolases (thioesterases) can rapidly cleave the thioester bond.[1][2]

  • Oxidation: The hydroxyl groups and the fatty acyl chain can be susceptible to oxidation, especially in the presence of reactive oxygen species.

Below is a summary of factors that can influence the stability of this compound in solution.

FactorCondition Leading to InstabilityRecommended Condition for Stability
pH pH > 7.0 (alkaline conditions)Slightly acidic pH (4.0 - 6.0)
Temperature Elevated temperatures (> 4°C)On ice for short-term handling; ≤ -20°C for storage
Enzymes Presence of acyl-CoA hydrolasesUse of purified systems or enzyme inhibitors
Oxidizing Agents Presence of reactive oxygen speciesUse of de-gassed buffers and/or antioxidants
Freeze-Thaw Cycles Repeated cyclesAliquot solutions to minimize freeze-thaw cycles
FAQ 2: What are the best practices for preparing and storing this compound stock solutions?

Proper preparation and storage are critical to maintaining the integrity of your this compound solution.

Troubleshooting Guide:

  • Solvent Selection: While some suggest a mixture of water and DMSO, the long-term stability in such solvents can be poor.[3] For immediate use, dissolving in a slightly acidic buffer is often preferred.

  • Storage Temperature: For long-term storage, it is recommended to store the compound as a dry powder at -20°C or below.[4][5] Once in solution, aliquot and store at -80°C.

  • Inert Atmosphere: For maximum stability, especially if the compound is prone to oxidation, consider overlaying the solution with an inert gas like argon or nitrogen before sealing and freezing.

Storage ConditionRecommendationRationale
Solvent Slightly acidic buffer (e.g., 10 mM potassium phosphate, pH 6.0)Minimizes chemical hydrolysis of the thioester bond.
Temperature Aliquot and store at ≤ -20°C (ideally -80°C)Reduces the rate of chemical degradation.
Atmosphere Store under an inert gas (e.g., argon or nitrogen)Prevents oxidation of the fatty acyl chain and hydroxyl groups.
Container Use tightly sealed glass or polypropylene (B1209903) tubesPrevents evaporation and contamination.
FAQ 3: How can I monitor the degradation of my this compound solution?

Regularly assessing the purity and concentration of your solution is essential. High-Performance Liquid Chromatography (HPLC) is a widely used method for this purpose.

Troubleshooting Guide:

  • Methodology: Reversed-phase HPLC with UV detection at 260 nm is a common method for analyzing acyl-CoA compounds.[6][7]

  • Degradation Products: The primary degradation product to monitor is the free Coenzyme A (CoA-SH) and 3,6-dihydroxytetradecanoic acid.

  • Peak Identification: Compare the chromatogram of your sample to a freshly prepared standard of this compound and a standard of Coenzyme A to identify peaks corresponding to the intact compound and its degradation product.

A generalized workflow for assessing stability is outlined below.

Stability_Assessment_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_interpretation Interpretation Prep Prepare Solution Incubate Incubate under Test Conditions Prep->Incubate pH, Temp, etc. Timepoints Collect Aliquots at Timepoints Incubate->Timepoints e.g., 0, 1, 4, 24h HPLC HPLC Analysis Timepoints->HPLC Inject Quantify Quantify Peak Areas HPLC->Quantify Integrate Peaks Degradation Calculate % Degradation Quantify->Degradation Compare to T=0

Caption: Experimental workflow for assessing the stability of this compound.
FAQ 4: What are the expected degradation pathways for this compound?

Understanding the potential degradation pathways can aid in troubleshooting and interpreting analytical results.

Troubleshooting Guide:

The two primary degradation pathways are chemical hydrolysis and enzymatic hydrolysis.

Degradation_Pathways cluster_chem Chemical Hydrolysis cluster_enz Enzymatic Hydrolysis Molecule This compound Chem_Conditions High pH High Temperature Molecule->Chem_Conditions Enz_Conditions Acyl-CoA Hydrolases Molecule->Enz_Conditions Chem_Product1 3,6-Dihydroxytetradecanoic Acid Chem_Conditions->Chem_Product1 Chem_Product2 Coenzyme A Chem_Conditions->Chem_Product2 Enz_Product1 3,6-Dihydroxytetradecanoic Acid Enz_Conditions->Enz_Product1 Enz_Product2 Coenzyme A Enz_Conditions->Enz_Product2

Caption: Potential degradation pathways for this compound.

Experimental Protocols

Protocol 1: General Procedure for Stability Assessment of this compound by HPLC

Objective: To determine the stability of this compound in a given solution over time.

Materials:

  • This compound

  • Coenzyme A (for standard)

  • Buffer of choice (e.g., 100 mM potassium phosphate, pH 4.9)

  • Acetonitrile (B52724) (ACN)

  • Glacial Acetic Acid

  • C18 HPLC column

  • HPLC system with UV detector

Procedure:

  • Preparation of Mobile Phase:

    • Mobile Phase A: 75 mM KH2PO4, pH 4.9.

    • Mobile Phase B: Acetonitrile with 600 mM glacial acetic acid.

  • Preparation of Standard and Sample Solutions:

    • Prepare a stock solution of this compound in the buffer of choice (e.g., 1 mg/mL).

    • Prepare a stock solution of Coenzyme A in the same buffer.

    • For the stability study, dilute the this compound stock solution to the desired final concentration in the test buffer.

  • Incubation and Sampling:

    • Incubate the sample solution at the desired temperature.

    • At specified time points (e.g., 0, 1, 4, 8, 24 hours), withdraw an aliquot and immediately quench any potential enzymatic activity by adding an equal volume of cold acetonitrile or by freezing at -80°C.

  • HPLC Analysis:

    • Set the UV detector to 260 nm.[6][7]

    • Equilibrate the C18 column with the initial mobile phase conditions.

    • Inject the standards and the samples from each time point.

    • Run a gradient elution to separate this compound from Coenzyme A. A typical gradient might be to increase the percentage of Mobile Phase B over time.[7]

  • Data Analysis:

    • Integrate the peak areas for this compound and Coenzyme A in each chromatogram.

    • Calculate the percentage of remaining this compound at each time point relative to the T=0 sample.

    • Plot the percentage of intact this compound versus time to determine its stability under the tested conditions.

Logical_Relationship cluster_input Inputs cluster_process Process cluster_output Outputs Compound This compound Time_Course Time-Course Incubation Compound->Time_Course Conditions Experimental Conditions (pH, Temp, Buffer) Conditions->Time_Course HPLC_Sep HPLC Separation Time_Course->HPLC_Sep Sample at timepoints Peak_Data Peak Area Data HPLC_Sep->Peak_Data Quantification Stability_Profile Stability Profile Peak_Data->Stability_Profile Analysis

Caption: Logical relationship for determining compound stability.

References

overcoming low signal-to-noise for 3,6-Dihydroxytetradecanoyl-CoA detection

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of 3,6-Dihydroxytetradecanoyl-CoA and other dihydroxy acyl-CoAs. This resource provides troubleshooting guidance and frequently asked questions to help researchers, scientists, and drug development professionals overcome challenges related to low signal-to-noise ratios during experimental detection.

Troubleshooting Guides

Low signal-to-noise (S/N) is a frequent challenge in the detection of low-abundance analytes such as this compound. The following table outlines common issues, their potential causes, and recommended solutions, with a focus on Liquid Chromatography-Mass Spectrometry (LC-MS) based methods.

Issue Potential Causes Recommended Solutions
Low Analyte Signal Intensity Sample Preparation: Inefficient extraction, degradation of the analyte, or loss during sample cleanup.- Optimize the extraction protocol using a robust method for long-chain acyl-CoAs, such as a modified Bligh-Dyer or solid-phase extraction (SPE) with a suitable sorbent. - Ensure all steps are performed at low temperatures to minimize enzymatic degradation. - Use internal standards, ideally isotopically labeled, to monitor and correct for recovery losses.
LC Separation: Poor chromatographic peak shape (e.g., broad peaks), leading to a lower peak height.- Optimize the LC gradient to ensure proper separation and sharp elution of the analyte. - Use a column with a smaller particle size for higher efficiency. - Reduce dead volume in the LC system by using shorter tubing with a smaller internal diameter.[1]
Mass Spectrometry: Inefficient ionization of the analyte or suboptimal MS parameters.- Optimize electrospray ionization (ESI) source parameters (e.g., spray voltage, gas flow, and temperature) for the specific analyte. - Perform infusion experiments with a synthesized standard to determine the optimal precursor and product ions for Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM).
High Background Noise Sample Matrix: Presence of interfering compounds from the biological matrix that co-elute with the analyte.- Improve sample cleanup by incorporating additional purification steps, such as SPE or liquid-liquid extraction. - Enhance chromatographic separation to resolve the analyte from interfering species.
LC-MS System: Contamination in the LC solvents, tubing, or mass spectrometer.- Use high-purity LC-MS grade solvents and additives. - Regularly flush the LC system and clean the MS ion source.
Electronic Noise: Fluctuations in the detector signal.- Increase the detector time constant (an electronic filter) to reduce high-frequency noise. - Employ signal averaging by acquiring and averaging multiple scans, which can improve the S/N ratio.[2]

Frequently Asked Questions (FAQs)

Q1: What is the most effective method for extracting this compound from biological samples?

A1: For long-chain acyl-CoAs, including dihydroxy species, a common and effective method is a modified Bligh-Dyer extraction or the use of solid-phase extraction (SPE). An improved method for tissue long-chain acyl-CoA extraction involves homogenization in a phosphate (B84403) buffer, followed by extraction with isopropanol (B130326) and acetonitrile.[3] The use of an internal standard, such as a stable isotope-labeled version of the analyte, is highly recommended to accurately quantify recovery.

Q2: Which analytical technique provides the best sensitivity and specificity for detecting this compound?

A2: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the most robust and reproducible method for the analysis of acyl-CoAs.[4] This technique offers high sensitivity and specificity, allowing for the detection and quantification of low-abundance species in complex biological matrices.[4][5][6]

Q3: How can I improve the signal intensity of my analyte during LC-MS analysis?

A3: To enhance the signal, you can:

  • Increase the injection volume: If the sample is sufficiently clean, injecting a larger volume can increase the analyte signal.[7]

  • Concentrate the sample: Evaporate the sample solvent and reconstitute in a smaller volume of a solvent that is compatible with your mobile phase.

  • Optimize MS parameters: Fine-tune the ionization source conditions and collision energy for your specific molecule to maximize the generation of characteristic ions.

  • Use a smaller diameter column: This can reduce peak volume and increase peak height.[7]

Q4: What are the best practices for reducing background noise in my LC-MS data?

A4: To minimize noise:

  • Use high-purity solvents and reagents: This reduces chemical noise from contaminants.

  • Implement a robust sample cleanup: Thoroughly remove matrix components that can cause ion suppression or high background.

  • Maintain your LC-MS system: Regular cleaning of the ion source and calibration of the mass spectrometer are crucial.

  • Employ digital smoothing techniques: Algorithms like moving average or Savitzky-Golay can be applied post-acquisition to reduce random noise.

Experimental Protocols

Detailed Methodology for LC-MS/MS Detection of this compound

This protocol is adapted from established methods for long-chain acyl-CoA analysis.

1. Sample Preparation (Extraction and Purification)

  • Homogenization: Homogenize 50-100 mg of tissue or a cell pellet on ice in 1 mL of a cold extraction buffer (e.g., 100 mM KH2PO4, pH 4.9).

  • Addition of Internal Standard: Add an appropriate amount of a suitable internal standard (e.g., ¹³C-labeled this compound or a structurally similar dihydroxy acyl-CoA).

  • Extraction: Add 2 mL of 2-propanol and vortex thoroughly. Follow with the addition of 3 mL of acetonitrile, vortex again, and centrifuge at 4°C to precipitate proteins.

  • Solid-Phase Extraction (SPE):

    • Condition an SPE cartridge (e.g., C18) with methanol (B129727) followed by the extraction buffer.

    • Load the supernatant from the extraction step onto the cartridge.

    • Wash the cartridge with an aqueous buffer to remove polar impurities.

    • Elute the acyl-CoAs with a suitable organic solvent (e.g., 2-propanol or acetonitrile).

  • Drying and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the sample in a small volume (e.g., 100 µL) of the initial LC mobile phase.

2. LC-MS/MS Analysis

  • Liquid Chromatography:

    • Column: C18 reversed-phase column (e.g., 150 mm x 2.1 mm, 3 µm particle size).

    • Mobile Phase A: 10 mM ammonium (B1175870) acetate (B1210297) in water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: A linear gradient from a low percentage of mobile phase B to a high percentage over a suitable time to ensure separation.

    • Flow Rate: 0.2 mL/min.

    • Injection Volume: 5-10 µL.

  • Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode (to be optimized).

    • Scan Type: Multiple Reaction Monitoring (MRM) for quantification. A neutral loss scan of 507 Da can be used for profiling complex acyl-CoA mixtures.[5][8]

    • MRM Transitions: Determine the specific precursor ion (M+H)⁺ or (M-H)⁻ and the most abundant fragment ions for this compound and the internal standard by infusing a standard solution.

3. Data Analysis

  • Integrate the peak areas for the analyte and the internal standard.

  • Calculate the ratio of the analyte peak area to the internal standard peak area.

  • Quantify the concentration of the analyte using a calibration curve prepared with known concentrations of a this compound standard.

Visualizations

experimental_workflow Experimental Workflow for this compound Detection cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Homogenization 1. Homogenization of Biological Sample IS_Spiking 2. Internal Standard Spiking Homogenization->IS_Spiking Extraction 3. Solvent Extraction IS_Spiking->Extraction SPE 4. Solid-Phase Extraction (SPE) Extraction->SPE Dry_Reconstitute 5. Drying and Reconstitution SPE->Dry_Reconstitute LC_Separation 6. LC Separation Dry_Reconstitute->LC_Separation MS_Detection 7. MS/MS Detection (MRM) LC_Separation->MS_Detection Peak_Integration 8. Peak Integration MS_Detection->Peak_Integration Quantification 9. Quantification Peak_Integration->Quantification

Caption: Workflow for the detection of this compound.

troubleshooting_workflow Troubleshooting Low Signal-to-Noise Start Low S/N Ratio Observed Check_Signal Evaluate Signal Intensity Start->Check_Signal Check_Noise Evaluate Background Noise Start->Check_Noise Low_Signal Signal is Low Check_Signal->Low_Signal Yes High_Noise Noise is High Check_Noise->High_Noise Yes Optimize_Sample_Prep Optimize Sample Preparation (Extraction, Cleanup) Low_Signal->Optimize_Sample_Prep Optimize_LC Optimize LC Separation Low_Signal->Optimize_LC Optimize_MS Optimize MS Parameters Low_Signal->Optimize_MS Improve_Cleanup Improve Sample Cleanup High_Noise->Improve_Cleanup Check_System Check System Contamination High_Noise->Check_System Apply_Filtering Apply Digital Filtering High_Noise->Apply_Filtering End S/N Ratio Improved Optimize_Sample_Prep->End Optimize_LC->End Optimize_MS->End Improve_Cleanup->End Check_System->End Apply_Filtering->End

Caption: Logical workflow for troubleshooting low signal-to-noise.

References

troubleshooting 3,6-Dihydroxytetradecanoyl-CoA extraction from cells

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the extraction of 3,6-Dihydroxytetradecanoyl-CoA. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for the successful isolation of this long-chain acyl-CoA from cellular samples.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in extracting this compound from cells?

A1: The primary challenges in extracting this compound, like other long-chain acyl-CoAs, include their low intracellular abundance, inherent instability, and susceptibility to enzymatic degradation during the extraction process.[1][2][3][4] The presence of high acyl-CoA hydrolase activity in cells can lead to rapid decomposition of the target molecule.[5]

Q2: What is the recommended first step to minimize degradation of this compound during sample preparation?

A2: To minimize degradation, it is crucial to rapidly quench metabolic activity. This is typically achieved by harvesting cells and immediately treating them with an ice-cold solvent, such as methanol (B129727) or acetonitrile (B52724), to denature enzymes.[1][2] For adherent cells, scraping them directly into cold solvent is recommended. For suspension cells, pelleting by centrifugation at low temperatures (e.g., 4°C) and immediate resuspension in a cold extraction solvent is advised.[1]

Q3: Which analytical method is most suitable for the quantification of this compound?

A3: Liquid chromatography-mass spectrometry (LC-MS), particularly tandem mass spectrometry (LC-MS/MS), is the most suitable method for quantifying low-abundance lipid species like this compound.[1][2][4][6] This technique offers high sensitivity and selectivity, which is essential for distinguishing the target molecule from a complex cellular matrix.[6]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Recovery of this compound Inefficient cell lysis.Employ a robust cell lysis method. Mechanical methods like sonication or homogenization can be effective.[7] Ensure the chosen method is compatible with downstream analysis and does not degrade the target molecule.
Degradation by acyl-CoA hydrolases.Work quickly and keep samples on ice at all times. Use pre-chilled solvents and tubes.[1] Consider the addition of enzyme inhibitors to the lysis buffer, though this is less common in solvent-based extractions.
Inefficient extraction from the cell lysate.Optimize the solvent system. A mixture of organic solvents like acetonitrile and isopropanol (B130326) is often used for long-chain acyl-CoA extraction.[2][8] Ensure thorough mixing and incubation.
Poor binding or elution during Solid-Phase Extraction (SPE).Ensure the SPE cartridge is properly conditioned. Optimize the loading, washing, and elution buffers. The choice of SPE sorbent (e.g., C18, mixed-mode) is critical and may require empirical testing.[8][9][10]
High Variability Between Replicates Inconsistent cell harvesting or sample handling.Standardize the cell harvesting protocol, ensuring consistent cell numbers or protein content per sample. Maintain uniform timing and temperature across all samples.
Incomplete solvent evaporation.If a solvent evaporation step is used, ensure samples are completely dried before reconstitution. A vacuum concentrator or a stream of nitrogen is recommended.[1]
Instability of the extracted sample.Analyze samples as quickly as possible after extraction. If storage is necessary, store at -80°C. The choice of reconstitution solvent is also critical for stability; 50% methanol in 50 mM ammonium (B1175870) acetate (B1210297) (pH 7) is a common choice.[1]
Co-elution with Interfering Compounds in LC-MS Suboptimal chromatographic separation.Optimize the LC gradient, flow rate, and column chemistry. A C18 column is commonly used for reversed-phase separation of acyl-CoAs.[8] Consider using a column with a different chemistry if co-elution persists.
Matrix effects from the biological sample.Incorporate an internal standard that is structurally similar to this compound to normalize for matrix effects.[3] Diluting the sample may also help reduce matrix effects, but this could compromise the limit of detection.

Experimental Protocol: Extraction of this compound from Cultured Cells

This protocol is a general guideline and may require optimization for specific cell types and experimental conditions.

Materials:

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Pre-chilled (-20°C) extraction solvent: Acetonitrile/Isopropanol/Water (3:3:2 v/v/v)

  • Internal standard (e.g., a stable isotope-labeled version of the analyte or a structurally similar acyl-CoA)

  • Cell scraper (for adherent cells)

  • Microcentrifuge tubes (1.5 mL, pre-chilled)

  • Centrifuge capable of 4°C and >15,000 x g

  • Vacuum concentrator or nitrogen evaporator

  • Reconstitution solvent: 50% Methanol in 50 mM Ammonium Acetate (pH 7.0)

Procedure:

  • Cell Harvesting:

    • Adherent Cells: Aspirate the culture medium and wash the cell monolayer twice with ice-cold PBS. Immediately add 1 mL of pre-chilled extraction solvent (containing internal standard) per 10 cm dish and scrape the cells.

    • Suspension Cells: Pellet the cells by centrifugation (e.g., 500 x g for 5 minutes at 4°C). Wash the cell pellet twice with ice-cold PBS. Resuspend the pellet in 1 mL of pre-chilled extraction solvent (containing internal standard).

  • Cell Lysis and Extraction:

    • Transfer the cell suspension to a pre-chilled microcentrifuge tube.

    • Vortex vigorously for 1 minute to ensure thorough lysis and extraction.

    • Incubate on ice for 15 minutes.

  • Protein and Debris Precipitation:

    • Centrifuge the lysate at 15,000 x g for 10 minutes at 4°C to pellet proteins and cell debris.

  • Supernatant Collection:

    • Carefully transfer the supernatant, which contains the acyl-CoAs, to a new pre-chilled microcentrifuge tube. Be cautious not to disturb the pellet.[1]

  • Solvent Evaporation:

    • Dry the supernatant to completeness using a vacuum concentrator or a gentle stream of nitrogen. Avoid excessive heat.

  • Sample Reconstitution:

    • Reconstitute the dried extract in a small volume (e.g., 50-100 µL) of reconstitution solvent.[1]

    • Vortex briefly and centrifuge at high speed for 5 minutes to pellet any insoluble material.

  • LC-MS/MS Analysis:

    • Transfer the clear supernatant to an autosampler vial for immediate analysis by LC-MS/MS.

Visualizations

experimental_workflow start Start: Cultured Cells harvest Cell Harvesting (Wash with ice-cold PBS) start->harvest lysis Lysis & Extraction (Cold Acetonitrile/Isopropanol/Water + Internal Standard) harvest->lysis centrifuge1 Centrifugation (15,000 x g, 10 min, 4°C) lysis->centrifuge1 supernatant Collect Supernatant centrifuge1->supernatant evaporate Solvent Evaporation (Vacuum or Nitrogen) supernatant->evaporate reconstitute Reconstitution (50% MeOH in 50 mM NH4OAc) evaporate->reconstitute centrifuge2 Final Centrifugation reconstitute->centrifuge2 analyze LC-MS/MS Analysis centrifuge2->analyze troubleshooting_logic start Low/No Analyte Signal check_extraction Review Extraction Protocol start->check_extraction Extraction Issue? check_ms Review MS Parameters start->check_ms Instrument Issue? lysis Cell Lysis Efficient? check_extraction->lysis tuning Analyte Tuned Correctly? check_ms->tuning degradation Sample Degradation? lysis->degradation Yes lysis_sol Solution: Use harsher lysis (e.g., sonication) lysis->lysis_sol No spe SPE Recovery? degradation->spe No degradation_sol Solution: Work faster, maintain cold chain degradation->degradation_sol Yes spe_sol Solution: Optimize SPE method (sorbent, solvents) spe->spe_sol No matrix Matrix Effects? tuning->matrix Yes tuning_sol Solution: Re-tune with analytical standard tuning->tuning_sol No matrix_sol Solution: Use internal standard, dilute sample matrix->matrix_sol Yes

References

Technical Support Center: Analysis of 3,6-Dihydroxytetradecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification and analysis of 3,6-Dihydroxytetradecanoyl-CoA. Given the limited specific literature on this particular dihydroxyacyl-CoA, the guidance provided is based on established principles for the analysis of long-chain hydroxyacyl-CoAs.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in the analysis of this compound?

A1: The analysis of long-chain acyl-CoAs like this compound is challenging due to their inherent instability in aqueous solutions, susceptibility to enzymatic degradation, and low abundance in biological samples. Key challenges include preventing hydrolysis of the thioester bond, minimizing oxidation of the hydroxyl groups, and achieving sensitive detection, often requiring methods like liquid chromatography-mass spectrometry (LC-MS/MS).

Q2: What are common sources of sample loss during purification?

A2: Sample loss can occur at multiple stages. Adsorption to labware (e.g., glass and some plastics) is a common issue for hydrophobic molecules. Inefficient extraction from complex biological matrices and incomplete elution from solid-phase extraction (SPE) cartridges are also significant contributors to low recovery.

Q3: How can I minimize the degradation of this compound during sample preparation?

A3: To minimize degradation, it is crucial to work quickly and at low temperatures. Use of acidic buffers can help stabilize the thioester bond. Adding antioxidants, such as butylated hydroxytoluene (BHT), to organic solvents during extraction can prevent oxidation of the hydroxyl groups. Samples should be processed promptly or stored at -80°C under an inert atmosphere if immediate analysis is not possible.

Q4: What type of analytical column is best suited for the LC-MS/MS analysis of this compound?

A4: A C18 reversed-phase column is typically the most appropriate choice for separating long-chain acyl-CoAs. The hydrophobicity of the tetradecanoyl chain allows for good retention and separation from more polar contaminants. Gradient elution with a mobile phase containing an ion-pairing agent or a volatile buffer (e.g., ammonium (B1175870) acetate (B1210297) or ammonium hydroxide) is often employed to achieve good peak shape and ionization efficiency.

Troubleshooting Guides

This section provides a structured approach to diagnosing and resolving common issues encountered during the analysis of this compound.

Issue 1: Low or No Signal in LC-MS/MS Analysis

Possible Causes & Solutions

CauseRecommended Action
Analyte Degradation Prepare fresh samples, ensuring all steps are performed on ice or at 4°C. Use acidic buffers (pH 4.5-5.5) for extraction and reconstitution. Minimize the time samples are in aqueous solution.
Inefficient Ionization Optimize mass spectrometer source parameters (e.g., capillary voltage, gas flow, temperature). Adjust the mobile phase composition; for instance, the concentration of ammonium hydroxide (B78521) or acetate can significantly impact ionization efficiency.
Ion Suppression Dilute the sample to reduce matrix effects. Improve sample cleanup using a more rigorous solid-phase extraction (SPE) protocol. Check for co-eluting contaminants that might be suppressing the signal.
Poor Chromatographic Peak Shape Ensure the sample solvent is compatible with the initial mobile phase conditions. Use a suitable reversed-phase column and optimize the gradient elution to improve peak focusing.
Incorrect MS/MS Transition Verify the precursor and product ion masses for this compound. A common fragmentation for acyl-CoAs is the neutral loss of the 5'-phosphoadenosine diphosphate (B83284) moiety (m/z 507.1).[1][2][3]
Issue 2: Presence of Unexpected Peaks (Purification Artifacts)

Possible Causes & Solutions

ArtifactPotential CauseMitigation Strategy
Hydrolysis Product (3,6-Dihydroxytetradecanoic acid and Coenzyme A) Exposure to non-acidic pH or prolonged processing in aqueous solutions.Maintain a pH between 4.5 and 5.5 throughout the extraction and purification process. Work quickly and keep samples cold.
Oxidized Species (e.g., keto-derivatives) Exposure to air and light, especially in the absence of antioxidants.Add antioxidants like BHT to extraction solvents. Store samples under an inert gas (e.g., argon or nitrogen) and protect from light.
Dehydration Products (e.g., unsaturated acyl-CoA) Exposure to strong acids or high temperatures.Avoid harsh acidic conditions and high temperatures during sample evaporation or derivatization steps.
Adducts (e.g., sodium or potassium adducts) Presence of salts in the sample or mobile phase.Use high-purity solvents and volatile buffers. Optimize MS conditions to favor the protonated molecule.

Experimental Protocols

Protocol 1: Extraction and Solid-Phase Purification of this compound from Biological Samples

This protocol is adapted from established methods for long-chain acyl-CoA extraction.[4]

  • Homogenization: Homogenize frozen tissue or cell pellets in 2 volumes of ice-cold 100 mM potassium phosphate (B84403) buffer (pH 4.9).

  • Solvent Extraction: Add 5 volumes of ice-cold acetonitrile (B52724) containing 0.1% BHT. Vortex vigorously for 1 minute and centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Solid-Phase Extraction (SPE):

    • Condition a C18 SPE cartridge with 5 mL of methanol (B129727), followed by 5 mL of the extraction buffer.

    • Load the supernatant from the previous step onto the conditioned cartridge.

    • Wash the cartridge with 5 mL of 50% methanol in water to remove polar impurities.

    • Elute the this compound with 3 mL of methanol containing 0.1% acetic acid.

  • Sample Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in a suitable volume of the initial LC mobile phase for analysis.

Protocol 2: LC-MS/MS Analysis
  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: 10 mM ammonium acetate in water.

  • Mobile Phase B: 10 mM ammonium acetate in acetonitrile/isopropanol (1:1).

  • Flow Rate: 0.3 mL/min.

  • Gradient:

    • 0-2 min: 10% B

    • 2-15 min: 10-90% B

    • 15-18 min: 90% B

    • 18-20 min: 10% B (re-equilibration)

  • Mass Spectrometry:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • Precursor Ion (Q1): Calculated m/z for [M+H]⁺ of this compound.

    • Product Ion (Q3): A characteristic fragment ion, often resulting from the neutral loss of 507.1 Da.[1][2][3]

Quantitative Data Summary

Due to the lack of published data specifically for this compound, the following table presents a template with hypothetical data for illustrative purposes. Researchers should establish their own quantitative assays based on a certified reference standard.

ParameterValue (Hypothetical)Notes
Recovery from SPE 85 ± 5%Based on spiking a known amount of a standard into the matrix before extraction.
Limit of Detection (LOD) 10 pg on columnDetermined as a signal-to-noise ratio of 3.
Limit of Quantification (LOQ) 30 pg on columnDetermined as a signal-to-noise ratio of 10.
Linear Range 0.05 - 50 ng/mLThe concentration range over which the response is linear.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_purification Purification cluster_analysis Analysis homogenization Homogenization in Acidic Buffer extraction Solvent Extraction with Acetonitrile/BHT homogenization->extraction centrifugation Centrifugation extraction->centrifugation spe Solid-Phase Extraction (C18) centrifugation->spe elution Elution spe->elution evaporation Evaporation elution->evaporation reconstitution Reconstitution evaporation->reconstitution lcms LC-MS/MS Analysis reconstitution->lcms data_processing Data Processing lcms->data_processing

Caption: Experimental workflow for the analysis of this compound.

troubleshooting_logic start Low or No Signal? check_ms MS System Check OK? start->check_ms check_sample Sample Integrity OK? check_ms->check_sample Yes action_ms Troubleshoot Mass Spectrometer check_ms->action_ms No check_chromatography Chromatography OK? check_sample->check_chromatography Yes action_sample Prepare Fresh Standards and Samples check_sample->action_sample No action_chromatography Optimize LC Method check_chromatography->action_chromatography No action_cleanup Improve Sample Cleanup check_chromatography->action_cleanup Yes

Caption: Logical workflow for troubleshooting low signal in LC-MS/MS analysis.

fatty_acid_metabolism fatty_acid Fatty Acid acyl_coa Acyl-CoA fatty_acid->acyl_coa Acyl-CoA Synthetase enoyl_coa Enoyl-CoA acyl_coa->enoyl_coa Acyl-CoA Dehydrogenase hydroxyacyl_coa 3-Hydroxyacyl-CoA enoyl_coa->hydroxyacyl_coa Enoyl-CoA Hydratase dihydroxyacyl_coa This compound (Hypothetical Intermediate) hydroxyacyl_coa->dihydroxyacyl_coa Hydroxylase (Hypothetical) ketoacyl_coa 3-Ketoacyl-CoA dihydroxyacyl_coa->ketoacyl_coa Dehydrogenase (Hypothetical) acetyl_coa Acetyl-CoA ketoacyl_coa->acetyl_coa Thiolase tca_cycle TCA Cycle acetyl_coa->tca_cycle

Caption: Generalized fatty acid β-oxidation pathway with a hypothetical position for this compound. The specific metabolic role of this molecule is not well-established.

References

Technical Support Center: Chromatographic Resolution of 3,6-Dihydroxytetradecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions to improve the chromatographic resolution of 3,6-Dihydroxytetradecanoyl-CoA and related long-chain acyl-CoA thioesters.

Troubleshooting Guide

This section addresses specific issues you may encounter during the chromatographic analysis of this compound.

Q1: Why is my peak resolution for this compound poor, with peaks eluting too close together?

A1: Poor resolution is a common challenge, often resulting from suboptimal separation parameters.[1][2] The presence of two hydroxyl groups on the tetradecanoyl chain can lead to interactions that require careful method optimization.

Potential Causes & Solutions:

  • Inadequate Mobile Phase Composition: The organic solvent percentage directly impacts retention in reverse-phase HPLC.[2][3]

    • Solution: Decrease the percentage of the organic solvent (e.g., acetonitrile (B52724) or methanol) in your mobile phase to increase retention and improve separation.[2] Implementing a shallower gradient can also significantly enhance the resolution of closely eluting compounds.[1][4]

  • Incorrect Column Selection: The choice of stationary phase is critical for achieving selectivity.[1][3]

    • Solution: For long-chain acyl-CoAs, C8 or C18 columns are typically used.[5][6] A C18 column offers higher hydrophobicity and may provide better retention for your analyte. Consider a column with a smaller particle size (e.g., < 3 µm) to increase column efficiency (N), which leads to sharper peaks and better resolution.[3][7]

  • Suboptimal Temperature: Column temperature affects both viscosity of the mobile phase and analyte interaction with the stationary phase.[1]

    • Solution: Increasing the column temperature can decrease mobile phase viscosity, leading to sharper peaks.[8][9] However, it may also decrease selectivity, so this parameter should be optimized carefully (e.g., in 5°C increments from 30°C to 50°C).[1]

  • Flow Rate is Too High: A high flow rate can reduce the time for molecules to interact with the stationary phase, leading to decreased resolution.[4]

    • Solution: Lowering the flow rate generally improves resolution, although it will increase the total run time.[1][10]

Q2: My this compound peak is tailing. What causes this and how can I fix it?

A2: Peak tailing is often caused by secondary interactions between the analyte and the stationary phase, or issues with the column itself. The phosphate (B84403) groups in the CoA moiety are known to interact with active sites on the silica (B1680970) backbone of the column.[11]

Potential Causes & Solutions:

  • Secondary Silanol (B1196071) Interactions: Free silanol groups on the silica surface of the column can interact with the phosphate groups of the CoA molecule, causing tailing.[4]

    • Solution 1 (Mobile Phase Additives): Add a competing agent to the mobile phase. Using a phosphate buffer (e.g., 25-75 mM potassium phosphate) can help mask these silanol groups.[6][11][12] Adjusting the mobile phase to a slightly acidic pH (e.g., pH 3-5) with additives like formic or acetic acid (0.1%) can also suppress the ionization of silanol groups.[13]

    • Solution 2 (Column Choice): Use an end-capped column where the free silanol groups have been deactivated. Modern, high-purity silica columns are also less prone to this issue.

  • Column Contamination or Overload: Contaminants strongly retained on the column can interfere with peak shape. Injecting too much sample can also lead to tailing.[4][13]

    • Solution: Flush the column with a strong solvent like isopropanol (B130326) to remove contaminants.[13] If you suspect overload, try diluting your sample or reducing the injection volume.[1][13] A guard column can also protect your analytical column from strongly retained impurities.

Q3: What causes split or shouldered peaks for my analyte?

A3: Split peaks can suggest a problem with the sample introduction, a contaminated or damaged column, or the presence of isomers.

Potential Causes & Solutions:

  • Incompatible Injection Solvent: If your sample is dissolved in a solvent significantly stronger than your initial mobile phase, it can cause peak distortion.[13]

    • Solution: Whenever possible, dissolve your sample in the initial mobile phase or a weaker solvent.[13]

  • Column Inlet Problem: A blocked or partially collapsed column inlet frit can distort the sample band.

    • Solution: Replace the column frit or, if this is not possible, try back-flushing the column (if permitted by the manufacturer). If the problem persists, the column may need to be replaced.[4]

  • Co-elution of Isomers: It is possible that you are separating isomers of this compound.

    • Solution: To test for co-elution, try altering the mobile phase gradient or the column temperature to see if the split peak resolves into two distinct peaks.[13] A change in selectivity (α) might be needed, which can be achieved by changing the organic solvent (e.g., methanol (B129727) instead of acetonitrile) or the stationary phase.[9]

Frequently Asked Questions (FAQs)

Q1: What is the best type of column for separating this compound?

A1: A reverse-phase C18 or C8 column is the most common choice for analyzing long-chain acyl-CoAs.[5][6]

  • C18 (Octadecylsilane): Provides high hydrophobicity, which is ideal for retaining long-chain lipids. This is a good starting point for method development.[1]

  • C8 (Octylsilane): Offers slightly less retention than C18, which can be useful if your analyte is eluting too late, even with a high percentage of organic solvent.[2][5] For high resolution, using columns with smaller particle sizes (≤ 3 µm) or solid-core particles is recommended as they provide higher efficiency.[7][10]

Q2: How should I prepare my sample for analysis?

A2: Sample preparation is crucial for reliable results. For tissue samples, a common procedure involves homogenization followed by extraction.

  • Extraction: A widely used method involves extraction with a mixture of acetonitrile and/or isopropanol, followed by solid-phase extraction (SPE) for cleanup and concentration.[12] Anion-exchange SPE can be effective for isolating acyl-CoAs.

  • Final Solvent: The final dried extract should be reconstituted in a solvent that is compatible with the initial mobile phase of your HPLC method to ensure good peak shape.[13]

Q3: What mobile phase composition should I start with?

A3: A binary gradient system is typically used for separating a range of acyl-CoAs.[5]

  • Solvent A (Aqueous): An aqueous buffer is necessary to control pH and improve peak shape. Common choices include 15 mM ammonium (B1175870) hydroxide (B78521) or 25-75 mM potassium phosphate (KH2PO4), adjusted to a pH between 4.9 and 5.3.[5][6][11]

  • Solvent B (Organic): HPLC-grade acetonitrile is a common organic solvent for eluting long-chain acyl-CoAs.[1][5] Methanol is an alternative that can offer different selectivity.[14]

  • Starting Gradient: A good starting point would be a gradient of ~20% Solvent B, increasing to ~90% over 20-30 minutes, followed by a wash and re-equilibration step.[5]

Q4: What detector is best for this compound?

A4:

  • UV Detector: The CoA moiety has a strong absorbance around 254-260 nm, making UV detection a simple and robust method for quantification.[12]

  • Mass Spectrometry (MS): For higher sensitivity and specificity, coupling the HPLC to a mass spectrometer (LC-MS) is the preferred method.[15][16] Electrospray ionization (ESI) in positive mode is commonly used, and tandem MS (MS/MS) can provide unambiguous identification and quantification, especially in complex biological matrices.[5][15]

Data Presentation

Table 1: Recommended Starting Mobile Phase Conditions for RP-HPLC

Parameter Setting Rationale
Solvent A (Aqueous) 25 mM Potassium Phosphate (KH₂PO₄), pH 5.3 Buffers the mobile phase to improve peak shape by suppressing silanol interactions.[6]
Solvent B (Organic) Acetonitrile (HPLC Grade) Common organic phase for acyl-CoA separation, providing good resolving power.[1][5]

| Additives | 0.1% Formic Acid or Acetic Acid (Optional) | Can further suppress silanol ionization and improve peak symmetry.[13] |

Table 2: Example Gradient Elution Program

Time (min) Flow Rate (mL/min) % Solvent A % Solvent B
0.0 0.4 80 20
20.0 0.4 10 90
25.0 0.4 10 90
25.1 0.4 80 20
35.0 0.4 80 20

Note: This is an example starting point. The gradient slope and duration must be optimized for your specific column and system to achieve the desired resolution.[4][5]

Experimental Protocols

Protocol 1: Standard RP-HPLC Method for Resolution of this compound

This protocol provides a starting point for developing a robust separation method.

  • Sample Preparation (from Tissue):

    • Homogenize ~50 mg of freeze-clamped tissue in a cold buffer (e.g., 100 mM KH₂PO₄, pH 4.9).[11]

    • Perform a solvent extraction using an acetonitrile/isopropanol mixture.[12]

    • Centrifuge to pellet precipitated protein and other insoluble material.

    • Purify and concentrate the supernatant containing the acyl-CoAs using a C18 or anion-exchange solid-phase extraction (SPE) cartridge.[12]

    • Evaporate the purified extract to dryness under a stream of nitrogen.

    • Reconstitute the sample in a small, known volume of the initial mobile phase (e.g., 80% Solvent A, 20% Solvent B).[13]

  • HPLC System and Column:

    • System: An HPLC or UPLC system equipped with a binary pump, autosampler, column thermostat, and UV or MS detector.

    • Column: C18 reverse-phase column (e.g., 2.1 x 150 mm, 1.8-3.5 µm particle size).[5]

    • Column Temperature: 35°C.[12]

    • Injection Volume: 5-10 µL.

  • Chromatographic Conditions:

    • Mobile Phase A: 25 mM Potassium Phosphate (KH₂PO₄), pH adjusted to 5.3.[6]

    • Mobile Phase B: Acetonitrile.

    • Flow Rate: 0.4 mL/min.[5]

    • Gradient: Use the gradient outlined in Table 2 as a starting point.

    • Detector: UV at 260 nm or a mass spectrometer set to monitor for the specific mass of this compound.

  • Data Analysis:

    • Identify the peak corresponding to this compound based on retention time compared to a standard, if available, or by its mass-to-charge ratio (m/z) in LC-MS.

    • Assess peak resolution relative to adjacent peaks. A resolution value (Rs) of ≥ 1.5 is desired for baseline separation.

    • If resolution is poor, proceed with the troubleshooting steps outlined in this guide.

Visualizations

TroubleshootingWorkflow Troubleshooting Workflow for Poor Resolution Start Poor Resolution Observed CheckMobilePhase Is Mobile Phase Optimized? Start->CheckMobilePhase AdjustGradient Decrease Organic % or Make Gradient Shallower CheckMobilePhase->AdjustGradient No CheckColumn Is Column Appropriate? CheckMobilePhase->CheckColumn Yes AdjustGradient->CheckColumn ChangeColumn Switch to Higher Efficiency Column (e.g., smaller particles) or Change Stationary Phase (C18/C8) CheckColumn->ChangeColumn No CheckFlowTemp Are Flow Rate & Temp Optimized? CheckColumn->CheckFlowTemp Yes ChangeColumn->CheckFlowTemp AdjustFlowTemp Decrease Flow Rate or Optimize Temperature CheckFlowTemp->AdjustFlowTemp No CheckSample Is Sample Preparation Correct? CheckFlowTemp->CheckSample Yes AdjustFlowTemp->CheckSample AdjustSample Ensure Sample is in Initial Mobile Phase; Reduce Volume CheckSample->AdjustSample No End Resolution Improved CheckSample->End Yes AdjustSample->End

Caption: A step-by-step workflow for troubleshooting poor peak resolution.

ResolutionFactors Key Factors Influencing Chromatographic Resolution cluster_N Efficiency (N) cluster_k Retention (k) cluster_a Selectivity (α) Resolution Resolution (Rs) Efficiency (N) Retention (k) Selectivity (α) ParticleSize Particle Size Resolution:N->ParticleSize ColumnLength Column Length Resolution:N->ColumnLength FlowRateN Flow Rate Resolution:N->FlowRateN TempN Temperature Resolution:N->TempN OrganicPercent Organic Solvent % Resolution:k->OrganicPercent StationaryPhase Stationary Phase Resolution:a->StationaryPhase MobilePhaseType Mobile Phase Type Resolution:a->MobilePhaseType MobilePhasePH Mobile Phase pH Resolution:a->MobilePhasePH TempAlpha Temperature Resolution:a->TempAlpha

Caption: The relationship between resolution and its core contributing factors.

References

Technical Support Center: Minimizing Degradation of 3,6-Dihydroxytetradecanoyl-CoA During Sample Preparation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center dedicated to providing researchers, scientists, and drug development professionals with comprehensive guidance on minimizing the degradation of 3,6-Dihydroxytetradecanoyl-CoA during sample preparation. This resource offers detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of this compound degradation during sample preparation?

A1: this compound, like other long-chain acyl-CoAs, is susceptible to degradation through two primary pathways:

  • Enzymatic Degradation: Endogenous enzymes present in the biological sample can rapidly metabolize the analyte. Key enzymes include 3-hydroxyacyl-CoA dehydrogenase and enoyl-CoA hydratase, which are involved in the beta-oxidation pathway.[1]

  • Chemical Degradation: The molecule is prone to non-enzymatic degradation, primarily through oxidation of the fatty acyl chain, especially given the presence of hydroxyl groups.[2][3] Hydrolysis of the thioester bond can also occur, particularly under non-optimal pH conditions.

Q2: What are the ideal short-term and long-term storage conditions for samples containing this compound?

A2: To ensure the stability of this compound, immediate processing of fresh tissue is always recommended.[4] If storage is necessary, the following conditions should be met:

  • Short-Term Storage (during processing): Samples should be kept on ice at all times to minimize enzymatic activity.

  • Long-Term Storage: For long-term preservation, samples should be flash-frozen in liquid nitrogen and stored at -80°C.[4] It is crucial to avoid repeated freeze-thaw cycles, as this can significantly accelerate degradation.[5][6][7][8] Aliquoting samples into single-use vials before freezing is highly recommended.

Q3: What type of buffer and pH should I use during tissue homogenization?

A3: An acidic buffer is recommended to improve the recovery of long-chain acyl-CoAs. A commonly used and effective buffer is 100 mM Potassium Phosphate (KH2PO4) at a pH of 4.9.[4][9] This acidic environment helps to precipitate proteins and inhibit the activity of certain degradative enzymes.

Q4: How can I minimize oxidative degradation of this compound?

A4: The two hydroxyl groups on the tetradecanoyl chain may increase the susceptibility of the molecule to oxidation. To mitigate this, consider the following:

  • Work under an inert atmosphere: When possible, perform sample preparation steps under a nitrogen or argon atmosphere to minimize exposure to oxygen.

  • Use of Antioxidants: The addition of antioxidants to your homogenization buffer can be beneficial. Common choices for lipid analysis include butylated hydroxytoluene (BHT) or alpha-tocopherol (B171835) (Vitamin E).[2][10] Natural antioxidants like ferulic acid and rutin (B1680289) have also been shown to be effective in preventing lipid oxidation.[2]

  • Use of Metal Chelators: Metal ions, such as iron and copper, can catalyze oxidative reactions.[3] Including a metal chelator like ethylenediaminetetraacetic acid (EDTA) in your buffers can help to sequester these ions and prevent them from participating in degradation pathways.

Q5: What are the recommended analytical techniques for quantifying this compound?

A5: The two primary methods for the analysis of acyl-CoAs are:

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the preferred method for the direct analysis of intact this compound. It offers high sensitivity and specificity.[11]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This method requires a two-step process. First, the acyl-CoA is hydrolyzed to release the free fatty acid (3,6-dihydroxytetradecanoic acid). Second, the fatty acid must be derivatized to increase its volatility for GC analysis. Common derivatization techniques include silylation (e.g., with BSTFA or MSTFA) to convert the hydroxyl and carboxyl groups to trimethylsilyl (B98337) (TMS) ethers and esters, or esterification (e.g., with BF3-methanol) to form the fatty acid methyl ester.[12][13]

Troubleshooting Guides

Low Recovery of this compound
Potential Cause Troubleshooting Steps
Incomplete Cell Lysis and Tissue Disruption Ensure thorough homogenization of the tissue. A glass homogenizer is often more effective than plastic ones for tough tissues.[4] Optimize the tissue-to-solvent ratio; a 20-fold excess of solvent is a good starting point.[4]
Enzymatic Degradation Work quickly and keep samples on ice at all times. Use an acidic homogenization buffer (pH 4.9).[4][9] Consider adding enzyme inhibitors to the homogenization buffer (see table below).
Oxidative Degradation Add antioxidants (e.g., BHT, Vitamin E) and a metal chelator (e.g., EDTA) to all buffers and solvents.[2] Handle samples under dim light and, if possible, under an inert gas atmosphere.
Inefficient Solid-Phase Extraction (SPE) Ensure the SPE cartridge is properly conditioned and not allowed to dry out before sample loading. Optimize the composition and volume of the wash and elution solvents. A weak wash may not remove all interferences, while a strong wash may prematurely elute the analyte. The elution solvent must be strong enough to fully recover the analyte. For a polar compound like a dihydroxy acyl-CoA, a more polar elution solvent may be required.
Analyte Adsorption to Surfaces The amphiphilic nature of acyl-CoAs can lead to adsorption onto glass and plastic surfaces. Silanized glassware and low-retention polypropylene (B1209903) tubes can help minimize this issue.
Repeated Freeze-Thaw Cycles Aliquot samples into single-use tubes after initial processing to avoid the detrimental effects of repeated freezing and thawing.[5][6][7][8]
Preventing Enzymatic Degradation
Target Enzyme Potential Inhibitors Notes
3-Hydroxyacyl-CoA Dehydrogenase Acetoacetyl-CoAThis is a product of the reaction and can act as a feedback inhibitor.[14] Its addition may not be suitable for all experimental designs.
Enoyl-CoA Hydratase Methylenecyclopropylformyl-CoA, 3-Octynoyl-CoAThese are known irreversible inhibitors and can be effective at low concentrations.[15][16][17][18]

Experimental Protocols

Protocol 1: Extraction of this compound from Tissue Samples

This protocol is adapted from established methods for long-chain acyl-CoA extraction and is optimized for minimizing degradation.[4][9]

Materials:

  • Frozen tissue sample (~100 mg)

  • Ice-cold 100 mM Potassium Phosphate (KH2PO4) buffer, pH 4.9, containing 0.5 mM EDTA and 10 µM BHT

  • Ice-cold Acetonitrile (B52724) (ACN)

  • Ice-cold Isopropanol (B130326)

  • Saturated Ammonium (B1175870) Sulfate solution

  • Weak anion exchange (WAX) solid-phase extraction (SPE) columns

  • Methanol (B129727)

  • 2% Formic Acid

  • 5% Ammonium Hydroxide (B78521) in Methanol

  • Internal Standard (e.g., a stable isotope-labeled version of the analyte or a structurally similar odd-chain dihydroxy acyl-CoA)

Procedure:

  • Homogenization:

    • In a pre-chilled glass homogenizer on ice, add the frozen tissue to 2 mL of ice-cold KH2PO4 buffer containing the internal standard.

    • Homogenize thoroughly until no visible tissue fragments remain.

  • Solvent Extraction:

    • Add 5 mL of a 1:1 (v/v) mixture of ice-cold acetonitrile and isopropanol to the homogenate.

    • Vortex vigorously for 5 minutes.

    • Centrifuge at 3000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube.

  • Solid-Phase Extraction (SPE):

    • Condition a WAX SPE column by passing 2 mL of methanol followed by 2 mL of water.

    • Load the supernatant from the solvent extraction step onto the SPE column.

    • Wash the column with 2 mL of 2% formic acid to remove neutral and cationic lipids.

    • Wash the column with 2 mL of methanol to remove remaining non-polar interferences.

    • Elute the this compound with 2 mL of 5% ammonium hydroxide in methanol.

  • Sample Concentration:

    • Dry the eluate under a gentle stream of nitrogen at room temperature.

    • Reconstitute the dried sample in a suitable solvent for your analytical method (e.g., mobile phase for LC-MS).

Visualizations

Logical Relationship of Degradation Pathways

A This compound (Analyte of Interest) B Enzymatic Degradation A->B C Chemical Degradation A->C D Beta-Oxidation Pathway Products B->D E Oxidized Products & Hydrolyzed Thioester C->E

Primary degradation pathways for this compound.
Experimental Workflow for Sample Preparation

cluster_0 Sample Collection & Storage cluster_1 Extraction cluster_2 Purification cluster_3 Analysis A Fresh Tissue B Flash Freeze (-80°C Storage) A->B If not immediate use C Homogenization (Acidic Buffer, Ice) B->C D Solvent Precipitation (ACN/Isopropanol) C->D E Solid-Phase Extraction (WAX Cartridge) D->E F Elution E->F G Solvent Evaporation F->G H Reconstitution G->H I LC-MS/MS or GC-MS Analysis H->I

Workflow for the extraction and purification of this compound.

References

Technical Support Center: Quantification of 3,6-Dihydroxytetradecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the quantification of 3,6-Dihydroxytetradecanoyl-CoA. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during the analytical process.

Frequently Asked Questions (FAQs)

Q1: What is the most critical first step in the quantification of this compound?

A1: The most critical first step is proper sample handling and storage. Due to their inherent instability, long-chain acyl-CoAs like this compound are susceptible to both enzymatic and chemical degradation.[1] For optimal results, immediate processing of fresh tissue or cells is recommended. If storage is necessary, samples should be flash-frozen in liquid nitrogen and stored at -80°C to minimize degradation.[1] It is crucial to avoid repeated freeze-thaw cycles, as this can significantly compromise the integrity of the analyte.[1]

Q2: Which analytical technique is most suitable for the quantification of this compound?

A2: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred method for the sensitive and specific quantification of long-chain acyl-CoAs.[2][3][4] This technique offers high selectivity through methods like Multiple Reaction Monitoring (MRM), which minimizes interference from complex biological matrices.[2][5] A common characteristic fragmentation pattern for acyl-CoAs in positive ion mode is the neutral loss of 507 Da, corresponding to the phosphoadenosine diphosphate (B83284) moiety, which can be used for targeted analysis.[3][5]

Q3: Why is the use of an internal standard essential?

A3: An internal standard (IS) is crucial for accurate quantification as it helps to correct for the variability and loss of the analyte during the multi-step process of sample preparation and analysis. An ideal IS would be a stable, isotopically labeled version of this compound. However, a structurally similar long-chain acyl-CoA, such as Heptadecanoyl-CoA (C17:0-CoA), is often used.[1] The IS should be added as early as possible in the sample preparation workflow to account for losses during extraction, purification, and derivatization steps.

Q4: What are the key considerations for the LC-MS/MS method development?

A4: For successful LC-MS/MS analysis, several parameters need optimization:

  • Chromatography: Reversed-phase chromatography, typically with a C18 column, is commonly used for the separation of long-chain acyl-CoAs.[6]

  • Mobile Phase: A binary gradient system is often employed, for instance, using acetonitrile (B52724) and an aqueous buffer.[2][6] The addition of a modifier like ammonium (B1175870) hydroxide (B78521) to the mobile phase can improve peak shape and ionization efficiency.[2]

  • Mass Spectrometry: Electrospray ionization (ESI) in the positive ion mode is generally preferred for acyl-CoA analysis.[2][3] Quantification is typically performed using Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) for enhanced specificity and sensitivity.[2][5]

Troubleshooting Guides

Issue 1: Low Recovery of this compound

Low recovery is a frequent challenge in the quantification of long-chain acyl-CoAs. The following table outlines potential causes and recommended troubleshooting steps.

Potential Cause Troubleshooting Steps
Incomplete Cell Lysis or Tissue Homogenization Ensure thorough disruption of the sample matrix. For tissues, consider using a glass homogenizer on ice.[1] Optimize the ratio of extraction solvent to sample weight; a 20-fold excess of solvent is often recommended.[1]
Analyte Degradation Work quickly and maintain samples on ice throughout the extraction process.[1] Use high-purity, fresh solvents to prevent chemical degradation. Flash-freeze samples in liquid nitrogen if immediate processing is not possible.[1]
Inefficient Extraction The choice of extraction solvent is critical. A common method involves homogenization in an acidic buffer followed by extraction with organic solvents like acetonitrile and isopropanol.[1][7] Solid-Phase Extraction (SPE) with a weak anion exchange column can be used for purification and to improve recovery rates.[1]
Suboptimal SPE Protocol Ensure the SPE column is properly conditioned and equilibrated before loading the sample.[1] Optimize the composition and volume of the wash and elution solvents to ensure the analyte is retained during washing and efficiently eluted.

Below is a logical workflow for troubleshooting low recovery issues.

G start Start: Low Recovery Observed check_homogenization Is Homogenization/Lysis Complete? start->check_homogenization improve_homogenization Action: Enhance Homogenization (e.g., use glass homogenizer, optimize solvent ratio) check_homogenization->improve_homogenization No check_degradation Is Analyte Degradation Suspected? check_homogenization->check_degradation Yes improve_homogenization->check_degradation improve_stability Action: Minimize Degradation (e.g., work on ice, use fresh solvents, flash-freeze) check_degradation->improve_stability Yes check_extraction Is Extraction Method Optimal? check_degradation->check_extraction No improve_stability->check_extraction optimize_extraction Action: Optimize Extraction Protocol (e.g., test different solvent systems, consider SPE) check_extraction->optimize_extraction No check_spe Is SPE Recovery Low? check_extraction->check_spe Yes optimize_extraction->check_spe optimize_spe Action: Optimize SPE Steps (e.g., condition/equilibrate properly, adjust wash/elution solvents) check_spe->optimize_spe No end End: Recovery Improved check_spe->end Yes optimize_spe->end

Troubleshooting workflow for low analyte recovery.
Issue 2: Poor Chromatographic Peak Shape and High Signal-to-Noise Ratio

A poor chromatographic profile can hinder accurate quantification. The following suggestions can help improve peak shape and signal intensity.

Potential Cause Troubleshooting Steps
Suboptimal Mobile Phase Composition Adjust the mobile phase pH. The addition of a small amount of ammonium hydroxide can improve the peak shape for acyl-CoAs.[2] Optimize the gradient slope to ensure adequate separation and sharp peaks.
Matrix Effects Matrix effects, where co-eluting compounds suppress or enhance the ionization of the analyte, are a common issue in ESI-MS. Improve sample cleanup using techniques like Solid-Phase Extraction (SPE).[1] Adjusting the chromatographic conditions to separate the analyte from interfering matrix components can also be effective.
Contaminated LC-MS System A dirty ion source or mass spectrometer can lead to high background noise. Regularly clean the ion source as per the manufacturer's instructions. Run system suitability tests with known standards to ensure the instrument is performing optimally.
Inappropriate Column Choice Ensure the column chemistry (e.g., C18) and particle size are suitable for the analysis of long-chain acyl-CoAs.[6] Using a column with a smaller particle size can lead to improved peak resolution and shape.

Experimental Protocols

General Protocol for Extraction of Long-Chain Acyl-CoAs from Tissue

This protocol is a generalized procedure and may require optimization for specific tissue types and experimental goals.[1]

  • Homogenization:

    • Weigh approximately 50-100 mg of frozen tissue.

    • In a pre-chilled glass homogenizer, add the tissue to 2 mL of ice-cold 100 mM Potassium Phosphate (KH2PO4) buffer (pH 4.9) containing a known amount of internal standard (e.g., Heptadecanoyl-CoA).[1]

    • Homogenize the tissue thoroughly on ice.

  • Solvent Extraction:

    • Transfer the homogenate to a new tube.

    • Add organic solvents such as acetonitrile and isopropanol.[1][7]

    • Vortex vigorously and centrifuge to separate the phases.

  • Purification by Solid-Phase Extraction (SPE):

    • Condition a weak anion exchange SPE column.[1]

    • Load the supernatant from the solvent extraction step.

    • Wash the column to remove interfering substances.

    • Elute the acyl-CoAs using an appropriate elution solvent.

  • Sample Concentration:

    • Dry the eluted sample under a stream of nitrogen at room temperature.[1]

    • Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis.

The following diagram illustrates the general experimental workflow.

G sample 1. Sample Collection (e.g., Tissue, Cells) homogenization 2. Homogenization (in acidic buffer with Internal Standard) sample->homogenization extraction 3. Solvent Extraction (e.g., Acetonitrile/Isopropanol) homogenization->extraction spe 4. Solid-Phase Extraction (SPE) (for cleanup and enrichment) extraction->spe concentration 5. Concentration (Drying and Reconstitution) spe->concentration analysis 6. LC-MS/MS Analysis (Quantification) concentration->analysis

General experimental workflow for acyl-CoA quantification.

Data Presentation

Table 1: Representative Recovery Rates of Long-Chain Acyl-CoAs

The recovery of long-chain acyl-CoAs can vary depending on the tissue type and the specific extraction method employed. The following table summarizes hypothetical recovery rates from different methodologies to provide a comparative overview.

Acyl-CoA Species Method A: Solvent Extraction Method B: Solvent Extraction + SPE
Palmitoyl-CoA (C16:0)75% ± 8%92% ± 5%
Stearoyl-CoA (C18:0)72% ± 9%89% ± 6%
Oleoyl-CoA (C18:1)78% ± 7%94% ± 4%
This compound Expected to be similarExpected to be similar

Note: These are representative values. Actual recovery should be determined experimentally using an appropriate internal standard.

Table 2: Example LC-MS/MS Parameters for Acyl-CoA Analysis

The following table provides a starting point for developing an LC-MS/MS method for this compound.

Parameter Setting
LC Column C18 reversed-phase (e.g., 100 x 2.1 mm, 1.8 µm)
Mobile Phase A Water with 0.1% Ammonium Hydroxide
Mobile Phase B Acetonitrile with 0.1% Ammonium Hydroxide
Gradient Linear gradient from 5% to 95% B over 15 minutes
Flow Rate 0.3 mL/min
Ionization Mode Positive Electrospray Ionization (ESI+)
Scan Type Multiple Reaction Monitoring (MRM)
MRM Transition Precursor Ion (Q1) -> Product Ion (Q3) (To be determined for this compound)
Characteristic Transition Precursor Ion -> Precursor Ion - 507 Da

Note: The specific MRM transition for this compound needs to be determined by infusing a standard of the compound.

References

Validation & Comparative

A Comparative Analysis of 3,6-Dihydroxytetradecanoyl-CoA and Other Hydroxyacyl-CoAs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the putative metabolic intermediate, 3,6-Dihydroxytetradecanoyl-CoA, in relation to other well-characterized hydroxyacyl-CoAs. Due to a lack of direct experimental data for this compound in the current scientific literature, its properties and metabolic fate are inferred based on established principles of fatty acid metabolism. This comparison aims to provide a framework for future research and hypothesis testing in the field of lipid biochemistry and drug development.

Introduction to Hydroxyacyl-CoAs

Hydroxyacyl-CoAs are critical intermediates in the metabolic pathways of fatty acids. They are involved in both the synthesis (anabolism) and breakdown (catabolism) of fatty acids, serving as substrates for a variety of enzymes that modify the acyl chain.[1][2] The position of the hydroxyl group and the length of the carbon chain are key determinants of their metabolic role and biological activity.

Comparison of Physicochemical and Metabolic Properties

The following table summarizes the known or inferred properties of this compound alongside other representative hydroxyacyl-CoAs.

PropertyThis compound (Inferred)β-Hydroxybutyryl-CoA3-Hydroxyhexanoyl-CoALong-Chain 3-Hydroxyacyl-CoAs (e.g., 3-Hydroxypalmitoyl-CoA)
Acyl Chain Length C14 (Tetradecanoyl)C4 (Butyryl)C6 (Hexanoyl)C16 (Palmitoyl)
Hydroxyl Position(s) 3 and 6333
Metabolic Pathway Putative intermediate in the oxidation of di-unsaturated or modified fatty acids.Ketone body metabolism; final steps of β-oxidation.β-oxidation of medium-chain fatty acids.β-oxidation of long-chain fatty acids.
Key Enzymes Likely involves specialized hydratases and dehydrogenases.β-hydroxybutyryl-CoA dehydrogenase.Medium-chain 3-hydroxyacyl-CoA dehydrogenase (MCHAD).Long-chain 3-hydroxyacyl-CoA dehydrogenase (LCHAD), part of the mitochondrial trifunctional protein (MTP).[3]
Cellular Location Mitochondria and/or Peroxisomes.Mitochondria.Mitochondria.Mitochondria.
Potential Biological Roles Energy production from unusual fatty acids; potential signaling molecule.Energy source for extrahepatic tissues during fasting or starvation.Intermediate in energy production.Critical intermediate in the primary pathway for energy extraction from dietary fats.

Putative Metabolic Pathway of this compound

The metabolism of this compound is hypothesized to proceed through a modified β-oxidation pathway. The presence of a hydroxyl group at the C6 position, in addition to the typical C3 hydroxyl, suggests that it may be an intermediate in the breakdown of a di-unsaturated or otherwise modified tetradecanoyl (C14) fatty acid.

The following diagram illustrates a plausible metabolic sequence for the processing of this compound.

Putative_Metabolism_of_3_6_Dihydroxytetradecanoyl_CoA cluster_0 Mitochondrial Matrix mol1 This compound mol2 3-Keto-6-hydroxytetradecanoyl-CoA mol1->mol2 3-Hydroxyacyl-CoA Dehydrogenase-like enzyme mol3 6-Hydroxydodecanoyl-CoA + Acetyl-CoA mol2->mol3 Thiolase mol4 Further β-oxidation cycles mol3->mol4 Processing of the remaining acyl chain

Caption: Inferred metabolic steps for this compound.

Comparison with Standard β-Oxidation

Standard β-oxidation of a saturated fatty acid involves a recurring four-step process. The metabolism of a dihydroxy-fatty acid CoA ester would likely require additional enzymatic steps or enzymes with broader substrate specificity to handle the second hydroxyl group.

The diagram below outlines the standard β-oxidation pathway for comparison.

Standard_Beta_Oxidation cluster_1 Standard β-Oxidation Cycle start Fatty Acyl-CoA (Cn) step1 trans-Δ2-Enoyl-CoA start->step1 Acyl-CoA Dehydrogenase step2 L-3-Hydroxyacyl-CoA step1->step2 Enoyl-CoA Hydratase step3 3-Ketoacyl-CoA step2->step3 3-Hydroxyacyl-CoA Dehydrogenase end Fatty Acyl-CoA (Cn-2) + Acetyl-CoA step3->end Thiolase

Caption: The four core enzymatic steps of mitochondrial β-oxidation.

Experimental Protocols

To validate the hypothesized metabolic pathway of this compound and compare its biochemical activity with other hydroxyacyl-CoAs, the following experimental approaches are recommended.

Enzymatic Assays with Purified Enzymes

Objective: To identify enzymes capable of metabolizing this compound and to determine their kinetic parameters.

Methodology:

  • Substrate Synthesis: Chemically synthesize this compound.

  • Enzyme Selection: Purify candidate enzymes, such as known 3-hydroxyacyl-CoA dehydrogenases and thiolases with broad substrate specificity.

  • Assay Conditions:

    • Prepare a reaction mixture containing the purified enzyme, the synthesized substrate, and necessary cofactors (e.g., NAD+ for dehydrogenases, Coenzyme A for thiolases).

    • Incubate at a controlled temperature (e.g., 37°C).

  • Detection: Monitor the reaction progress by:

    • Spectrophotometry: Measure the change in absorbance of NAD+ to NADH at 340 nm for dehydrogenase activity.

    • HPLC or LC-MS/MS: Separate and quantify the substrate and product(s) over time to determine the rate of reaction.

  • Data Analysis: Calculate kinetic parameters (Km, Vmax, kcat) and compare them to the values obtained with known substrates like 3-hydroxypalmitoyl-CoA.

Cellular Metabolism Studies using Isotope Tracing

Objective: To trace the metabolic fate of this compound within a cellular context.

Methodology:

  • Labeled Substrate Synthesis: Synthesize 13C-labeled 3,6-Dihydroxytetradecanoic acid and facilitate its conversion to the CoA ester within cells.

  • Cell Culture: Incubate cultured cells (e.g., hepatocytes, myotubes) with the labeled fatty acid.

  • Metabolite Extraction: After a defined incubation period, quench cellular metabolism and extract intracellular metabolites.

  • LC-MS/MS Analysis: Analyze the cell extracts to identify and quantify 13C-labeled downstream metabolites, such as shorter-chain acyl-CoAs and intermediates of the citric acid cycle.

  • Pathway Reconstruction: Use the pattern of labeled metabolites to reconstruct the metabolic pathway of this compound.

The following workflow diagram illustrates the isotope tracing experiment.

Isotope_Tracing_Workflow cluster_2 Experimental Workflow synthesis Synthesize 13C-labeled 3,6-Dihydroxytetradecanoic acid incubation Incubate cells with labeled fatty acid synthesis->incubation extraction Extract intracellular metabolites incubation->extraction analysis Analyze extracts by LC-MS/MS extraction->analysis reconstruction Reconstruct metabolic pathway analysis->reconstruction

Caption: Workflow for stable isotope tracing of fatty acid metabolism.

Conclusion and Future Directions

While this compound remains a putative metabolite, its study holds potential for uncovering novel aspects of fatty acid metabolism, particularly in the context of unusual or modified lipids. The comparative framework and experimental protocols outlined in this guide are intended to serve as a foundation for future investigations. Research in this area could have implications for understanding metabolic disorders and for the development of new therapeutic agents that target lipid metabolic pathways. Direct experimental validation is crucial to confirm the existence and physiological relevance of this molecule.

References

A Comparative Analysis of 3,6-Dihydroxytetradecanoyl-CoA and 3-Hydroxytetradecanoyl-CoA in Cellular Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the functional roles of 3,6-dihydroxytetradecanoyl-CoA and 3-hydroxytetradecanoyl-CoA. This document provides a detailed comparison of their established biological functions, supported by experimental data and methodologies.

Executive Summary

This guide provides a comparative overview of the functional roles of two fatty acyl-CoA derivatives: this compound and 3-hydroxytetradecanoyl-CoA. While 3-hydroxytetradecanoyl-CoA is a well-characterized intermediate in the vital metabolic pathway of fatty acid β-oxidation, a thorough review of the scientific literature reveals a notable absence of information regarding the biological function of this compound. Consequently, this document will focus on the established role of 3-hydroxytetradecanoyl-CoA, providing detailed information on its function, the pathways it participates in, and relevant experimental protocols. The lack of available data on this compound will be clearly noted, highlighting a potential area for future research.

Functional Overview

This compound: An Uncharacterized Molecule

Despite its availability from commercial chemical suppliers, extensive searches of scientific databases and literature provide no substantive information on the biological function of this compound. It is not currently recognized as an intermediate in any major metabolic pathway, and there are no published studies detailing its biosynthesis, degradation, or physiological roles. Its existence suggests potential involvement in specialized or yet-to-be-discovered metabolic processes, possibly as a secondary metabolite or a product of xenobiotic metabolism. However, without experimental evidence, any proposed function remains speculative.

3-Hydroxytetradecanoyl-CoA: A Key Intermediate in Fatty Acid β-Oxidation

In stark contrast, (S)-3-hydroxytetradecanoyl-CoA is a critical intermediate in the mitochondrial β-oxidation of long-chain fatty acids.[1][2][3][4] This catabolic process is fundamental for energy production in many tissues, particularly during periods of fasting or prolonged exercise.[5] During each cycle of β-oxidation, a two-carbon unit is cleaved from the fatty acyl-CoA chain in the form of acetyl-CoA, which can then enter the citric acid cycle to generate ATP.[3][4]

(S)-3-hydroxytetradecanoyl-CoA is formed in the third step of the β-oxidation spiral from its precursor, trans-Δ²-tetradecenoyl-CoA, through the action of the enzyme enoyl-CoA hydratase.[1] Subsequently, (S)-3-hydroxytetradecanoyl-CoA is oxidized to 3-ketotetradecanoyl-CoA by the enzyme L-3-hydroxyacyl-CoA dehydrogenase, a reaction that concurrently reduces NAD+ to NADH.[1][6]

Furthermore, a related molecule, (R)-3-hydroxymyristoyl-acyl carrier protein (ACP), is a crucial precursor in the biosynthesis of lipopolysaccharide (LPS) in Gram-negative bacteria.[7][8][9] This highlights the importance of 3-hydroxy fatty acids in both catabolic and anabolic pathways across different domains of life.

Data Presentation: A Focus on 3-Hydroxytetradecanoyl-CoA

Due to the lack of functional data for this compound, the following table summarizes the key characteristics of 3-hydroxytetradecanoyl-CoA.

Feature3-Hydroxytetradecanoyl-CoA
Primary Function Intermediate in mitochondrial fatty acid β-oxidation[1][2][10]
Metabolic Pathway Fatty Acid Metabolism, Mitochondrial Beta-Oxidation of Long Chain Saturated Fatty Acids[10]
Precursor trans-Δ²-Tetradecenoyl-CoA[1]
Successor 3-Ketotetradecanoyl-CoA[1]
Key Enzymes Enoyl-CoA hydratase (formation), L-3-hydroxyacyl-CoA dehydrogenase (degradation)[1][6]
Cellular Location Mitochondrial matrix[4]
Related Bacterial Function Precursor for Lipopolysaccharide (LPS) biosynthesis (as (R)-3-hydroxymyristoyl-ACP)[7][8][9]

Experimental Protocols

The study of 3-hydroxytetradecanoyl-CoA function is intrinsically linked to the analysis of fatty acid β-oxidation and the enzymes involved. Below is a representative protocol for assaying the activity of L-3-hydroxyacyl-CoA dehydrogenase, a key enzyme that metabolizes 3-hydroxytetradecanoyl-CoA.

Spectrophotometric Assay of L-3-Hydroxyacyl-CoA Dehydrogenase Activity

This method measures the activity of L-3-hydroxyacyl-CoA dehydrogenase by monitoring the reduction of NAD+ to NADH, which results in an increase in absorbance at 340 nm.[11][12][13]

Materials:

  • Spectrophotometer capable of measuring absorbance at 340 nm

  • Cuvettes with a 1 cm path length

  • Potassium phosphate (B84403) buffer (100 mM, pH 7.3)

  • NAD+ solution (e.g., 10 mM in buffer)

  • (S)-3-hydroxytetradecanoyl-CoA substrate solution (concentration to be optimized based on Km)

  • Purified L-3-hydroxyacyl-CoA dehydrogenase or mitochondrial extract

  • Deionized water

Procedure:

  • Prepare a reaction mixture in a cuvette containing potassium phosphate buffer and NAD+ solution.

  • Equilibrate the mixture to the desired temperature (e.g., 25°C or 37°C).

  • Initiate the reaction by adding a known amount of the enzyme preparation to the cuvette.

  • Immediately start monitoring the increase in absorbance at 340 nm over time.

  • The initial linear rate of the reaction (ΔA340/minute) is used to calculate the enzyme activity.

  • A blank reaction without the substrate should be run to correct for any background NAD+ reduction.

Calculation of Enzyme Activity: The activity of the enzyme is calculated using the Beer-Lambert law, where the molar extinction coefficient of NADH at 340 nm is 6220 M⁻¹cm⁻¹.

One unit of enzyme activity is typically defined as the amount of enzyme that catalyzes the formation of 1 µmol of NADH per minute under the specified conditions.

Visualization of Metabolic Pathways

The following diagrams illustrate the central role of 3-hydroxytetradecanoyl-CoA in fatty acid β-oxidation and its connection to lipopolysaccharide biosynthesis in bacteria.

Fatty_Acid_Beta_Oxidation Fatty_Acyl_CoA Fatty Acyl-CoA (C14) Acyl_CoA_Dehydrogenase Acyl-CoA Dehydrogenase Fatty_Acyl_CoA->Acyl_CoA_Dehydrogenase FADH2 FADH2 Acyl_CoA_Dehydrogenase->FADH2 Trans_Enoyl_CoA trans-Δ²-Tetradecenoyl-CoA Acyl_CoA_Dehydrogenase->Trans_Enoyl_CoA FAD FAD FAD->Acyl_CoA_Dehydrogenase Enoyl_CoA_Hydratase Enoyl-CoA Hydratase Trans_Enoyl_CoA->Enoyl_CoA_Hydratase Hydroxyacyl_CoA 3-Hydroxytetradecanoyl-CoA Enoyl_CoA_Hydratase->Hydroxyacyl_CoA H2O H₂O H2O->Enoyl_CoA_Hydratase Hydroxyacyl_CoA_Dehydrogenase L-3-Hydroxyacyl-CoA Dehydrogenase Hydroxyacyl_CoA->Hydroxyacyl_CoA_Dehydrogenase NADH NADH + H+ Hydroxyacyl_CoA_Dehydrogenase->NADH Ketoacyl_CoA 3-Ketotetradecanoyl-CoA Hydroxyacyl_CoA_Dehydrogenase->Ketoacyl_CoA NAD NAD+ NAD->Hydroxyacyl_CoA_Dehydrogenase Thiolase Thiolase Ketoacyl_CoA->Thiolase Acetyl_CoA Acetyl-CoA Thiolase->Acetyl_CoA Shorter_Acyl_CoA Fatty Acyl-CoA (C12) Thiolase->Shorter_Acyl_CoA CoA_SH CoA-SH CoA_SH->Thiolase

Figure 1. Mitochondrial fatty acid β-oxidation pathway highlighting 3-hydroxytetradecanoyl-CoA.

LPS_Biosynthesis_Branch_Point cluster_fatty_acid_synthesis Fatty Acid Synthesis cluster_lps_biosynthesis Lipopolysaccharide Biosynthesis Acetyl_CoA Acetyl-CoA Malonyl_ACP Malonyl-ACP Acetyl_CoA->Malonyl_ACP ACC Elongation_Cycles Elongation Cycles Malonyl_ACP->Elongation_Cycles Hydroxymyristoyl_ACP (R)-3-Hydroxymyristoyl-ACP Elongation_Cycles->Hydroxymyristoyl_ACP LpxA LpxA Hydroxymyristoyl_ACP->LpxA UDP_GlcNAc UDP-N-acetylglucosamine UDP_GlcNAc->LpxA Lipid_A_Precursor Lipid A Precursor LpxA->Lipid_A_Precursor LPS_Core LPS Core Synthesis Lipid_A_Precursor->LPS_Core LPS Lipopolysaccharide LPS_Core->LPS

Figure 2. Role of (R)-3-hydroxymyristoyl-ACP in bacterial LPS biosynthesis.

Conclusion

This guide consolidates the current understanding of this compound and 3-hydroxytetradecanoyl-CoA. The functional role of 3-hydroxytetradecanoyl-CoA as a key intermediate in mitochondrial fatty acid β-oxidation is well-established and supported by extensive experimental evidence. It also plays a crucial role in the biosynthesis of lipopolysaccharides in Gram-negative bacteria in its (R)-3-hydroxy form attached to an acyl carrier protein. In contrast, the biological function of this compound remains undefined in the current scientific literature. This significant knowledge gap presents an opportunity for future research to explore novel metabolic pathways and the potential physiological relevance of dihydroxylated fatty acyl-CoAs. For researchers and professionals in drug development, a thorough understanding of the established pathways involving 3-hydroxytetradecanoyl-CoA is essential for investigating metabolic disorders and for the development of novel therapeutics targeting fatty acid metabolism.

References

comparative analysis of 3,6-Dihydroxytetradecanoyl-CoA levels in different species

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 3-hydroxyacyl-Coenzyme A (CoA) levels, critical intermediates in fatty acid β-oxidation, across different species. Due to the scarcity of direct comparative data for the specific molecule 3,6-dihydroxytetradecanoyl-CoA, this analysis focuses on the more broadly studied class of 3-hydroxyacyl-CoAs. Understanding the varying concentrations and metabolism of these molecules across different biological systems is crucial for metabolic research and the development of therapeutic interventions targeting fatty acid oxidation pathways.

Quantitative Data on 3-Hydroxyacyl-CoA Levels

Direct comparative studies of absolute 3-hydroxyacyl-CoA concentrations across diverse species are limited. However, data from mammalian studies, particularly in the context of health and disease, provide valuable insights. The following table summarizes available quantitative data for 3-hydroxy fatty acids, which serve as a proxy for their corresponding CoA esters, in human plasma and rat heart tissue.

SpeciesTissue/FluidAnalyteConcentration (Control/Normal)ConditionReference
Homo sapiens (Human)PlasmaFree 3-hydroxypalmitic acidMedian: 0.43 µmol/LNormal[1]
Homo sapiens (Human)PlasmaFree 3-hydroxy fatty acids (C6-C16)Not specified in absolute concentrations for controlsNormal[2]
Rattus norvegicus (Rat)Heart3-hydroxyacyl-CoA estersNot specified in absolute concentrations for controlsNormal[3]

Metabolic Pathway: Fatty Acid β-Oxidation

3-Hydroxyacyl-CoAs are key intermediates in the mitochondrial fatty acid β-oxidation cycle, a fundamental metabolic pathway for energy production from lipids. The pathway consists of a repeating sequence of four enzymatic reactions.

Fatty_Acid_Beta_Oxidation Acyl_CoA Acyl-CoA (Cn) Enoyl_CoA trans-Δ2-Enoyl-CoA Acyl_CoA->Enoyl_CoA Acyl-CoA Dehydrogenase (FAD -> FADH2) Hydroxyacyl_CoA L-3-Hydroxyacyl-CoA Enoyl_CoA->Hydroxyacyl_CoA Enoyl-CoA Hydratase Ketoacyl_CoA 3-Ketoacyl-CoA Hydroxyacyl_CoA->Ketoacyl_CoA 3-Hydroxyacyl-CoA Dehydrogenase (NAD+ -> NADH) New_Acyl_CoA Acyl-CoA (Cn-2) Ketoacyl_CoA->New_Acyl_CoA β-Ketothiolase (CoA-SH) Acetyl_CoA Acetyl-CoA Ketoacyl_CoA->Acetyl_CoA

Figure 1: The mitochondrial fatty acid β-oxidation spiral.

Experimental Protocols

The quantification of 3-hydroxyacyl-CoAs is technically challenging due to their low abundance and instability. The most common and sensitive methods rely on mass spectrometry.

Quantification of 3-Hydroxyacyl-CoAs by LC-MS/MS

This method is highly sensitive and specific for the quantification of various acyl-CoA species.

1. Sample Preparation (Solid-Phase Extraction):

  • Condition a C18 solid-phase extraction (SPE) cartridge with 1 mL of methanol (B129727), followed by 1 mL of water.

  • Load 500 µL of the biological sample (e.g., plasma, tissue homogenate) onto the cartridge.

  • Wash the cartridge with 2 mL of 5% methanol in water to remove interfering substances.

  • Elute the 3-hydroxyacyl-CoAs with 1 mL of methanol.

  • Evaporate the eluent to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

2. Liquid Chromatography (LC):

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A typical gradient would be to start at a low percentage of mobile phase B, ramp up to a high percentage to elute the analytes, and then return to the initial conditions to re-equilibrate the column.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

3. Tandem Mass Spectrometry (MS/MS):

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Scan Type: Multiple Reaction Monitoring (MRM) is used for quantification, where specific precursor-to-product ion transitions for each target 3-hydroxyacyl-CoA are monitored.

  • Collision Energy: Optimized for each specific analyte to achieve optimal fragmentation.

LCMS_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis Analysis Sample Biological Sample SPE Solid-Phase Extraction Sample->SPE Elution Elution SPE->Elution Drying Evaporation Elution->Drying Reconstitution Reconstitution Drying->Reconstitution LC Liquid Chromatography (Separation) Reconstitution->LC MSMS Tandem Mass Spectrometry (Detection & Quantification) LC->MSMS Data_Analysis Data Analysis MSMS->Data_Analysis Data Acquisition

Figure 2: General workflow for LC-MS/MS analysis of 3-hydroxyacyl-CoAs.

Comparative Insights Across Species

  • Mammals: In mammals, fatty acid β-oxidation occurs primarily in the mitochondria and peroxisomes. Mitochondrial β-oxidation is the main pathway for energy production from fatty acids. The levels of 3-hydroxyacyl-CoAs are tightly regulated, and their accumulation can be indicative of metabolic disorders such as 3-hydroxyacyl-CoA dehydrogenase deficiencies.

  • Bacteria: Bacteria such as Escherichia coli also utilize the β-oxidation pathway for the degradation of fatty acids as a carbon and energy source. The pathway is similar to that in mitochondria, and the intermediates, including 3-hydroxyacyl-CoAs, are essential for the complete breakdown of fatty acids. However, quantitative data on the intracellular concentrations of these intermediates are scarce.

  • Plants: In plants, β-oxidation occurs predominantly in peroxisomes. This pathway is crucial for various processes, including the mobilization of storage lipids during seed germination and the synthesis of plant hormones like jasmonic acid. While the core enzymatic steps are conserved, the regulation and subcellular localization of the pathway differ from that in mammals and bacteria. As with bacteria, there is a lack of reported absolute concentrations for 3-hydroxyacyl-CoA intermediates in plants under normal physiological conditions.

Conclusion

The analysis of 3-hydroxyacyl-CoA levels provides a window into the intricate regulation of fatty acid metabolism. While quantitative data is most readily available for mammalian species, often in the context of disease, the conserved nature of the β-oxidation pathway allows for a qualitative comparison across different kingdoms of life. The development of more sensitive and standardized analytical methods will be crucial for obtaining a more comprehensive and quantitative understanding of the comparative levels of these important metabolic intermediates across a broader range of species, which will undoubtedly fuel future research in metabolism and drug discovery.

References

Confirming the Structure of Synthesized 3,6-Dihydroxytetradecanoyl-CoA: An NMR-Centric Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis of novel fatty acid derivatives, rigorous structural confirmation is a critical step. This guide provides a comprehensive comparison of Nuclear Magnetic Resonance (NMR) spectroscopy for the structural elucidation of a synthesized target, 3,6-Dihydroxytetradecanoyl-CoA, and contrasts its performance with the prevalent alternative, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). While no specific literature on the synthesis of this compound exists, this guide presents a putative synthetic and analytical workflow based on established methodologies for similar acyl-CoA species.

Synthesis and Structural Confirmation Workflow

The synthesis of this compound would likely involve a multi-step process, beginning with the creation of the dihydroxy fatty acid backbone, followed by its activation to the coenzyme A thioester. The subsequent structural confirmation is paramount to verify the success of the synthesis and to ensure the purity of the compound for further studies.

Synthesis and Confirmation Workflow cluster_synthesis Synthesis cluster_confirmation Structural Confirmation Starting_Materials Tetradecanedioic acid derivative Hydroxylation Stereoselective Hydroxylation at C3 and C6 Starting_Materials->Hydroxylation Chemical or Enzymatic Synthesis Purification1 Purification of 3,6-Dihydroxytetradecanoic acid Hydroxylation->Purification1 Activation Activation to Acyl-CoA Purification1->Activation e.g., using CoA transferase Final_Purification Final Product Purification Activation->Final_Purification NMR_Spectroscopy NMR Spectroscopy (¹H, ¹³C, COSY, HSQC) Final_Purification->NMR_Spectroscopy LC_MS_MS LC-MS/MS Analysis Final_Purification->LC_MS_MS Structural_Elucidation Final Structural Elucidation NMR_Spectroscopy->Structural_Elucidation LC_MS_MS->Structural_Elucidation

Caption: Proposed workflow for the synthesis and structural confirmation of this compound.

Structural Confirmation by NMR Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the chemical structure of a molecule. For this compound, a combination of one-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC) NMR experiments would be essential for unambiguous structural confirmation.

Key Structural Features for NMR Confirmation

The following diagram highlights the key protons and carbons in this compound whose signals in the NMR spectra would confirm the structure.

Caption: Key structural features of this compound for NMR analysis.

Predicted ¹H and ¹³C NMR Chemical Shifts

The following tables summarize the predicted chemical shifts for the key protons and carbons of the 3,6-Dihydroxytetradecanoyl moiety. These predictions are based on known chemical shift ranges for similar functional groups in long-chain fatty acids and their derivatives.[1][2][3][4][5][6][7][8][9][10][11] The signals from the Coenzyme A moiety would also be present and serve as an internal reference.[12][13][14][15][16]

Table 1: Predicted ¹H NMR Chemical Shifts for the Acyl Chain

Proton(s)Predicted Chemical Shift (δ, ppm)Predicted MultiplicityKey Correlations (COSY)
H-2~2.5 - 2.8Triplet (t)H-3
H-3~3.9 - 4.2Multiplet (m)H-2, H-4
H-4~1.4 - 1.6Multiplet (m)H-3, H-5
H-5~1.3 - 1.5Multiplet (m)H-4, H-6
H-6~3.5 - 3.8Multiplet (m)H-5, H-7
-OH (at C3 & C6)1 - 5 (variable)Broad singlet (br s)-
Methylene chain (-CH₂-)~1.2 - 1.4Multiplet (m)Adjacent CH₂
Terminal methyl (-CH₃)~0.8 - 0.9Triplet (t)Adjacent CH₂

Table 2: Predicted ¹³C NMR Chemical Shifts for the Acyl Chain

CarbonPredicted Chemical Shift (δ, ppm)
C-1 (C=O)~195 - 205
C-2~50 - 55
C-3~65 - 75
C-4~35 - 40
C-5~25 - 30
C-6~68 - 78
Methylene chain (-CH₂)~22 - 35
Terminal methyl (-CH₃)~14

Comparison with LC-MS/MS

While NMR provides unparalleled detail for de novo structure elucidation, LC-MS/MS is often the method of choice for the analysis of acyl-CoAs due to its superior sensitivity and throughput.[17][18][19][20][21][22][23][24][25][26][27]

Table 3: Comparison of NMR and LC-MS/MS for Acyl-CoA Analysis

FeatureNMR SpectroscopyLC-MS/MS
Sensitivity Lower (micromolar to millimolar range)[20]High (nanomolar to picomolar range)[21][22]
Structural Information Rich, detailed information on atom connectivity and stereochemistry.[22]Provides mass-to-charge ratio and fragmentation patterns, which can be used for identification against known standards.
Quantification Highly quantitative with a single internal standard.[20]Requires isotopically labeled internal standards for accurate quantification.
Sample Preparation Relatively simple, but requires deuterated solvents.More complex, often involving solid-phase extraction.[21]
Throughput Lower, experiments can be time-consuming.High, suitable for screening large numbers of samples.
De Novo Identification Excellent for unknown compounds.Challenging for unknowns without reference spectra.
Destructive/Non-destructive Non-destructive.Destructive.

Experimental Protocols

Hypothetical Synthesis of 3,6-Dihydroxytetradecanoic Acid

A potential synthetic route could involve the stereoselective dihydroxylation of a tetradecenoic acid derivative at the C3 and C6 positions. Alternatively, enzymatic synthesis using specific hydratases could be explored.[17][18][28][29] Purification would likely be achieved through chromatographic techniques such as flash chromatography or HPLC.

Activation to this compound

The purified dihydroxy fatty acid can be enzymatically converted to its CoA thioester using an appropriate acyl-CoA synthetase or CoA transferase.[18]

NMR Sample Preparation and Analysis
  • Sample Preparation : Dissolve 1-5 mg of purified this compound in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆). Add a known amount of an internal standard (e.g., DSS or TSP) for chemical shift referencing and quantification.

  • ¹H NMR : Acquire a one-dimensional proton NMR spectrum. Key parameters to optimize include the number of scans to achieve adequate signal-to-noise, the relaxation delay, and water suppression techniques if using D₂O.

  • ¹³C NMR : Acquire a one-dimensional carbon NMR spectrum. Due to the low natural abundance of ¹³C, this will require a longer acquisition time. Proton decoupling is typically used to simplify the spectrum to singlets for each carbon.

  • 2D NMR :

    • COSY (Correlation Spectroscopy) : To establish proton-proton couplings and identify adjacent protons in the acyl chain.

    • HSQC (Heteronuclear Single Quantum Coherence) : To correlate directly bonded protons and carbons, aiding in the assignment of the ¹³C spectrum.

    • HMBC (Heteronuclear Multiple Bond Correlation) : To identify longer-range (2-3 bond) correlations between protons and carbons, which is useful for confirming the overall carbon skeleton and the position of the carbonyl group.

LC-MS/MS Sample Preparation and Analysis
  • Extraction : Extract the acyl-CoA from the reaction mixture or a biological matrix using a method such as solid-phase extraction (SPE) or protein precipitation with organic solvents.[21]

  • Chromatographic Separation : Separate the extracted acyl-CoAs using reversed-phase liquid chromatography with an ion-pairing reagent or at a high pH to ensure good peak shape and retention.[21][24]

  • Mass Spectrometry :

    • Full Scan MS : To determine the mass-to-charge ratio (m/z) of the parent ion of this compound.

    • Tandem MS (MS/MS) : Fragment the parent ion and analyze the resulting daughter ions. A characteristic neutral loss of 507 Da (corresponding to the adenosine (B11128) 3'-phosphate 5'-diphosphate portion of CoA) is a strong indicator of an acyl-CoA.[24]

    • Multiple Reaction Monitoring (MRM) : For targeted quantification, monitor specific parent-to-daughter ion transitions to enhance sensitivity and selectivity.[21]

Conclusion

The structural confirmation of a novel synthesized molecule like this compound requires a multi-faceted analytical approach. NMR spectroscopy stands out as the definitive method for unambiguous structural elucidation, providing a wealth of information on the precise arrangement of atoms. However, its lower sensitivity compared to LC-MS/MS is a significant consideration. In a typical drug development or research workflow, LC-MS/MS would be invaluable for initial screening, reaction monitoring, and quantification in complex matrices, while NMR would be the gold standard for the final, unequivocal structural confirmation of the purified compound. The complementary nature of these two techniques provides a robust toolkit for researchers in the field.[19][20][22][23]

References

A Researcher's Guide to Assessing Antibody Cross-Reactivity for 3,6-Dihydroxytetradecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the specificity of an antibody is paramount. This guide provides a comprehensive framework for evaluating the cross-reactivity of antibodies targeting 3,6-Dihydroxytetradecanoyl-CoA, a critical intermediate in fatty acid metabolism. Due to the limited commercial availability of antibodies for this specific analyte, this guide focuses on the essential experimental procedures and data interpretation required to validate a custom-developed or newly sourced antibody.

Understanding the Challenge: The Need for Specificity

This compound is one of many structurally similar acyl-CoA molecules involved in cellular metabolism. An antibody's ability to distinguish this specific molecule from others is crucial for accurate experimental results. Cross-reactivity, where an antibody binds to unintended molecules, can lead to false positives and misinterpretation of data. Therefore, rigorous validation of antibody specificity is a critical step in any research or drug development pipeline.

Experimental Approach to Assessing Cross-Reactivity

A multi-pronged approach using established immunological techniques is recommended to thoroughly assess antibody specificity. The primary methods for evaluating cross-reactivity are Enzyme-Linked Immunosorbent Assay (ELISA) and Western Blotting.

Table 1: Comparison of Key Techniques for Cross-Reactivity Assessment
FeatureCompetitive ELISAIndirect ELISAWestern Blot
Principle Competition between the target analyte and potential cross-reactants for binding to a limited amount of antibody.Immobilized potential cross-reactants are tested for their ability to be recognized by the primary antibody.Separation of proteins by size, followed by antibody-based detection to identify binding to specific protein bands.
Primary Use Quantifying the degree of cross-reactivity with small molecules.Screening for binding against a panel of related molecules.Assessing cross-reactivity against a complex mixture of proteins (e.g., cell lysates).
Data Output IC50 values, percentage of cross-reactivity.Signal intensity (e.g., absorbance) for each potential cross-reactant.Presence and intensity of bands at expected and unexpected molecular weights.
Advantages Highly quantitative. Ideal for small molecule targets.High-throughput screening of multiple potential cross-reactants.Provides information on the molecular weight of cross-reactive species.
Limitations Requires a labeled version of the antigen or a specific assay format.Less quantitative than competitive ELISA.Not suitable for non-protein antigens unless they are conjugated to a carrier protein.

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable results.

Competitive ELISA Protocol

This method is ideal for quantifying the cross-reactivity of an antibody with structurally similar molecules.

  • Coating: Coat a high-binding 96-well plate with a conjugate of this compound and a carrier protein (e.g., BSA). Incubate overnight at 4°C.

  • Washing: Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20).

  • Blocking: Block non-specific binding sites by adding a blocking buffer (e.g., 5% non-fat dry milk or BSA in PBS) and incubating for 1-2 hours at room temperature.

  • Competition: Prepare a series of dilutions for the unlabeled this compound (the standard) and each potential cross-reactant. In a separate plate or tubes, pre-incubate these dilutions with a constant, limited concentration of the primary antibody for 1-2 hours.

  • Incubation: Add the antibody/analyte mixtures to the coated and blocked plate. Incubate for 2 hours at room temperature.

  • Washing: Repeat the washing step.

  • Secondary Antibody: Add an enzyme-conjugated secondary antibody that recognizes the primary antibody. Incubate for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Add a suitable substrate for the enzyme (e.g., TMB for HRP). Stop the reaction after a suitable time and measure the absorbance at the appropriate wavelength.

  • Data Analysis: Plot the absorbance against the log of the analyte concentration. The concentration of each potential cross-reactant that causes 50% inhibition of the maximum signal (IC50) is determined. The percent cross-reactivity is calculated using the formula: (% Cross-reactivity = (IC50 of this compound / IC50 of potential cross-reactant) x 100)

Western Blot Protocol for Cross-Reactivity in Complex Samples

This technique is used to assess if the antibody binds to any proteins in a complex mixture, such as a cell lysate.

  • Sample Preparation: Prepare protein lysates from cells or tissues that are relevant to the research context.

  • SDS-PAGE: Separate the protein lysates by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: Block the membrane with a suitable blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody against this compound (or more likely, against a protein known to be modified by this acyl-CoA) overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 10 minutes each with wash buffer.

  • Secondary Antibody Incubation: Incubate the membrane with an appropriate enzyme-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Add a chemiluminescent or fluorescent substrate and visualize the bands using an appropriate imaging system.

  • Analysis: Analyze the resulting blot for the presence of a band at the expected molecular weight of the target protein. Any other bands may indicate cross-reactivity with other proteins in the lysate.

Visualizing Workflows and Pathways

Diagrams can clarify complex processes and relationships.

Experimental_Workflow_for_Cross_Reactivity_Assessment cluster_ELISA Competitive ELISA cluster_WB Western Blot elisa_start Coat Plate with Target-Carrier Conjugate elisa_block Block Plate elisa_start->elisa_block elisa_prepare Prepare Antibody/ Analyte Mixtures elisa_block->elisa_prepare elisa_incubate Incubate on Plate elisa_prepare->elisa_incubate elisa_secondary Add Secondary Ab elisa_incubate->elisa_secondary elisa_detect Add Substrate & Measure Signal elisa_secondary->elisa_detect elisa_analyze Calculate % Cross-Reactivity elisa_detect->elisa_analyze wb_start Prepare Cell Lysate wb_sds SDS-PAGE wb_start->wb_sds wb_transfer Transfer to Membrane wb_sds->wb_transfer wb_block Block Membrane wb_transfer->wb_block wb_primary Incubate with Primary Ab wb_block->wb_primary wb_secondary Incubate with Secondary Ab wb_primary->wb_secondary wb_detect Detect Signal wb_secondary->wb_detect wb_analyze Analyze Band Specificity wb_detect->wb_analyze

Caption: Experimental workflows for assessing antibody cross-reactivity.

Identifying Potential Cross-Reactants: A Pathway-Informed Approach

To effectively assess cross-reactivity, it is essential to test the antibody against molecules that are structurally similar or are present in the same metabolic pathways. This compound is an intermediate in fatty acid β-oxidation. Therefore, other acyl-CoA derivatives with varying chain lengths and degrees of hydroxylation are prime candidates for cross-reactivity testing.

Fatty_Acid_Beta_Oxidation Fatty_Acyl_CoA Fatty Acyl-CoA (C14) Enoyl_CoA Trans-Δ2-Enoyl-CoA Fatty_Acyl_CoA->Enoyl_CoA Acyl-CoA Dehydrogenase Hydroxyacyl_CoA L-3-Hydroxyacyl-CoA Enoyl_CoA->Hydroxyacyl_CoA Enoyl-CoA Hydratase Ketoacyl_CoA 3-Ketoacyl-CoA Hydroxyacyl_CoA->Ketoacyl_CoA L-3-Hydroxyacyl-CoA Dehydrogenase Target This compound (Potential Cross-Reactant) Hydroxyacyl_CoA->Target Structurally Similar Shorter_Acyl_CoA Acyl-CoA (C12) Ketoacyl_CoA->Shorter_Acyl_CoA Thiolase Acetyl_CoA Acetyl-CoA Ketoacyl_CoA->Acetyl_CoA Thiolase

Caption: Simplified fatty acid β-oxidation pathway highlighting potential cross-reactants.

Table 2: Potential Cross-Reactants for Antibody Specificity Testing
Compound ClassSpecific ExamplesRationale
Hydroxyacyl-CoAs 3-Hydroxydodecanoyl-CoA, 3-Hydroxyhexadecanoyl-CoASame class of molecule with different acyl chain lengths.
Ketoacyl-CoAs 3-Ketotetradecanoyl-CoAMetabolically related and structurally similar.
Unsaturated Acyl-CoAs Trans-Δ2-Tetradecenoyl-CoAPrecursor in the β-oxidation pathway.
Dicarboxylic Acyl-CoAs Tetradecanedioyl-CoAProducts of omega-oxidation, may be present in samples.

Conclusion

The validation of antibody specificity for a low-abundance and specific metabolite like this compound is a rigorous but essential process. By employing a combination of competitive ELISA and Western blotting, and by intelligently selecting potential cross-reactants based on metabolic pathways, researchers can gain a high degree of confidence in their antibody's performance. This robust validation is the foundation for generating accurate and reproducible data in research and development.

Comparative Guide to Enzyme Specificity for 3,6-Dihydroxytetradecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the specificity of enzymes involved in fatty acid β-oxidation, with a focus on their potential activity towards the novel substrate 3,6-Dihydroxytetradecanoyl-CoA. Due to the limited direct experimental data on this specific dihydroxylated fatty acid, this document offers a comprehensive overview of enzyme kinetics with analogous substrates, detailed experimental protocols to enable independent validation, and a proposed metabolic pathway.

Introduction

This compound is a unique fatty acyl-CoA derivative. Its metabolism is not extensively documented in existing literature. Standard fatty acid β-oxidation enzymes are optimized for saturated and unsaturated fatty acyl-CoAs of varying chain lengths. The presence of hydroxyl groups, particularly at a position other than the third carbon (C3), can significantly impact enzyme recognition and catalytic efficiency. This guide explores the substrate specificity of the four key enzymes of the mitochondrial β-oxidation pathway and discusses the potential involvement of other enzyme systems, such as the ω-oxidation pathway, in the metabolism of this molecule.

Enzyme Specificity in Fatty Acid β-Oxidation: A Comparative Overview

The mitochondrial β-oxidation spiral is catalyzed by a series of four enzymes with distinct but sometimes overlapping substrate specificities, primarily based on the acyl chain length. The presence of modifications on the acyl chain, such as hydroxyl groups, can alter the binding affinity (Km) and the maximum reaction velocity (Vmax) of these enzymes.

Data Presentation: Kinetic Parameters of β-Oxidation Enzymes with Various Substrates

The following table summarizes the kinetic data for the four primary enzymes of β-oxidation with a range of fatty acyl-CoA substrates. This data, gathered from various studies, illustrates the chain-length specificity of these enzymes. While data for this compound is not available, the values for substrates of similar chain length (e.g., C14, C16) provide a baseline for comparison. The effect of a hydroxyl group on enzyme kinetics is not well-documented in comparative tables, but it is generally expected to increase the Km and decrease the Vmax for the standard β-oxidation enzymes.

EnzymeSubstrate (Acyl-CoA)Chain LengthKm (µM)Vmax (µmol/min/mg)Organism/Source
Acyl-CoA Dehydrogenase Butyryl-CoAC4~25~10Rat Liver Mitochondria
Octanoyl-CoAC8~5~15Rat Liver Mitochondria
Myristoyl-CoAC14~2~8Rat Liver Mitochondria
Palmitoyl-CoAC16~2~6Rat Liver Mitochondria
Enoyl-CoA Hydratase Crotonyl-CoAC4~25~1,500Bovine Liver
Hexenoyl-CoAC6~20~1,200Bovine Liver
Decenoyl-CoAC10~15~800Bovine Liver
Palmitenoyl-CoAC16~10~300Bovine Liver
3-Hydroxyacyl-CoA Dehydrogenase 3-Hydroxybutyryl-CoAC4~50~200Pig Heart
3-Hydroxyoctanoyl-CoAC8~10~350Pig Heart
3-Hydroxymyristoyl-CoAC14~5~250Pig Heart
3-Hydroxypalmitoyl-CoAC16~5~200Pig Heart
Thiolase Acetoacetyl-CoAC4~20~500Pig Heart
3-Ketohexanoyl-CoAC6~10~800Pig Heart
3-Ketodecanoyl-CoAC10~5~1,200Pig Heart
3-Ketopalmitoyl-CoAC16~5~1,000Pig Heart

Note: The kinetic values presented are approximate and can vary depending on the specific isoform of the enzyme, the organism, and the assay conditions. These values are intended for comparative purposes.

Proposed Metabolic Pathway for this compound

The presence of a hydroxyl group at the C6 position of this compound poses a challenge for the standard β-oxidation pathway. It is hypothesized that this substrate may first be processed by enzymes of the ω-oxidation pathway, which are known to hydroxylate fatty acids at the terminal (ω) or sub-terminal (ω-1, ω-2, etc.) positions. A cytochrome P450 enzyme could potentially oxidize the C6 hydroxyl group to a ketone. Subsequent steps might involve the standard β-oxidation enzymes, although their efficiency may be reduced.

G cluster_omega_oxidation Initial Modification (Hypothetical) cluster_beta_oxidation β-Oxidation Spiral 3_6_Dihydroxytetradecanoyl_CoA This compound 3_Hydroxy_6_oxotetradecanoyl_CoA 3-Hydroxy-6-oxotetradecanoyl-CoA 3_6_Dihydroxytetradecanoyl_CoA->3_Hydroxy_6_oxotetradecanoyl_CoA Cytochrome P450 (or other hydroxylase) Enoyl_CoA Intermediates 3_Hydroxy_6_oxotetradecanoyl_CoA->Enoyl_CoA Acyl-CoA Dehydrogenase 3_Hydroxyacyl_CoA 3-Hydroxyacyl-CoA Enoyl_CoA->3_Hydroxyacyl_CoA Enoyl-CoA Hydratase 3_Ketoacyl_CoA 3-Ketoacyl-CoA 3_Hydroxyacyl_CoA->3_Ketoacyl_CoA 3-Hydroxyacyl-CoA Dehydrogenase Shortened_Acyl_CoA Shortened Acyl-CoA + Acetyl-CoA 3_Ketoacyl_CoA->Shortened_Acyl_CoA Thiolase Shortened_Acyl_CoA->Enoyl_CoA Re-entry into β-oxidation

Caption: Hypothetical metabolic pathway for this compound.

Experimental Protocols

To validate the specificity of β-oxidation enzymes for this compound, the following detailed experimental protocols for determining the kinetic parameters (Km and Vmax) are provided. These protocols can be adapted for comparison with standard substrates like palmitoyl-CoA.

General Principle for Kinetic Assays

The determination of Km and Vmax involves measuring the initial rate of the enzyme-catalyzed reaction at various substrate concentrations. The data is then plotted (e.g., using a Michaelis-Menten or Lineweaver-Burk plot) to calculate the kinetic constants. All assays should be performed in a temperature-controlled spectrophotometer.

1. Acyl-CoA Dehydrogenase (ACAD) Activity Assay

This assay measures the reduction of a dye, dichlorophenolindophenol (DCPIP), which is coupled to the oxidation of the acyl-CoA substrate by ACAD and the subsequent re-oxidation of the enzyme's FAD cofactor by an electron transfer flavoprotein (ETF).

Workflow for Acyl-CoA Dehydrogenase Assay

G Acyl_CoA Acyl-CoA Substrate (e.g., this compound) ACAD_FAD ACAD (FAD) Acyl_CoA->ACAD_FAD Binds Enoyl_CoA Enoyl-CoA Product ACAD_FAD->Enoyl_CoA Oxidizes ACAD_FADH2 ACAD (FADH2) ETF_ox ETF (oxidized) ACAD_FADH2->ETF_ox Reduces ETF_red ETF (reduced) DCPIP_ox DCPIP (oxidized, blue) ETF_red->DCPIP_ox Reduces DCPIP_red DCPIP (reduced, colorless)

Caption: Workflow for the Acyl-CoA Dehydrogenase activity assay.

Materials:

  • Potassium phosphate (B84403) buffer (100 mM, pH 7.6)

  • n-Octyl-β-D-glucopyranoside (1 mM)

  • Electron Transfer Flavoprotein (ETF) (10 µM)

  • 2,6-Dichlorophenolindophenol (DCPIP) (100 µM)

  • Acyl-CoA substrates (e.g., this compound, Palmitoyl-CoA) at various concentrations (e.g., 0.5 µM to 100 µM)

  • Purified Acyl-CoA Dehydrogenase

Procedure:

  • Prepare a reaction mixture containing potassium phosphate buffer, n-octyl-β-D-glucopyranoside, ETF, and DCPIP in a cuvette.

  • Incubate the mixture at the desired temperature (e.g., 37°C) for 5 minutes to allow for temperature equilibration.

  • Add the acyl-CoA substrate to the cuvette and mix.

  • Initiate the reaction by adding a small amount of purified Acyl-CoA Dehydrogenase.

  • Immediately monitor the decrease in absorbance at 600 nm (the wavelength at which oxidized DCPIP absorbs) for 3-5 minutes.

  • Calculate the initial reaction rate from the linear portion of the absorbance vs. time plot.

  • Repeat the assay for each substrate concentration.

  • Plot the initial rates against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine Km and Vmax.

2. Enoyl-CoA Hydratase (ECH) Activity Assay

This assay measures the increase in absorbance at 263 nm due to the formation of the thioester bond in the 3-hydroxyacyl-CoA product from the enoyl-CoA substrate.

G Enoyl_CoA Enoyl-CoA Substrate ECH Enoyl-CoA Hydratase Enoyl_CoA->ECH Water H2O Water->ECH 3_Hydroxyacyl_CoA 3-Hydroxyacyl-CoA Product (absorbs at 263 nm) ECH->3_Hydroxyacyl_CoA

Caption: Workflow for the 3-Hydroxyacyl-CoA Dehydrogenase activity assay.

Materials:

  • Potassium phosphate buffer (100 mM, pH 7.0)

  • NAD+ (2 mM)

  • 3-Hydroxyacyl-CoA substrates (e.g., this compound, 3-hydroxypalmitoyl-CoA) at various concentrations (e.g., 10 µM to 200 µM)

  • Purified 3-Hydroxyacyl-CoA Dehydrogenase

Procedure:

  • Prepare a reaction mixture containing potassium phosphate buffer and NAD+ in a UV-transparent cuvette.

  • Equilibrate the mixture to the desired temperature (e.g., 37°C).

  • Add the 3-hydroxyacyl-CoA substrate and mix.

  • Initiate the reaction by adding a small amount of purified 3-Hydroxyacyl-CoA Dehydrogenase.

  • Monitor the increase in absorbance at 340 nm for 3-5 minutes.

  • Calculate the initial reaction rate using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹).

  • Repeat for all substrate concentrations.

  • Plot the initial rates versus substrate concentrations to determine Km and Vmax.

4. Thiolase Activity Assay

This assay measures the decrease in absorbance at 303 nm, which corresponds to the disappearance of the 3-ketoacyl-CoA substrate.

Workflow for Thiolase Assay

G 3_Ketoacyl_CoA 3-Ketoacyl-CoA Substrate (absorbs at 303 nm) Thiolase Thiolase 3_Ketoacyl_CoA->Thiolase CoA Coenzyme A CoA->Thiolase Shortened_Acyl_CoA Shortened Acyl-CoA Thiolase->Shortened_Acyl_CoA Acetyl_CoA Acetyl-CoA Thiolase->Acetyl_CoA

Caption: Workflow for the Thiolase activity assay.

Materials:

  • Tris-HCl buffer (100 mM, pH 8.1)

  • Coenzyme A (CoA) (0.1 mM)

  • MgCl₂ (25 mM)

  • 3-Ketoacyl-CoA substrates (e.g., the product from the HADH reaction, 3-ketopalmitoyl-CoA) at various concentrations (e.g., 5 µM to 100 µM)

  • Purified Thiolase

Procedure:

  • Prepare a reaction mixture containing Tris-HCl buffer, CoA, and MgCl₂ in a UV-transparent cuvette.

  • Equilibrate the mixture to the desired temperature (e.g., 25°C).

  • Add the 3-ketoacyl-CoA substrate and mix.

  • Initiate the reaction by adding a small amount of purified Thiolase.

  • Monitor the decrease in absorbance at 303 nm for 3-5 minutes.

  • Calculate the initial reaction rate from the linear portion of the absorbance vs. time plot.

  • Repeat for each substrate concentration.

  • Determine Km and Vmax by plotting the initial rates against substrate concentrations.

Conclusion

The metabolism of this compound likely involves a combination of initial modifications, potentially via the ω-oxidation pathway, followed by the action of the standard β-oxidation enzymes. The efficiency of the β-oxidation enzymes is expected to be lower for this dihydroxylated substrate compared to their canonical fatty acyl-CoA substrates. The provided experimental protocols offer a robust framework for researchers to quantitatively assess the specificity of these enzymes for this and other novel fatty acid derivatives. The comparative kinetic data will be invaluable for understanding the metabolic fate of such molecules and for the rational design of drugs targeting fatty acid metabolism.

A Comparative Analysis of the Metabolic Fate of 3,6-Dihydroxytetradecanoyl-CoA and Related Lipids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the metabolic fate of 3,6-Dihydroxytetradecanoyl-CoA, a dihydroxylated medium-chain fatty acyl-CoA, with other key lipid classes, including saturated medium-chain fatty acids (MCFAs), long-chain fatty acids (LCFAs), and dicarboxylic acids. Understanding the distinct metabolic pathways of these molecules is crucial for research in metabolic diseases, drug development, and nutritional science. This document summarizes quantitative data, details experimental methodologies, and provides visual representations of the key metabolic pathways.

Executive Summary

The metabolic pathway of this compound is hypothesized to involve a combination of omega (ω)-oxidation and beta (β)-oxidation, distinguishing it from the more direct β-oxidation pathways of standard saturated fatty acids. The presence of a hydroxyl group at the C6 position suggests an initial ω-oxidation at the terminal methyl group, forming a dicarboxylic acid derivative. This is then likely followed by β-oxidation from both the alpha (α) and omega (ω) ends. The hydroxyl group at the C3 position is a natural intermediate in the β-oxidation spiral. This contrasts with MCFAs, which are primarily metabolized via β-oxidation in the mitochondria, and LCFAs, which require carnitine-mediated transport into the mitochondria for the same process. Dicarboxylic acids, structurally similar to the proposed intermediate of this compound metabolism, are predominantly metabolized through peroxisomal β-oxidation.

Comparative Metabolic Fates

The metabolism of fatty acids is highly dependent on their chain length and chemical modifications, such as the presence of hydroxyl groups. Below is a comparative overview of the primary metabolic pathways for this compound and other relevant lipid classes.

Table 1: Comparison of Primary Metabolic Fates of Various Fatty Acyl-CoAs

FeatureThis compound (Hypothesized)Saturated Medium-Chain Fatty Acyl-CoA (e.g., Lauroyl-CoA)Saturated Long-Chain Fatty Acyl-CoA (e.g., Palmitoyl-CoA)Dicarboxylyl-CoA
Primary Site of Metabolism Endoplasmic Reticulum (initial ω-oxidation), Peroxisomes & Mitochondria (β-oxidation)MitochondriaMitochondriaPeroxisomes
Key Metabolic Pathways ω-oxidation followed by β-oxidation from both endsβ-oxidationβ-oxidationβ-oxidation
Initial Transport Mechanism Likely passive diffusion into ER and peroxisomesDirect entry into mitochondriaCarnitine shuttle for mitochondrial entryLikely direct entry into peroxisomes
Key Initial Enzymes Cytochrome P450 monooxygenases (CYP4 family)Acyl-CoA Dehydrogenase (Medium-Chain)Acyl-CoA Dehydrogenase (Long-Chain)Acyl-CoA Oxidase
Primary End Products Acetyl-CoA, Succinyl-CoAAcetyl-CoAAcetyl-CoAAcetyl-CoA, shorter-chain dicarboxylic acids

Metabolic Pathways

Proposed Metabolic Pathway of this compound

The presence of a mid-chain hydroxyl group at C6 and a β-hydroxyl group at C3 suggests a multi-step metabolic process for this compound. Urinary excretion of 3-hydroxy dicarboxylic acids has been observed in conditions of increased fatty acid mobilization, suggesting that these compounds are derived from the ω-oxidation of 3-hydroxy fatty acids followed by subsequent β-oxidation.[1]

Metabolic_Pathway_3_6_Dihydroxytetradecanoyl_CoA cluster_ER Endoplasmic Reticulum cluster_Peroxisome_Mitochondria Peroxisome / Mitochondria 3_6_Dihydroxytetradecanoyl_CoA This compound 3_6_Dihydroxy_1_14_tetradecanedioyl_CoA 3,6-Dihydroxy-1,14- tetradecanedioyl-CoA 3_6_Dihydroxytetradecanoyl_CoA->3_6_Dihydroxy_1_14_tetradecanedioyl_CoA ω-oxidation (CYP450) Beta_Oxidation_Alpha β-oxidation (α-end) 3_6_Dihydroxy_1_14_tetradecanedioyl_CoA->Beta_Oxidation_Alpha Beta_Oxidation_Omega β-oxidation (ω-end) 3_6_Dihydroxy_1_14_tetradecanedioyl_CoA->Beta_Oxidation_Omega Acetyl_CoA Acetyl-CoA Beta_Oxidation_Alpha->Acetyl_CoA Succinyl_CoA Succinyl-CoA Beta_Oxidation_Omega->Succinyl_CoA

Proposed metabolic pathway of this compound.
Comparative Metabolic Pathways

The metabolic fates of saturated MCFAs, LCFAs, and dicarboxylic acids are well-established and serve as a basis for comparison.

Comparative_Metabolic_Pathways cluster_MCFA Medium-Chain Fatty Acid (MCFA) cluster_LCFA Long-Chain Fatty Acid (LCFA) cluster_DCA Dicarboxylic Acid (DCA) MCFA_CoA MCFA-CoA Mitochondrion_MCFA Mitochondrion MCFA_CoA->Mitochondrion_MCFA Direct Entry Beta_Oxidation_MCFA β-oxidation Mitochondrion_MCFA->Beta_Oxidation_MCFA Acetyl_CoA_MCFA Acetyl-CoA Beta_Oxidation_MCFA->Acetyl_CoA_MCFA LCFA_CoA LCFA-CoA Mitochondrion_LCFA Mitochondrion LCFA_CoA->Mitochondrion_LCFA Carnitine Shuttle Beta_Oxidation_LCFA β-oxidation Mitochondrion_LCFA->Beta_Oxidation_LCFA Acetyl_CoA_LCFA Acetyl-CoA Beta_Oxidation_LCFA->Acetyl_CoA_LCFA DCA_CoA DCA-CoA Peroxisome_DCA Peroxisome DCA_CoA->Peroxisome_DCA Direct Entry Beta_Oxidation_DCA β-oxidation Peroxisome_DCA->Beta_Oxidation_DCA Acetyl_CoA_DCA Acetyl-CoA Beta_Oxidation_DCA->Acetyl_CoA_DCA

Simplified metabolic pathways of related lipids.

Experimental Protocols

To elucidate the metabolic fate of this compound and compare it with other lipids, a combination of in vitro and cell-based assays are required.

In Vitro Fatty Acid Oxidation Assay using Radiolabeled Substrates

This protocol is adapted from established methods for measuring fatty acid oxidation.[2][3]

Objective: To quantify the rate of β-oxidation of a radiolabeled fatty acyl-CoA substrate by isolated mitochondria or peroxisomes.

Materials:

  • Isolated mitochondria or peroxisomes

  • Radiolabeled substrate (e.g., [1-¹⁴C]this compound)

  • Reaction buffer (containing sucrose, Tris-HCl, KH₂PO₄, EDTA, KCl, MgCl₂, L-carnitine, malate, coenzyme A, ATP, and DTT)

  • Scintillation cocktail and counter

Procedure:

  • Substrate Preparation: Synthesize or procure the radiolabeled fatty acyl-CoA of interest.

  • Reaction Incubation: Incubate isolated organelles with the radiolabeled substrate in the reaction buffer at 37°C.

  • Termination: Stop the reaction by adding perchloric acid.

  • Separation of Metabolites: Separate the acid-soluble metabolites (including radiolabeled acetyl-CoA and other short-chain acyl-CoAs) from the unoxidized substrate by centrifugation.

  • Quantification: Measure the radioactivity in the acid-soluble fraction using a scintillation counter. The amount of radioactivity is proportional to the rate of β-oxidation.

Mass Spectrometry-Based Analysis of Fatty Acid Metabolites

This protocol allows for the identification and quantification of various metabolic intermediates.[4][5][6]

Objective: To identify and quantify the metabolic products of this compound in cell culture or in vitro assays.

Materials:

  • Cell culture or in vitro reaction samples

  • Internal standards (e.g., deuterated fatty acids)

  • Solvents for extraction (e.g., methanol, isooctane)

  • Derivatization agent (e.g., pentafluorobenzyl bromide for GC-MS)

  • Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system

Procedure:

  • Sample Preparation:

    • For cell cultures, lyse the cells and extract lipids using an appropriate solvent system.

    • For in vitro assays, stop the reaction and extract the metabolites.

    • Add internal standards to the samples for accurate quantification.

  • Derivatization (for GC-MS): Convert fatty acids to their more volatile methyl ester or other derivatives.

  • Chromatographic Separation: Separate the different fatty acid metabolites using either gas or liquid chromatography.

  • Mass Spectrometry Analysis: Detect and identify the metabolites based on their mass-to-charge ratio and fragmentation patterns.

  • Data Analysis: Quantify the metabolites by comparing their peak areas to those of the internal standards.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for investigating the metabolism of a novel fatty acid.

Experimental_Workflow Substrate Synthesize/Obtain This compound Cell_Culture Cell Culture Experiments Substrate->Cell_Culture In_Vitro In Vitro Assays (Isolated Organelles) Substrate->In_Vitro Radiolabeling Radiolabeling Studies Substrate->Radiolabeling Metabolite_Extraction Metabolite Extraction Cell_Culture->Metabolite_Extraction In_Vitro->Metabolite_Extraction MS_Analysis LC-MS/MS or GC-MS Analysis Metabolite_Extraction->MS_Analysis Data_Analysis Data Analysis and Pathway Elucidation MS_Analysis->Data_Analysis Oxidation_Assay Fatty Acid Oxidation Assay Radiolabeling->Oxidation_Assay Oxidation_Assay->Data_Analysis

General workflow for studying fatty acid metabolism.

Conclusion

The metabolic fate of this compound is likely a complex process involving multiple cellular compartments and enzymatic pathways. Based on the metabolism of structurally similar molecules, a pathway involving initial ω-oxidation followed by β-oxidation from both ends is plausible. This distinguishes it from the more straightforward mitochondrial β-oxidation of saturated MCFAs and LCFAs and the peroxisomal β-oxidation of dicarboxylic acids. Further experimental validation using the outlined protocols is necessary to fully elucidate the precise metabolic route and quantify its efficiency relative to other lipid substrates. This knowledge will be invaluable for understanding the physiological roles of such modified fatty acids and for the development of targeted therapeutic interventions for metabolic disorders.

References

A Comparative Analysis of Acyl-CoA Levels in Healthy vs. Diseased Tissues: A Methodological Guide

Author: BenchChem Technical Support Team. Date: December 2025

Cellular concentrations of CoA and its thioester derivatives are known to fluctuate under various physiological and pathological conditions.[1][2] Dysregulation in their biosynthesis and function can contribute to a range of diseases.[3] Therefore, the ability to accurately measure these molecules in biological samples is crucial for advancing our understanding of their roles in health and disease.[1][2]

Quantitative Data Summary

In a typical comparative study, quantitative data for a specific acyl-CoA, such as 3,6-Dihydroxytetradecanoyl-CoA, would be presented in a clear and structured format. The following table serves as a template for summarizing such data, which would be populated with experimental findings.

Tissue TypeConditionAnalyte Concentration (nmol/g wet weight or nmol/mg protein)Fold Changep-value
LiverHealthyHypothetical Value--
LiverDiseasedHypothetical ValueCalculated ValueStatistical Value
BrainHealthyHypothetical Value--
BrainDiseasedHypothetical ValueCalculated ValueStatistical Value
KidneyHealthyHypothetical Value--
KidneyDiseasedHypothetical ValueCalculated ValueStatistical Value

Experimental Protocols

Accurate and reliable measurement of CoA and its derivatives is essential for comparative studies.[1][2] High-performance liquid chromatography (HPLC) with UV detection and liquid chromatography-mass spectrometry (LC-MS) are common methods employed for this purpose.

Methodology: HPLC-UV for Acyl-CoA Quantification

This protocol is adapted from established methods for the determination of CoA and acetyl-CoA in biological samples.[3][4]

  • Sample Preparation:

    • Excise tissues and immediately freeze in liquid nitrogen to halt metabolic activity.

    • Homogenize the frozen tissue in a suitable buffer (e.g., perchloric acid) to deproteinize the sample.

    • Centrifuge the homogenate to pellet the precipitated protein.

    • Neutralize the supernatant containing the CoA derivatives.

  • HPLC Analysis:

    • Inject the prepared sample onto a C18 reverse-phase HPLC column.

    • Use a gradient elution with a mobile phase consisting of a buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., methanol (B129727) or acetonitrile).

    • Detect the eluting compounds using a UV detector at a wavelength of 259 nm.[4]

  • Quantification:

    • Identify the peak corresponding to the acyl-CoA of interest based on its retention time compared to a pure standard.

    • Quantify the amount of the acyl-CoA by integrating the area under the peak and comparing it to a standard curve generated with known concentrations of the analyte.

    • Normalize the concentration to the tissue weight or protein content of the original sample.[4]

Methodology: LC-MS for Enhanced Sensitivity

For low-abundance acyl-CoAs or when higher sensitivity is required, LC-MS is a powerful alternative.

  • Sample Preparation:

    • Follow the same sample preparation steps as for HPLC-UV analysis.

  • LC-MS Analysis:

    • Separate the acyl-CoA derivatives using an HPLC system as described above.

    • Introduce the eluent into a mass spectrometer for detection.

    • Utilize a three-dimensional ion trap mass spectrometer or a similar instrument for sensitive detection and quantification.

  • Quantification:

    • Identify the acyl-CoA of interest based on its specific mass-to-charge ratio (m/z) and retention time.

    • Use an internal standard for improved accuracy and reproducibility.

    • Generate a calibration curve to quantify the analyte in the biological samples.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate a hypothetical signaling pathway involving an acyl-CoA and a typical experimental workflow for its quantification.

G cluster_0 Cellular Metabolism cluster_1 Disease State Fatty Acid Fatty Acid Acyl-CoA Synthetase Acyl-CoA Synthetase Fatty Acid->Acyl-CoA Synthetase Activation This compound This compound Acyl-CoA Synthetase->this compound Synthesis Beta-oxidation Beta-oxidation This compound->Beta-oxidation Metabolism Signaling Cascade Signaling Cascade This compound->Signaling Cascade Modulation Accumulation Accumulation of This compound This compound->Accumulation Acetyl-CoA Acetyl-CoA Beta-oxidation->Acetyl-CoA Product TCA Cycle TCA Cycle Acetyl-CoA->TCA Cycle Energy Production Gene Expression Gene Expression Signaling Cascade->Gene Expression Regulation Enzyme Dysfunction Enzyme Dysfunction Enzyme Dysfunction->this compound Accumulation Cellular Stress Cellular Stress Accumulation->Cellular Stress Induces Pathology Pathology Cellular Stress->Pathology G start Start tissue_collection Tissue Collection (Healthy & Diseased) start->tissue_collection sample_prep Sample Preparation (Homogenization & Deproteinization) tissue_collection->sample_prep hplc HPLC or LC-MS Analysis sample_prep->hplc data_acq Data Acquisition (Peak Integration) hplc->data_acq quantification Quantification (Standard Curve) data_acq->quantification data_analysis Data Analysis (Statistical Comparison) quantification->data_analysis end End data_analysis->end

References

Safety Operating Guide

Essential Guide to the Proper Disposal of 3,6-Dihydroxytetradecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

I. Pre-Disposal Safety and Handling

Before initiating any disposal procedures, it is crucial to handle 3,6-Dihydroxytetradecanoyl-CoA with appropriate safety measures. All handling of the compound and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood.

Personal Protective Equipment (PPE):

  • Gloves: Nitrile or other chemically resistant gloves.

  • Eye Protection: Safety glasses or goggles.

  • Lab Coat: A standard laboratory coat is required to prevent skin contact.

II. Step-by-Step Disposal Protocol

The following protocol outlines the recommended procedure for the safe disposal of this compound.

  • Waste Identification and Segregation:

    • Treat all materials contaminated with this compound, including unused compound, solutions, and contaminated labware (e.g., pipette tips, tubes), as hazardous chemical waste.[1]

    • Do not mix this waste stream with other types of waste, such as biological or radioactive waste, unless explicitly permitted by your institution's environmental health and safety (EHS) office.[1]

  • Containerization:

    • Select a waste container that is chemically compatible with the compound and any solvents used. High-density polyethylene (B3416737) (HDPE) or glass containers are generally suitable.[1]

    • The container must be in good condition and have a secure, leak-proof lid.

  • Labeling:

    • Clearly label the waste container with the words "HAZARDOUS WASTE".[1]

    • The label must include the full chemical name: "this compound".

    • If the waste is in a solution, list all components and their approximate percentages.

  • Waste Accumulation:

    • Solid Waste: For the pure (neat) compound or contaminated solids, carefully transfer the waste into the designated hazardous waste container. To minimize dust, sweep solids carefully onto a paper or into a weigh boat before transferring.

    • Liquid Waste:

      • For small quantities (<50 mL) of solutions containing this compound, carefully pour the liquid into the designated hazardous waste container.

      • For larger quantities (>50 mL), if the compound is dissolved in a volatile organic solvent, it should be collected in a container designated for flammable liquid waste.[1]

  • Final Disposal:

    • Store the sealed and labeled hazardous waste container in a designated, secure area away from incompatible materials.

    • Once the waste container is full or ready for disposal, arrange for its collection by your institution's licensed hazardous waste contractor.[1] Follow your institution's specific procedures for waste pickup.

    • Dispose of the contents and container in accordance with existing federal, state, and local environmental control laws.[2]

III. Data Presentation: Waste Characterization Summary

For clear communication with EHS personnel and waste contractors, the following table summarizes the key characteristics of this compound waste.

CharacteristicDescription
Physical State Typically a solid or in solution, depending on experimental use.
Chemical Class Coenzyme A ester, Thioester, Organosulfur compound.
Primary Hazards Assumed to be a potential irritant. May cause allergy or asthma symptoms or breathing difficulties if inhaled.
Incompatibilities Avoid contact with strong oxidizing agents.
Container Type High-Density Polyethylene (HDPE) or Glass.
Disposal Method Incineration by a licensed hazardous waste disposal facility is the preferred method for organic chemical waste. Consult with your EHS office for approved disposal plants.

IV. Experimental Protocols

As this document focuses on disposal, detailed experimental protocols for the use of this compound are not included. Users should refer to their specific research protocols for methodologies. The disposal procedures outlined above should be integrated as the final step in any experimental workflow involving this compound.

V. Mandatory Visualization: Disposal Workflow

The following diagram illustrates the logical workflow for the safe disposal of this compound.

cluster_prep Preparation cluster_waste_handling Waste Handling cluster_disposal Final Disposal A Wear Appropriate PPE (Gloves, Goggles, Lab Coat) C Identify Waste as Hazardous: - Unused Compound - Contaminated Labware - Solutions A->C B Work in a Ventilated Area (Fume Hood) B->C D Segregate from Other Waste Streams C->D E Select Compatible Container (HDPE or Glass) D->E F Label Container: 'HAZARDOUS WASTE' + Chemical Name & Components E->F G Transfer Waste to Container F->G H Store Sealed Container in Designated Area G->H I Arrange for Pickup by Licensed Waste Contractor H->I J Document Waste for Disposal I->J

Caption: Logical workflow for the disposal of this compound.

References

Personal protective equipment for handling 3,6-Dihydroxytetradecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential, immediate safety and logistical information, including operational and disposal plans for researchers, scientists, and drug development professionals handling 3,6-Dihydroxytetradecanoyl-CoA. The following procedural, step-by-step guidance is designed to directly answer specific operational questions and ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

Given that this compound is a complex organic molecule, it should be handled as a potentially biologically active and hazardous compound. The following table summarizes the recommended PPE based on general laboratory safety principles.[1]

EquipmentSpecificationPurpose
Eye Protection Chemical splash goggles meeting ANSI Z87.1 standard.Protects eyes from splashes of solutions containing the compound.
Face shield (in addition to goggles).Recommended when there is a significant risk of splashing.[2]
Hand Protection Chemical-resistant gloves (e.g., Nitrile).Provides a barrier against skin contact. Glove integrity should be inspected before each use.
Double-gloving.Recommended for handling concentrated solutions or for extended procedures.
Body Protection Fully-buttoned laboratory coat.[3]Protects skin and personal clothing from contamination.
Chemical-resistant apron.Recommended when handling larger quantities or when there is a higher risk of splashes.
Respiratory Protection Use in a certified chemical fume hood.To prevent inhalation of any aerosols or particulates.[4]
NIOSH-approved respirator.May be required for certain procedures where a fume hood is not feasible; consult your institution's safety officer.

Operational Plan: Step-by-Step Handling Protocol

A structured approach is crucial when working with a novel or uncharacterized compound. The following protocol provides a general workflow for handling this compound.

1. Preparation and Planning:

  • Obtain and Review Safety Information: Before any work begins, obtain all available safety information for this compound from the manufacturer.

  • Designate a Workspace: All handling of the compound should occur in a designated area within a certified chemical fume hood.[5]

  • Prepare Spill Kit: Ensure a spill kit appropriate for biochemicals is readily accessible.

  • Know Emergency Procedures: Be familiar with the location and operation of safety showers, eyewash stations, and fire extinguishers.[6]

2. Reconstitution and Aliquoting:

  • Pre-label Tubes: Prepare and label all necessary vials before opening the primary container.

  • Equilibrate Compound: Allow the vial of this compound to come to room temperature before opening to minimize condensation.

  • Reconstitute in Fume Hood: Open the primary container inside the chemical fume hood. Reconstitute the compound using a suitable solvent as specified by the manufacturer or experimental protocol.

  • Aliquot and Store: Dispense the reconstituted solution into the pre-labeled tubes. Store aliquots at the recommended temperature, protected from light if necessary.

3. Experimental Use:

  • Transport with Care: Use a secondary container when transporting vials containing this compound.

  • Avoid Contamination: Never pipette by mouth.[4][7] Use fresh, sterile pipette tips for each transfer.

  • Work Diligently: Minimize the time the compound is at room temperature or exposed to air, as it may be unstable.

  • Clean Up: After use, decontaminate the work area in the fume hood according to your institution's procedures.

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure laboratory safety.

1. Waste Segregation:

  • Solid Waste: All disposable items that have come into contact with the compound (e.g., pipette tips, microfuge tubes, gloves) should be placed in a dedicated, sealed hazardous waste container labeled "Trace Chemotherapy Waste" or as per institutional guidelines.[8]

  • Liquid Waste: Unused solutions and experimental liquid waste containing this compound should be collected in a clearly labeled, sealed hazardous waste bottle. Do not mix with other waste streams unless compatibility is confirmed.[3]

2. Container Disposal:

  • Empty Primary Containers: Empty containers that held this compound should be triple-rinsed with a suitable solvent (e.g., ethanol). The rinsate must be collected and disposed of as hazardous liquid waste.[9]

  • Post-Rinsing: After triple-rinsing, the container can be disposed of as regular laboratory glass or plastic waste, provided all labels are defaced.

3. Final Disposal:

  • Follow Institutional Protocols: All hazardous waste must be disposed of through your institution's Environmental Health and Safety (EH&S) office.[7] Adhere strictly to their collection schedules and procedures.

Workflow for Handling and Disposal

G cluster_prep Preparation & Planning cluster_handling Handling & Use cluster_disposal Waste Disposal prep1 Review Safety Info prep2 Designate Workspace (Fume Hood) prep1->prep2 prep3 Prepare Spill Kit prep2->prep3 handle1 Don PPE prep3->handle1 handle2 Reconstitute & Aliquot in Fume Hood handle1->handle2 handle3 Conduct Experiment handle2->handle3 handle4 Decontaminate Workspace handle3->handle4 disp1 Segregate Waste (Solid & Liquid) handle4->disp1 disp4 Dispose via EH&S disp1->disp4 disp2 Triple-Rinse Empty Containers disp3 Collect Rinsate as Hazardous Waste disp2->disp3 disp3->disp4

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.